Quinoline-8-Sulfonic Acid (CAS 85-48-3): A Comprehensive Technical Guide on Properties, Reactivity, and Synthetic Applications
Executive Summary As a cornerstone intermediate in heterocyclic chemistry, Quinoline-8-sulfonic acid (CAS 85-48-3) provides a highly versatile scaffold for the synthesis of complex pharmaceuticals, agrochemicals, and spe...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As a cornerstone intermediate in heterocyclic chemistry, Quinoline-8-sulfonic acid (CAS 85-48-3) provides a highly versatile scaffold for the synthesis of complex pharmaceuticals, agrochemicals, and specialty dyes. Featuring a rigid quinoline ring fused with a strongly acidic sulfonic acid group at the 8-position, this molecule exhibits unique zwitterionic characteristics and distinct reactivity profiles[1]. This whitepaper delivers an in-depth analysis of its physicochemical properties, mechanistic reactivity, and field-proven experimental protocols. It is designed specifically for researchers and drug development professionals seeking to optimize their synthetic workflows and scale-up operations.
Physicochemical Profiling
Understanding the baseline quantitative properties of Quinoline-8-sulfonic acid is critical for predicting its behavior in various solvent systems, its thermodynamic stability, and its downstream reactivity. The presence of the sulfonic acid group confers significant acidity, allowing it to participate in reactions typical of strong organic acids, while the quinoline nitrogen provides a site for coordination or quaternization[1].
The synthetic utility of Quinoline-8-sulfonic acid is fundamentally driven by its dual functionality. The quinoline nucleus is an electron-deficient heteroaromatic system, making it a versatile scaffold amenable to various coupling reactions[1]. However, the primary site of synthetic manipulation is the sulfonic acid group at the 8-position.
A critical application in modern drug discovery is the conversion of this sulfonic acid into 8-quinolinesulfonyl chloride (CAS 18704-37-5) [5]. This transformation is not merely a functional group interconversion; it is a vital electrophilic activation step. The resulting sulfonyl chloride is highly reactive toward amine, hydrazine, and hydroxyl nucleophiles, facilitating the rapid generation of diverse sulfonamide libraries—a privileged structural motif in medicinal chemistry used for designing enzyme inhibitors and antimicrobial agents[5].
Workflow: Quinoline-8-sulfonic acid to bioactive sulfonamide derivatives.
Experimental Workflow: Synthesis of 8-Quinolinesulfonyl Chloride
Expertise & Experience (Mechanistic Causality):
The direct chlorination of sulfonic acids can be notoriously sluggish and low-yielding due to the formation of stable, unreactive sulfonic anhydride intermediates. To circumvent this thermodynamic sink, the following protocol utilizes a highly efficient dual-reagent activation strategy[5]. Chlorosulfonic acid acts as both the solvent and the primary activating agent. However, to drive the equilibrium entirely to the product side, thionyl chloride (
SOCl2
) is subsequently introduced.
SOCl2
acts as a potent secondary chlorinating agent that converts any residual sulfonic acid or anhydrides into the desired sulfonyl chloride, releasing volatile
SO2
and
HCl
gases to push the reaction to completion via Le Chatelier's principle[5].
Self-Validating Protocol:
The following procedure incorporates an ice-water quench. Because the target sulfonyl chloride is highly hydrophobic and insoluble in cold water—whereas unreacted sulfonic acid and inorganic byproducts (sulfuric acid, HCl) are highly water-soluble—the immediate formation of a solid precipitate serves as an instant, visual self-validation of reaction success.
Reagents:
Quinoline-8-sulfonic acid (1.0 eq)
Chlorosulfonic acid (6.6 eq)
Thionyl chloride (2.0 eq)
Step-by-Step Methodology:
Initial Activation: Under a continuous nitrogen sweep, charge a dry, round-bottom flask equipped with a magnetic stirrer with chlorosulfonic acid[5].
Substrate Addition: Cool the flask in an ice bath. Slowly add Quinoline-8-sulfonic acid in portions to carefully control the exothermic protonation of the basic quinoline nitrogen[5].
Thermal Chlorosulfonation: Remove the ice bath and gradually heat the reaction mixture to 140 °C. Maintain this temperature with continuous stirring for 10 hours[5]. (Causality: The elevated temperature provides the necessary activation energy to cleave the strong S-OH bond and facilitate the initial S-Cl bond formation).
Secondary Chlorination: Cool the reaction mixture to 40 °C. Dropwise, add thionyl chloride[5]. (Caution: Vigorous gas evolution will occur).
Completion: Heat the mixture to 70 °C for an additional 4 hours to ensure quantitative conversion of all intermediates into the final sulfonyl chloride[5].
Quench and Isolation (Self-Validation): Cool the mixture to room temperature and cautiously pour it into vigorously stirred crushed ice[5]. Validation: The desired 8-quinolinesulfonyl chloride will immediately crash out as a solid precipitate[5].
Purification: Filter the precipitate, wash thoroughly with ice-cold water to remove residual acids, and dry in vacuo. This protocol typically yields the product at ~99% efficiency[5].
Applications in Drug Development & Fine Chemicals
Beyond its role in sulfonamide synthesis, Quinoline-8-sulfonic acid is a critical precursor for generating other valuable 8-substituted quinolines used in pharmaceuticals and materials science:
Alkali Fusion to 8-Hydroxyquinoline: Historically and industrially, reacting the sulfonic acid with molten sodium hydroxide at 270–320 °C facilitates a nucleophilic aromatic substitution (
SNAr
), yielding 8-hydroxyquinoline[6][7]. This derivative is a potent chelating agent and a foundational scaffold for numerous antimicrobial and antineoplastic agents.
Reduction to 8-Mercaptoquinoline: As pioneered by A. Edinger in 1908, the sulfonyl chloride derivative of this compound can be reduced using a system of metallic tin and concentrated hydrochloric acid to yield 8-mercaptoquinoline[8]. This expands the library of thio-substituted heterocycles, which are highly valued as ligands in transition metal catalysis and heavy-metal sensing[8].
Safety, Handling, and Storage
Quinoline-8-sulfonic acid is a reactive and hazardous chemical that requires strict laboratory safety protocols.
Hazard Profile: The compound is classified as corrosive. It causes severe skin burns and serious eye damage (Hazard Statement H314)[9]. It is also moisture-sensitive[9].
Personal Protective Equipment (PPE): Must be handled exclusively under a certified chemical fume hood. Operators must wear nitrile gloves, chemical splash goggles, and a protective lab coat[9]. Do not breathe the dust[9].
Storage Conditions: Store long-term in a cool, dry, and well-ventilated area[2][9]. Containers must be kept tightly closed to prevent ambient moisture degradation, which can lead to the hydrolysis of downstream activated intermediates[9].
References
NBInno - The Chemical Properties and Synthesis Applications of Quinoline-8-Sulfonic Acid. Retrieved from:[Link]
Fisher Scientific - CAS RN 85-48-3 Molecular Data. Retrieved from:[Link]
ChemSrc - 8-Quinolinesulfonic acid CAS#:85-48-3 Density & Properties. Retrieved from:[Link]
Google Patents - US2489530A - Method of making 8-hydroxy quinoline.
Google Patents - US2999094A - Quinoline sulfonation process.
Quinoline-8-Sulfonate Derivatives: Synthesis, Mechanistic Applications, and Therapeutic Potential
Executive Summary The quinoline-8-sulfonate moiety represents a highly versatile and privileged pharmacophore in modern medicinal chemistry and organic synthesis. Characterized by a rigid, planar quinoline core capable o...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The quinoline-8-sulfonate moiety represents a highly versatile and privileged pharmacophore in modern medicinal chemistry and organic synthesis. Characterized by a rigid, planar quinoline core capable of metal chelation and DNA intercalation, coupled with a robust sulfonate ester linkage, this scaffold offers unique physicochemical advantages. As a Senior Application Scientist, I have structured this technical guide to bypass superficial overviews and dive directly into the causality of synthetic methodologies, the mechanistic rationale behind biological targeting, and the validated protocols that drive drug development utilizing quinoline-8-sulfonate derivatives.
Structural Rationale & Physicochemical Properties
Before executing synthetic protocols, it is critical to understand why the quinoline-8-sulfonate scaffold is selected over traditional carboxylate esters or simple aryl sulfonates:
Electronic Modulation : The strong electron-withdrawing nature of the sulfonate group lowers the pKa of adjacent protons and stabilizes radical or anionic intermediates. This makes it an exceptional leaving group and directing group in complex molecular rearrangements, such as the visible light-mediated radical Smiles rearrangement[1].
Metabolic Stability : Sulfonate esters are inherently more resistant to premature cleavage by plasma esterases than carboxylate esters. This stability extends the biological half-life of the conjugated pharmacophore.
Lipophilicity & Permeability : The bulky, aromatic quinoline system significantly enhances membrane permeability. This is a critical success factor when designing drugs targeting intracellular enzymes behind thick lipid barriers, such as the mycobacterial cell wall[2].
The synthesis of arylsulfonates from 8-quinolinesulfonyl chloride (QSC) requires strict control over nucleophilicity and acid scavenging. Below are two field-proven protocols, detailing the causality behind each reagent choice.
Protocol A: Standard Nucleophilic Substitution (Preparative Scale)
Objective : Synthesize aryl/alkyl quinoline-8-sulfonates with high fidelity and yield[1].
Mechanistic Causality : The direct reaction of QSC with alcohols is kinetically sluggish. We introduce 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP attacks the sulfonyl chloride to form a highly electrophilic sulfonylpyridinium intermediate, which is rapidly trapped by the alcohol. Triethylamine (TEA) is employed as a stoichiometric acid scavenger to neutralize the HCl byproduct, driving the equilibrium forward and preventing the degradation of acid-sensitive substrates.
Step-by-Step Method :
To a 1 L round-bottom flask, add 8-quinolinesulfonyl chloride (1.1 equiv) and the target alcohol/phenol (1.0 equiv) in dichloromethane (DCM, ~0.15 M concentration)[1].
Add DMAP (0.1 equiv) to initiate catalytic activation[1].
Stir the reaction mixture at room temperature for 12 hours[1].
Workup : Quench the reaction with water (150 mL), wash with saturated NaHCO3 (150 mL) to remove residual acid, dry the organic layer over Na2SO4, and concentrate in vacuo. Purify via silica gel chromatography. Yields typically exceed 80%[1].
Objective : A green chemistry approach for the synthesis of QSC-sulfonates using a recyclable catalyst[3].
Mechanistic Causality : To reduce reaction times from hours to minutes, Mg(OTf)2 supported on SiO2 is utilized. The Mg²⁺ ion acts as a hard Lewis acid, coordinating to the oxygen atoms of the sulfonyl chloride, thereby increasing the electrophilicity of the sulfur center. Microwave irradiation provides uniform volumetric heating, drastically accelerating the reaction kinetics.
Step-by-Step Method :
Mix QSC (1.0 equiv), substituted phenol (1.0 equiv), and TEA in dichloroethane[3].
Add the heterogeneous Mg(OTf)2·SiO2 catalyst (8.0 mol%)[3].
Subject the mixture to microwave irradiation at 45 °C for 45 minutes[3].
Workup : Filter the mixture to recover the heterogeneous catalyst (which retains efficacy for up to three cycles). Concentrate the filtrate to yield the desired sulfonate in high purity[3].
Fig 1. Microwave-assisted green synthesis workflow for quinoline-8-sulfonate derivatives.
In the tumor microenvironment (TME), dying cancer cells release high concentrations of ATP. Ectonucleotidases—specifically ENPP1, ENPP3, and CD73 (e5'NT)—hydrolyze this ATP into adenosine. Adenosine subsequently binds to purinergic receptors on immune cells, severely suppressing the anti-tumor immune response and facilitating immune evasion[4].
Quinoline-8-sulfonate derivatives, particularly those conjugated to indole acetic acid, have emerged as highly potent inhibitors of this pathway. The quinoline-8-sulfonate moiety anchors the molecule within the hydrophobic pockets of h-ENPP1 and TNAP, acting via competitive or uncompetitive inhibition to restore localized immune function[4].
Fig 2. Purinergic signaling pathway inhibition by quinoline-8-sulfonate derivatives in cancer.
Antimicrobial & Antitubercular Activity
The treatment of Mycobacterium tuberculosis is frequently hindered by resistance to isoniazid (INH), a prodrug that targets the InhA enzyme (enoyl-acyl carrier protein reductase) essential for mycolic acid synthesis. By linking isoniazid to sulfonate esters via a hydrazone functionality (e.g., 3-((2-Isonicotinoylhydrazono)methyl)phenyl quinoline-8-sulfonate), researchers can bypass specific resistance mechanisms[2]. The inclusion of the quinoline-8-sulfonate scaffold drastically enhances the lipophilicity of the hydrazone, facilitating superior penetration through the thick, lipid-rich mycobacterial cell envelope to successfully inhibit InhA[2].
Metabolic Disorders: Dual-Enzyme Inhibition in Diabetes
Postprandial hyperglycemia in Type 2 diabetes is clinically managed by inhibiting carbohydrate-hydrolyzing enzymes in the gastrointestinal tract. Novel thiosemicarbazone derivatives derived from 4-formyl-2-nitrophenyl quinoline-8-sulfonate have demonstrated significant dual inhibition of α-glucosidase and α-amylase[5]. The sulfonate linkage provides the exact spatial geometry required for the thiosemicarbazone pharmacophore to interact with the catalytic residues of these metabolic enzymes, presenting a dual-action therapeutic profile[5].
Antineoplastic Naphthoquinone Hybrids
1,4-Naphthoquinones are privileged scaffolds known for generating reactive oxygen species (ROS) and cross-linking DNA. Derivatizing these structures with 8-quinolinesulfonate (e.g., 2,3-diaziridinyl-1,4-naphthoquinone sulfonates) drastically amplifies their antineoplastic activity[6]. In rigorous in vivo models, these specific derivatives produced up to a 219% T/C (Test/Control survival ratio) in mice bearing B16 melanoma, showcasing the profound impact of the quinoline-8-sulfonate leaving group on the molecule's redox cycling and cytotoxic capabilities[7],[6].
Quantitative Data Summarization
To facilitate rapid comparison of the biological efficacy of various quinoline-8-sulfonate derivatives, the following table summarizes key quantitative metrics from recent pharmacological evaluations:
Dual inhibition of key carbohydrate-hydrolyzing enzymes[5].
Conclusion
The quinoline-8-sulfonate moiety is far more than a simple synthetic protecting group or leaving group; it is a dynamic pharmacophore that actively dictates the pharmacokinetic and pharmacodynamic fate of the molecules it is attached to. Whether acting as a lipophilic anchor to penetrate mycobacterial cell walls, a spatial director for enzyme active sites, or an electron-withdrawing modulator for redox-active chemotherapeutics, its integration into drug design pipelines offers a validated, high-yield pathway toward novel therapeutics.
References[1] Title: Preparative Scale Demonstration and Mechanistic Investigation of a Visible Light-Mediated Radical Smiles Rearrangement
Source: acs.org
URL:[Link][3] Title: An efficient green route for the synthesis of quinoline sulfonates by reaction of 8-Quinoline sulfonyl chloride (QSC)
Source: heteroletters.org
URL: [Link][4] Title: Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors
Source: nih.gov
URL:[Link][7] Title: Synthesis of some new imidazo[1,2‐a]pyrimidin‐5(1H)‐ones as potential antineoplastic agents
Source: researcher.life
URL:[Link][2] Title: Isoniazid Linked to Sulfonate Esters via Hydrazone Functionality: Design, Synthesis, and Evaluation of Antitubercular Activity
Source: mdpi.com
URL:[Link][6] Title: Gold(III)-Catalyzed 1,4-Nucleophilic Addition: Facile Approach to Prepare 2-Amino-1,4-naphthalenedione and 6-Amino-5,8-quinolinedione Derivatives
Source: researchgate.net
URL:[Link][5] Title: Design, synthesis, pharmacological evaluation and computational modeling of 4-formyl-2-nitrophenyl quinoline-8-sulfonate derived thiosemicarbazones as antidiabetic agents
Source: researchgate.net
URL:[Link]
Rational Design and Biological Profiling of Quinoline Sulfonamides: A Technical Whitepaper
Executive Summary: The Privileged Scaffold Paradigm In modern medicinal chemistry, the fusion of distinct pharmacophores into a single molecular entity is a proven strategy for overcoming drug resistance and achieving mu...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary: The Privileged Scaffold Paradigm
In modern medicinal chemistry, the fusion of distinct pharmacophores into a single molecular entity is a proven strategy for overcoming drug resistance and achieving multi-target precision. Quinoline-based sulfonamides represent a highly privileged hybrid scaffold[1]. The quinoline moiety—historically foundational to antimalarial and antibacterial agents—provides an aromatic framework that readily intercalates with nucleic acids and binds kinase domains[2][3]. Conversely, the sulfonamide functional group (-SO₂NH₂) is a well-established zinc-binding pharmacophore and competitive enzyme inhibitor[4][5].
By synthesizing these two components, researchers have unlocked a broad spectrum of biological activities, most notably in oncology (via carbonic anhydrase and kinase inhibition) and infectious diseases (via dual-pathway bacterial disruption)[1][6]. This technical guide explores the mechanistic causality, quantitative structure-activity relationships (SAR), and validated experimental protocols central to the development of quinoline sulfonamides.
Mechanisms of Action: Multi-Targeted Precision
Metalloenzyme Inhibition in Oncology (CA IX/XII)
The hypoxic tumor microenvironment relies heavily on the overexpression of Carbonic Anhydrase (CA) isoforms IX and XII to maintain intracellular pH homeostasis and promote leukemic cell proliferation[7]. Quinoline sulfonamides act as potent inhibitors of these metalloenzymes.
Mechanistic Causality: The primary sulfonamide group is strictly required for this activity; secondary sulfonamides exhibit negligible efficacy[4][8]. The deprotonated sulfonamide nitrogen coordinates directly with the zinc ion (Zn²⁺) at the bottom of the CA active site, displacing the catalytic water molecule[5]. Simultaneously, the oxygen atoms of the SO₂ group form critical hydrogen bonds with the Thr199 residue[5]. Advanced derivatives, such as 6,7-dimethoxyquinoline-sulfonamides, have been engineered as first-in-class dual inhibitors, simultaneously blocking CA IX/XII and the Platelet-Derived Growth Factor Receptor (PDGFR), completely arresting leukemia cell proliferation[7].
Antimicrobial Disruption via Dual Pathways
The rise of multi-drug resistant (MDR) bacterial strains necessitates antibiotics that do not rely on a single mechanism of action. Quinoline-sulfonamide hybrids address this by targeting two independent survival pathways[1][6].
Mechanistic Causality: The quinolone core targets bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication[1][3]. Concurrently, the sulfonamide moiety acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme crucial for bacterial folic acid synthesis[1]. Because the hybrid molecule inhibits both nucleic acid and folate synthesis simultaneously, the statistical probability of a bacterium developing spontaneous resistance to both mechanisms is exponentially reduced[6].
Metabolic Modulation (PKM2)
Beyond kinases and metalloenzymes, specific 8-quinolinesulfonamide derivatives have recently been identified as modulators of Pyruvate Kinase M2 (PKM2)[9]. Because PKM2 is a tumor-specific isoform that drives the Warburg effect (aerobic glycolysis), inhibiting it reduces intracellular pyruvate levels, forcing cancer cells into cell-cycle arrest and apoptosis[9][10].
Dual-pathway mechanisms of quinoline-sulfonamides in antimicrobial and oncology applications.
To facilitate rational drug design, the following table synthesizes quantitative biological data across key quinoline-sulfonamide derivatives documented in recent literature.
Stopped-Flow Enzymatic Assay for Carbonic Anhydrase Inhibition
Purpose: To determine the inhibition constant (
KI
) of quinoline sulfonamides against CA isoforms[4].
Causality of Design: The hydration of CO₂ by carbonic anhydrase is one of the fastest known enzymatic reactions. Standard spectrophotometers cannot record the initial linear phase of this reaction. Stopped-flow rapid mixing injects the enzyme-inhibitor complex and CO₂-saturated water into an observation cell within milliseconds, allowing precise monitoring of the pH drop via an indicator dye. This self-validating setup ensures that the calculated
KI
reflects true competitive binding kinetics rather than substrate depletion[4].
Step-by-Step Protocol:
Reagent Preparation: Prepare a solution containing the specific CA isoform (e.g., hCA IX) and a pH indicator dye (e.g., Phenol Red) in a buffered system (HEPES, pH 7.4).
Inhibitor Incubation: Add the quinoline sulfonamide test compound at varying concentrations (0.1 nM to 10 µM) to the enzyme solution. Incubate for 15 minutes at 20°C to allow steady-state enzyme-inhibitor complex formation.
Substrate Preparation: Prepare CO₂-saturated water at 20°C to serve as the substrate.
Rapid Mixing: Using a stopped-flow instrument, rapidly inject equal volumes of the enzyme-inhibitor solution and the CO₂-saturated water into the optical cell.
Kinetic Monitoring: Monitor the decrease in absorbance at the specific wavelength of the pH indicator (e.g., 558 nm for Phenol Red) over a 10-second window. The absorbance drop corresponds to the formation of carbonic acid.
Data Analysis: Determine the initial velocity of the reaction for each inhibitor concentration. Fit the data to the Cheng-Prusoff equation to calculate the specific
KI
[4].
Experimental workflow for Stopped-Flow Carbonic Anhydrase Inhibition Assay.
Minimum Inhibitory Concentration (MIC) Determination for Resistant Strains
Purpose: To evaluate the broad-spectrum antibacterial efficacy of hybrid compounds like QS3[3][11].
Causality of Design: Standard susceptibility testing often relies on wild-type strains, which fail to capture the efflux pump overexpression or target-site mutations prevalent in clinical settings. By challenging the hybrid compound against known Ampicillin-resistant strains (e.g., P. aeruginosa AA202), researchers validate the hypothesis that the dual-pharmacophore design successfully bypasses single-target resistance mechanisms[6].
Step-by-Step Protocol:
Inoculum Preparation: Culture the resistant bacterial strains (e.g., P. aeruginosa, E. coli, E. faecalis) in Mueller-Hinton broth at 37°C until they reach the logarithmic growth phase (0.5 MacFarland standard, approx.
1.5×108
CFU/mL).
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the quinoline sulfonamide (e.g., QS3) starting from 512 µg/mL down to 1 µg/mL.
Inoculation: Add 10 µL of the standardized bacterial suspension to each well, ensuring a self-validating control row (broth + bacteria without inhibitor) and a sterility control row (broth only).
Incubation: Incubate the plates aerobically at 37°C for 18–24 hours.
Observation: Visually inspect the wells for turbidity. The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth (e.g., 64 µg/mL for QS3 against P. aeruginosa)[3].
Conclusion
Quinoline sulfonamides are not merely a sum of their parts; they are rationally designed, synergistic hybrids capable of navigating complex biological landscapes. By strictly requiring a primary sulfonamide for metalloenzyme coordination and leveraging the quinoline core for kinase and gyrase interactions, these molecules offer a highly tunable scaffold. Future drug development should continue to exploit linker chemistry (such as ureido-linkers) to maximize target residence time and selectivity, paving the way for next-generation antileukemic and antimicrobial therapeutics.
References
A Technical Guide to the Discovery and Synthesis of Novel Quinoline-Based Sulfonamides. Benchchem. 1
Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. RSC Publishing. 11
Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. PMC. 6
Structural Analogs of 2-Methylquinoline-6-sulfonamide: A Technical Guide for Drug Development Professionals. Benchchem. 4
A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs. MDPI. 5
Synthesis and biological evaluation of novel 3-(quinolin-4-ylamino)benzenesulfonamides as carbonic anhydrase isoforms I and II inhibitors. ResearchGate. 8
Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. ResearchGate. 9
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PMC.2
Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. RSC Publishing. 3
High-Yield Synthesis of Quinoline-Sulfonamide Compounds: Application Notes and Protocols. Benchchem. 10
The Evolving Landscape of Quinoline-8-Sulfonamides: A Technical Guide to Structure-Activity Relationships and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals Abstract The quinoline-8-sulfonamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of pharmacolo...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline-8-sulfonamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. This in-depth technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of quinoline-8-sulfonamide analogues, with a particular focus on their anticancer properties. We delve into the causal relationships behind experimental design, offering field-proven insights into the synthesis, biological evaluation, and mechanism of action of these versatile compounds. This guide is intended to be a vital resource for researchers and drug development professionals, providing the foundational knowledge and practical methodologies required to navigate and innovate within this promising area of therapeutic development.
Introduction: The Quinoline-8-Sulfonamide Core - A Scaffold of Therapeutic Promise
The fusion of a quinoline ring system with a sulfonamide moiety creates a pharmacophore with exceptional versatility and a wide range of biological activities, including anticancer, antibacterial, and neuroprotective effects.[1] The quinoline core, a bicyclic aromatic heterocycle, is a common motif in numerous natural products and synthetic drugs, while the sulfonamide group is a well-established pharmacophore known for its ability to mimic the transition state of enzymatic reactions and interact with key biological targets.[1][2] This combination has proven to be a fruitful starting point for the development of novel therapeutic agents.
This guide will systematically explore the SAR of quinoline-8-sulfonamide analogues, dissecting the influence of structural modifications on their biological activity. We will examine how substitutions on both the quinoline nucleus and the sulfonamide nitrogen can be fine-tuned to optimize potency, selectivity, and pharmacokinetic properties.
The General Synthetic Strategy: Building the Quinoline-8-Sulfonamide Scaffold
The synthesis of quinoline-8-sulfonamide analogues typically proceeds through a common intermediate, quinoline-8-sulfonyl chloride. This key intermediate is then reacted with a diverse range of primary or secondary amines to generate a library of N-substituted quinoline-8-sulfonamides. This straightforward and efficient approach allows for the systematic exploration of the chemical space around the sulfonamide nitrogen, a critical determinant of biological activity.[2][3]
Visualizing the Synthetic Workflow
The general workflow for the synthesis and evaluation of quinoline-8-sulfonamide analogues can be visualized as a multi-step process, from initial synthesis to biological characterization.
Caption: General workflow for the synthesis and SAR evaluation of quinoline-8-sulfonamide analogues.
Structure-Activity Relationships: Decoding the Molecular Determinants of Anticancer Activity
The anticancer activity of quinoline-8-sulfonamide analogues is profoundly influenced by the nature and position of substituents on both the quinoline ring and the sulfonamide nitrogen. A systematic analysis of these structural modifications provides crucial insights for the rational design of more potent and selective anticancer agents.
The Critical Role of the Quinoline Core
The quinoline moiety itself is not merely a passive scaffold but an active participant in the biological activity of these compounds. Modifications to the quinoline ring can significantly impact target binding and cellular uptake. For instance, studies have shown that the presence of an 8-hydroxy group on the quinoline ring is a key structural fragment for the biological activity of some quinoline-5-sulfonamide derivatives.[4]
The Influence of N-Substitution on the Sulfonamide
The substituent(s) on the sulfonamide nitrogen (R1 and R2) play a pivotal role in determining the potency and selectivity of these analogues. The introduction of various aryl, alkyl, and heterocyclic moieties allows for the fine-tuning of the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn affects target engagement.
Table 1: Anticancer Activity of Representative Quinoline-8-Sulfonamide Analogues
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.[6]
From the data presented, it is evident that the nature of the substituent on the sulfonamide nitrogen significantly impacts anticancer potency. For example, the introduction of a bulky and complex moiety as in compound 9a results in broad-spectrum anticancer activity across various cell lines.[5]
Mechanism of Action: Targeting Key Signaling Pathways in Cancer
The anticancer effects of quinoline-8-sulfonamide analogues are often attributed to their ability to modulate critical signaling pathways involved in cancer cell proliferation, survival, and metabolism. Two prominent targets that have been identified are Pyruvate Kinase M2 (PKM2) and the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6]
Modulation of Pyruvate Kinase M2 (PKM2)
PKM2 is a key glycolytic enzyme that is overexpressed in many cancer cells and plays a crucial role in tumor metabolism and growth.[7][8] By modulating the activity of PKM2, quinoline-8-sulfonamide derivatives can disrupt the energy supply to cancer cells, leading to cell death.[6] Some analogues act as inhibitors of PKM2, thereby impeding the final step of glycolysis.[9]
Visualizing the PKM2 Inhibition Pathway
Caption: Inhibition of the PKM2-mediated step in glycolysis by quinoline-8-sulfonamide analogues.
Inhibition of the NF-κB Signaling Pathway
The NF-κB transcription factor family plays a central role in regulating the expression of genes involved in inflammation, immunity, cell proliferation, and survival.[3] Constitutive activation of the NF-κB pathway is a hallmark of many cancers. Several quinoline-8-sulfonamide derivatives have been identified as potent inhibitors of the NF-κB pathway, often by preventing the nuclear translocation of the NF-κB complex.[10][11]
Visualizing the NF-κB Inhibition Pathway
Caption: Inhibition of NF-κB nuclear translocation by quinoline-8-sulfonamide analogues.
Experimental Protocols: A Practical Guide
To ensure the reproducibility and validation of research findings, detailed and robust experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis of a representative quinoline-8-sulfonamide analogue and for the in vitro evaluation of its anticancer activity.
Synthesis of N-(4-methylphenyl)quinoline-8-sulfonamide
This protocol describes the synthesis of a representative N-aryl quinoline-8-sulfonamide.
Materials:
8-aminoquinoline
Toluene-4-sulfonyl chloride
Pyridine
Distilled water
Standard laboratory glassware and heating apparatus
Procedure:
Dissolve 5 mmol of 8-aminoquinoline and 5 mmol of toluene-4-sulfonyl chloride in 10 ml of pyridine in a round-bottom flask.[2]
Heat the mixture under reflux at 110-120 °C for 30 minutes.[2]
Allow the solution to cool to approximately 70 °C.[2]
Pour the cooled solution into a beaker containing 10 ml of water to precipitate the product.[2]
Filter the resulting brown precipitate and wash thoroughly with distilled water to remove any residual pyridine.[2]
Dry the purified product. The expected yield is typically in the range of 85-90%.[2]
In Vitro Cytotoxicity Evaluation using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for evaluating the cytotoxic potential of chemical compounds.
Materials:
Cancer cell line of interest (e.g., PANC-1)
Complete cell culture medium
Phosphate-buffered saline (PBS)
MTT solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
96-well microtiter plates
Multichannel pipette
Microplate reader
Procedure:
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
Prepare serial dilutions of the quinoline-8-sulfonamide analogue in complete culture medium.
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Future Directions
The quinoline-8-sulfonamide scaffold represents a highly promising platform for the development of novel anticancer therapeutics. The synthetic accessibility and the tunable nature of this chemical class allow for extensive exploration of the structure-activity landscape. The ability of these analogues to target key cancer-related pathways, such as PKM2 and NF-κB, underscores their therapeutic potential.
Future research in this area should focus on:
Lead Optimization: Systematic modification of lead compounds to enhance potency, selectivity, and pharmacokinetic profiles.
Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways affected by these compounds to elucidate their precise mechanisms of action.
In Vivo Efficacy Studies: Evaluation of the most promising analogues in preclinical animal models of cancer to assess their in vivo efficacy and safety.
Combination Therapies: Exploring the potential of quinoline-8-sulfonamide analogues in combination with existing anticancer drugs to achieve synergistic effects and overcome drug resistance.
By leveraging the insights and methodologies presented in this guide, researchers can accelerate the discovery and development of the next generation of quinoline-8-sulfonamide-based anticancer agents.
References
Xie, Y., Deng, S., Thomas, C. J., Liu, Y., Zhang, Y. Q., Rinderspacher, A., ... & Auld, D. S. (2008). Identification of N-(quinolin-8-yl)benzenesulfonamides as agents capable of down-regulating NFκB activity within two separate high-throughput screens of NFκB activation. Bioorganic & medicinal chemistry letters, 18(1), 329-335.
Xie, Y., Deng, S., Thomas, C. J., Liu, Y., Zhang, Y. Q., Rinderspacher, A., ... & Auld, D. S. (2008). Identification of N-(quinolin-8-yl)benzenesulfonamides as agents capable of down-regulating NFκB activity within two separate high-throughput screens of NFκB activation. Bioorganic & medicinal chemistry letters, 18(1), 329-335.
Chrobak, E., Boryczka, S., & Węglarska, A. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules, 28(6), 2509.
BenchChem. (2025). Comparative Study of Quinolin-8-ylmethanesulfonamide and its Analogues: A Guide for Researchers.
Kowalski, K., Riveiro, M. E., Charris, J., & Spisz, R. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 4044.
Advion, Inc. (n.d.). Integrated and Streamlined Workflow for Early-Stage Medicinal Chemistry.
Chrobak, E., Boryczka, S., & Węglarska, A. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules, 28(6), 2509.
Chrobak, E., Boryczka, S., & Węglarska, A. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules, 28(6), 2509.
Chrobak, E., Boryczka, S., & Węglarska, A. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules, 28(6), 2509.
Kumar, A., & Singh, R. K. (2022). Review on recent development of quinoline for anticancer activities. Future Journal of Pharmaceutical Sciences, 8(1), 1-22.
Maglr. (2024, June 25). What is a white paper? Definition, structure & how to write one.
Papakyriakou, A., Tsavea, E., Katsamakas, S., Papanastasiou, I., & Campbell, B. J. (2024). A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. International Journal of Molecular Sciences, 25(21), 12790.
Szafrański, K., Sławiński, J., & Kawiak, A. (2022). Anticancer Evaluation of 4-substituted-N-(quinolin-8-yl)pyridine-3-sulfonamides. Medical Sciences Forum, 14(1), 51.
Li, Y., Zhang, J., Wang, Y., Li, Y., & Li, W. (2020). N-quinoline-benzenesulfonamide derivatives exert potent anti-lymphoma effect by targeting NF-κB. Cancer biology & therapy, 21(12), 1085-1094.
BenchChem. (2025).
Chrobak, E., Boryczka, S., & Węglarska, A. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules, 28(6), 2509.
AJE. (2012, August 9). How to Write Organic Chemistry and Medicinal Chemistry Papers.
Li, H. L., Zhu, H. L., & Chen, J. X. (2012). 8-(Tosylamino)quinoline inhibits macrophage-mediated inflammation by suppressing NF-κB signaling. Acta pharmacologica Sinica, 33(8), 1037-1046.
Ros, B., Choquesillo-Lazarte, D., González-Pérez, J. M., & Castiñeiras, A. (2002). Synthesis and characterization of sulfonamides containing 8-aminoquinoline and their Ni(II) complexes. Crystalline structures of [Ni(qbsa)2(H2O)2]·2dmf and [Ni(qnsa)2(H2O)2]·2dmf (Hqbsa=N-quinolin-8-yl-benzenesulfonamide and Hqnsa=N-quinolin-8-yl-naphthalene-2-sulfonamide). Polyhedron, 21(18), 1805-1812.
Brown, D. G., & Wobst, P. (2020). Writing Your Next Medicinal Chemistry Article: Journal Bibliometrics and Guiding Principles for Industrial Authors. ACS medicinal chemistry letters, 11(11), 2033-2040.
Thacker, P. S., Sharma, A., & Supuran, C. T. (2019). Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. Journal of enzyme inhibition and medicinal chemistry, 34(1), 1172-1179.
Kolabtree. (2021, December 15). How to Write a Biotech Whitepaper - A Comprehensive Guide.
Quinoline-8-Sulfonic Acid: A Core Pharmaceutical Intermediate for Advanced Drug Synthesis
Executive Summary In the landscape of medicinal chemistry, Quinoline-8-sulfonic acid (Q8SA) and its highly reactive derivative, Quinoline-8-sulfonyl chloride (Q8SC) , serve as foundational building blocks for a vast arra...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of medicinal chemistry, Quinoline-8-sulfonic acid (Q8SA) and its highly reactive derivative, Quinoline-8-sulfonyl chloride (Q8SC) , serve as foundational building blocks for a vast array of active pharmaceutical ingredients (APIs). Characterized by a robust quinoline core and a strategically positioned sulfonic acid group, Q8SA is indispensable in the synthesis of sulfonamide-based therapeutics, including potent SIRT1 activators and kinase inhibitors like Fasudil[1][2].
As a Senior Application Scientist, I have designed this technical guide to transcend standard synthetic recipes. Here, we will dissect the causality behind the reaction conditions—specifically the delicate balance between kinetic and thermodynamic control—and provide self-validating protocols that ensure high-fidelity synthesis for drug development professionals.
Physicochemical Profiling & Quantitative Data
Understanding the physical parameters of Q8SA and Q8SC is critical for optimizing downstream reactions, particularly regarding solubility and thermal stability. Q8SA is highly stable and water-soluble, whereas Q8SC is moisture-sensitive and requires anhydrous conditions[3][4].
Regioselectivity via Kinetic vs. Thermodynamic Control
The synthesis of Q8SA via the electrophilic aromatic substitution of quinoline is a textbook example of temperature-dependent regioselectivity. The quinoline nitrogen, when protonated in strongly acidic media (such as fuming sulfuric acid), severely deactivates the pyridine ring. Consequently, electrophilic attack by
SO3
occurs on the electron-rich benzene ring[7].
The Causality of Temperature:
At 90 °C, the reaction is under kinetic control , overwhelmingly favoring substitution at the 8-position due to the lower activation energy pathway[7][8]. However, if the temperature is allowed to exceed 140 °C, the system shifts to thermodynamic control . The bulky sulfonic acid group at the 8-position experiences peri-interactions, causing the molecule to isomerize into the more sterically relaxed quinoline-6-sulfonic acid[8]. Strict thermal regulation is therefore not a mere suggestion—it is the absolute determinant of product identity.
Activation to Quinoline-8-sulfonyl Chloride
Because sulfonic acids are poor electrophiles, Q8SA must be activated to Q8SC to be useful in coupling reactions[6]. This is achieved using thionyl chloride (
SOCl2
) or chlorosulfonic acid. The conversion transforms the stable
−SO3H
group into a highly reactive
−SO2Cl
electrophilic center, enabling facile nucleophilic acyl substitution by primary or secondary amines[4][6].
Workflow for the synthesis of Quinoline-8-sulfonic acid and its activation to the chloride.
Pharmaceutical Applications
Synthesis of SIRT1 Activators
Sirtuin 1 (SIRT1) is an
NAD+
-dependent deacetylase implicated in metabolic regulation and longevity. Q8SC is a critical intermediate in synthesizing naphthofuran derivatives that act as potent SIRT1 activators[2]. By reacting Q8SC with 4-amino-1-naphthol, researchers generate a sulfonamide intermediate that undergoes subsequent cyclization to yield the final API[2].
Fasudil and Kinase Inhibitors
Q8SA is widely recognized as a reference standard and a synthetic precursor for the API Fasudil, a Rho-kinase inhibitor used to treat cerebral vasospasm[1]. The sulfonamide linkage derived from Q8SC is essential for the drug's binding affinity within the kinase active site.
General pathway for synthesizing sulfonamide-based APIs from Quinoline-8-sulfonyl chloride.
Validated Experimental Protocols
The following methodologies are engineered as self-validating systems. Built-in analytical checkpoints ensure that deviations in kinetics or thermodynamics are caught before proceeding to the next synthetic node.
Protocol A: Regioselective Sulfonation of Quinoline[7]
Objective: Synthesize Q8SA under strict kinetic control.
Preparation: In a rigorously dried, round-bottom flask equipped with a robust mechanical stirrer and an internal thermometer, cool 123 mL of fuming sulfuric acid (30%
SO3
) to 0 °C using an ice-salt bath.
Addition: Add 59 mL (0.5 mol) of quinoline dropwise. Causality Check: The reaction is highly exothermic. The addition rate must be controlled so the internal temperature never exceeds 90 °C to prevent premature thermodynamic isomerization[7][8].
Heating: Equip the flask with a drying tube (to exclude moisture) and heat the dark solution at exactly 90 °C for 40 hours.
Self-Validation Checkpoint (HPLC): Quench a 0.1 mL aliquot in 1 mL of ice water. Analyze via HPLC. The disappearance of the quinoline peak and the presence of a single major peak confirms kinetic success. A secondary peak indicates the formation of the 6-sulfonic acid isomer.
Isolation: Cool the mixture to room temperature and pour cautiously into 500 mL of crushed ice/water. Filter the resulting precipitate, wash with cold water, and dry under a vacuum to yield Q8SA.
Protocol B: Chlorosulfonation Activation[6]
Objective: Convert Q8SA to the highly reactive Q8SC.
Reaction: Suspend 10 g of dried Q8SA in 50 mL of thionyl chloride (
SOCl2
). Add 2 drops of DMF as a catalyst. Causality Check: DMF reacts with
SOCl2
to form the Vilsmeier-Haack reagent, which significantly accelerates the conversion of the sulfonic acid to the sulfonyl chloride.
Reflux: Heat the mixture to reflux (approx. 75 °C) for 4 hours until the evolution of
SO2
and
HCl
gases ceases and the solution becomes homogeneous.
Isolation: Distill off the excess
SOCl2
under reduced pressure. Quench the residue with ice water to precipitate the Q8SC.
Purification: Filter the off-white crystals and recrystallize from dry toluene. Store immediately at 2-8 °C under inert gas, as Q8SC is prone to hydrolysis[4][6].
Protocol C: Synthesis of a SIRT1 Activator Intermediate[2]
Objective: Form a sulfonamide linkage using Q8SC and 4-amino-1-naphthol.
Setup: Dissolve 1.96 g (10 mmol) of 4-amino-1-naphthol in 50 mL of anhydrous pyridine. Causality Check: Pyridine acts as both the solvent and an acid scavenger. It neutralizes the
HCl
byproduct, driving the reaction forward while preventing the protonation of the nucleophilic amine[2].
Coupling: Cool the solution to 0 °C in an ice bath. Dissolve 2.28 g (10 mmol) of Q8SC in 20 mL of anhydrous dichloromethane (DCM) and add it dropwise to the pyridine solution. Causality Check: Maintaining 0 °C during addition suppresses competing O-sulfonylation of the naphthol hydroxyl group, ensuring high N-selectivity[2].
Propagation: Remove the ice bath and stir at room temperature for 4 hours.
Workup: Evaporate the solvent in vacuo. Dissolve the residue in 50 mL of Ethyl Acetate (EtOAc). Wash sequentially with 1N HCl (to remove pyridine), distilled water, and brine.
Final Isolation: Dry the organic layer over anhydrous
MgSO4
, filter, and evaporate. Recrystallize the residue from absolute ethanol to obtain the pure sulfonamide intermediate[2].
Applications of Quinoline-8-sulfonic acid in dye synthesis
An In-depth Technical Guide to the Applications of Quinoline-8-sulfonic Acid in Dye Synthesis Abstract Quinoline-8-sulfonic acid and its derivatives represent a cornerstone in the synthesis of a diverse array of high-per...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Applications of Quinoline-8-sulfonic Acid in Dye Synthesis
Abstract
Quinoline-8-sulfonic acid and its derivatives represent a cornerstone in the synthesis of a diverse array of high-performance dyes. This technical guide provides an in-depth exploration of the multifaceted roles of this versatile intermediate, from its fundamental contribution to the synthesis of acid and metal-complex azo dyes to its application in the production of specialty colorants like Quinoline Yellow. We will elucidate the key chemical transformations, reaction mechanisms, and detailed experimental protocols, offering researchers, scientists, and drug development professionals a comprehensive resource. The guide emphasizes the causal relationships between the unique molecular architecture of quinoline-8-sulfonic acid and the resultant properties of the dyes, such as enhanced solubility, superior fastness, and functional characteristics for advanced applications.
Introduction: The Quinoline-8-sulfonic Acid Scaffold
Quinoline-8-sulfonic acid is a heterocyclic organic compound distinguished by a quinoline ring system functionalized with a sulfonic acid group at the C-8 position.[1] This specific arrangement of functional groups imparts a unique combination of properties that make it an invaluable precursor in the synthesis of high-value colorants.
The inherent characteristics of its two primary moieties are central to its utility:
The Quinoline Nucleus: This rigid, aromatic heterocyclic system is a well-known chromophore and a powerful bidentate chelating agent, particularly when a hydroxyl group is present at the 8-position (as in 8-hydroxyquinoline, a key derivative). This chelation ability is fundamental to the formation of highly stable metal-complex dyes.[2]
The Sulfonic Acid Group (-SO₃H): This strongly acidic, water-ionizing group is the quintessential functional group for imparting aqueous solubility to dye molecules.[1][3] Its presence is critical for creating acid dyes that can ionically bond to cationic sites in protein and polyamide fibers such as wool, silk, and nylon.
This guide will systematically dissect the synthetic pathways where quinoline-8-sulfonic acid and its immediate derivatives serve as pivotal building blocks, demonstrating its strategic importance in modern dye chemistry.
Synthesis of Key Intermediates
The journey from quinoline-8-sulfonic acid to a final dye molecule often involves its conversion into more reactive intermediates. Understanding these initial transformations is crucial for appreciating the subsequent dye synthesis steps.
8-Hydroxyquinoline (Oxine): The Chelating Heart
One of the most significant applications of quinoline-8-sulfonic acid is its role as a precursor to 8-hydroxyquinoline (also known as oxine). The proximity of the hydroxyl group and the ring nitrogen in oxine creates a powerful bidentate chelation site, which is the foundation for a vast class of metal-complex dyes and analytical reagents.[2] The synthesis is typically achieved through alkali fusion.
Experimental Protocol: Synthesis of 8-Hydroxyquinoline
Reaction Setup: In a nickel or iron crucible equipped with a mechanical stirrer and a thermometer, place 120g of potassium hydroxide pellets and 20 mL of water. Heat the mixture to 150-160°C until the potassium hydroxide has completely dissolved.
Addition of Precursor: Gradually add 50g of finely powdered quinoline-8-sulfonic acid to the molten alkali over 30 minutes, ensuring the temperature is maintained between 180°C and 190°C.
Alkali Fusion: After the addition is complete, raise the temperature to 220-230°C and maintain for 2-3 hours. The reaction mixture will become a thick, dark paste.
Work-up: Allow the crucible to cool to approximately 100°C. Carefully add 500 mL of water to dissolve the solid mass.
Precipitation: Transfer the aqueous solution to a large beaker and cool in an ice bath. Slowly neutralize the solution with 50% sulfuric acid or concentrated hydrochloric acid until the pH reaches 7.0-7.5. 8-Hydroxyquinoline will precipitate as a pale yellow solid.
Isolation and Purification: Filter the precipitate using a Buchner funnel and wash thoroughly with cold water until the washings are neutral. The crude product can be purified by recrystallization from ethanol or by steam distillation to yield pure 8-hydroxyquinoline.
Quinoline-8-sulfonyl Chloride and Sulfonamides
For another class of dyes, the sulfonic acid group is converted into a more reactive sulfonyl chloride, which can then be used to form sulfonamides. These sulfonamides can act as versatile coupling components in azo dye synthesis.
Experimental Protocol: Synthesis of N-(3-Hydroxyphenyl)-8-quinoline sulfonamide
Chlorosulfonation: To a flask containing 58.3 g (0.5 mol) of chlorosulfonic acid, cooled to 0-5°C, slowly add 12.9 g (0.1 mol) of quinoline over 1 hour. After addition, slowly heat the mixture to 140°C and maintain for 4 hours. Cool the reaction mass and pour it carefully onto crushed ice to precipitate quinoline-8-sulfonyl chloride. Filter the solid and use it immediately in the next step.[4]
Condensation: Dissolve the wet quinoline-8-sulfonyl chloride cake in acetone. To this solution, add 10.9 g (0.1 mol) of 3-aminophenol. Add a catalytic amount of pyridine and stir the mixture. The reaction is exothermic and the temperature may rise to 40°C. Stir for 2 hours.[4]
Isolation: Pour the reaction mixture into cold water. The product, N-(3-hydroxyphenyl)-8-quinoline sulfonamide, will precipitate. Filter the solid, wash with water, and recrystallize from methanol to obtain the pure coupling component.[4]
Application in Azo Dye Synthesis
Azo dyes, characterized by the -N=N- chromophore, are the largest and most important class of commercial dyes. Quinoline-8-sulfonic acid derivatives are extensively used as coupling components to produce a range of vibrant and fast acid dyes.
Mechanism of Azo Coupling
The synthesis of azo dyes involves an electrophilic aromatic substitution reaction where a diazonium salt (the electrophile) attacks an electron-rich aromatic compound (the coupling component). 8-Hydroxyquinoline is a highly activated coupling component. In alkaline conditions, the hydroxyl group is deprotonated to form the phenoxide ion, which is a powerful activating group, directing the electrophilic attack to the positions ortho and para to it. Due to steric hindrance at the C-7 position from the fused ring, the coupling occurs regioselectively at the C-5 position.[5]
Caption: Azo coupling mechanism with 8-hydroxyquinoline.
Synthesis of Acid Azo Dyes
Using the N-(3-hydroxyphenyl)-8-quinoline sulfonamide intermediate prepared in section 2.2, a series of valuable acid dyes can be synthesized by coupling it with various diazotized aromatic amines.
Experimental Protocol: Synthesis of an Acid Azo Dye
Diazotization: Dissolve 1.73 g (0.01 mol) of sulfanilic acid in 20 mL of dilute sodium carbonate solution. Cool the solution to 0-5°C in an ice bath. Add a solution of 0.7 g (0.01 mol) of sodium nitrite in 5 mL of water. Slowly add this mixture to a beaker containing 10 mL of water and 2.5 mL of concentrated hydrochloric acid, also cooled to 0-5°C, with constant stirring. Maintain the temperature below 5°C and stir for 30 minutes to ensure complete formation of the diazonium salt.
Coupling Reaction: Dissolve 3.0 g (0.01 mol) of N-(3-hydroxyphenyl)-8-quinoline sulfonamide in 20 mL of 10% sodium hydroxide solution. Cool this solution to 0-5°C.
Slowly add the cold diazonium salt solution to the alkaline solution of the coupling component with vigorous stirring. Maintain the pH at 8-9 by adding sodium carbonate solution as needed. Continue stirring in the ice bath for 2-3 hours.
Isolation: The dye will precipitate from the solution. Warm the slurry to 60°C and add sodium chloride to "salt out" the dye completely.
Purification: Filter the precipitated dye, wash it with a small amount of saturated brine solution, and then dry it in an oven at 80°C. The dye can be further purified by recrystallization from an ethanol/water mixture.
The choice of the diazo component allows for the tuning of the final color and properties of the dye.
Table 1: Properties of Acid Dyes Derived from N-(3-hydroxyphenyl)-8-quinoline sulfonamide
Diazo Component Used
Resulting Dye Color
λmax (nm)
Light Fastness (1-8)
Wash Fastness (1-5)
Aniline
Yellow
415
3-4
4
4-Nitroaniline
Orange
480
4
4-5
Sulfanilic acid
Yellow-Orange
455
4-5
5
2-Naphthylamine-1-sulfonic acid
Red
510
5
5
(Data compiled from various sources, including[4])
Application in Metal-Complex Dye Synthesis
The ability of 8-hydroxyquinoline derivatives to form stable complexes with transition metals is exploited to create metal-complex dyes. These dyes are renowned for their exceptional light fastness and duller, more sophisticated shades compared to their un-metallized precursors. The metal ion becomes an integral part of the chromophore, enhancing its stability and altering its electronic properties.
Caption: Formation of a metal-complex dye.
Experimental Protocol: Synthesis of a Copper-Complex Azo Dye
Ligand Synthesis: First, synthesize the azo dye ligand by coupling diazotized 4-aminophenol with 8-hydroxyquinoline, following a procedure similar to that described in section 3.2.
Complexation: Dissolve the synthesized azo dye (0.01 mol) in 50 mL of dimethylformamide (DMF). In a separate flask, dissolve 1.25 g (0.005 mol) of copper(II) sulfate pentahydrate in 20 mL of water.
Reaction: Heat the solution of the azo dye to 80°C. Add the copper sulfate solution dropwise with stirring. A color change will be observed as the complex forms.
pH Adjustment: Adjust the pH of the reaction mixture to 6-7 using a sodium acetate solution to facilitate complete complexation.
Isolation: Heat the mixture at 90-95°C for 4-6 hours. Cool the reaction mixture and filter the precipitated metal-complex dye.
Purification: Wash the solid with hot water to remove unreacted salts, then with ethanol, and dry under vacuum.
The resulting metal-complex dyes exhibit a significant bathochromic shift (a shift to longer wavelengths, i.e., deeper color) and greatly improved stability.
Table 2: Comparison of Un-metallized vs. Metal-Complex Azo Dyes
Dye Type
Base Azo Dye
Copper Complex
Color
Bright Orange
Dull Reddish-Brown
λmax (nm)
~485 nm
~530 nm
Light Fastness (1-8)
4
6-7
Wash Fastness (1-5)
4
5
Quinophthalone Dyes: The Case of Quinoline Yellow
Quinoline Yellow is a historically and commercially significant class of dyes. The water-soluble form (Quinoline Yellow WS, C.I. Acid Yellow 3) is a mixture of sulfonated derivatives of quinophthalone. While not directly synthesized from quinoline-8-sulfonic acid, its synthesis involves the sulfonation of a quinoline derivative, highlighting the importance of the sulfonic acid group for creating water-soluble acid dyes from quinoline-based chromophores. The core structure is formed by the condensation of quinaldine (2-methylquinoline) with phthalic anhydride.[1]
Experimental Protocol: Synthesis of Quinoline Yellow SS (Precursor)
Reaction Mixture: In a reaction vessel equipped with a stirrer and a distillation setup, combine 143 g (1.0 mol) of quinaldine and 178 g (1.2 mol) of phthalic anhydride.[1]
Condensation: Heat the mixture to 195-220°C for several hours. During this time, water produced from the condensation reaction is continuously removed by distillation.[1]
Isolation: Cool the reaction mass and dissolve it in boiling acetic acid. Upon cooling, the product, 2-(2-quinolyl)indan-1,3-dione (Quinoline Yellow SS), crystallizes. Filter and dry the yellow solid.[1]
Sulfonation to Quinoline Yellow WS: The spirit-soluble dye is then sulfonated using fuming sulfuric acid (oleum) to introduce sulfonic acid groups, rendering it water-soluble. The sulfonated product is then isolated as its sodium salt.[1]
Emerging Applications in Functional Dyes
The unique photophysical properties of the quinoline nucleus have led to the development of functional dyes for advanced applications, particularly as fluorescent sensors. The sulfonic acid group is often retained to ensure aqueous solubility, which is crucial for biological and environmental sensing applications.
Quinoline-based fluorescent probes can detect metal ions with high selectivity and sensitivity. The mechanism often involves chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET). For instance, a sensor molecule might be non-fluorescent in its free state, but upon binding to a specific metal ion, its conformation becomes rigid, restricting non-radiative decay pathways and "turning on" fluorescence.[3][6]
Table 3: Quinoline-Sulfonic Acid Derivatives as Fluorescent Sensors
The ability to tune the electronic properties of the quinoline ring through substitution allows for the rational design of sensors for a wide range of analytes.
Conclusion
Quinoline-8-sulfonic acid is a remarkably versatile and powerful building block in the world of synthetic dyes. Its strategic importance stems from its dual functionality: the quinoline nucleus provides a robust chromophoric and chelating foundation, while the sulfonic acid group ensures the aqueous solubility and fiber affinity required for many applications. This guide has demonstrated its central role in the synthesis of vibrant acid azo dyes, exceptionally stable metal-complex dyes, and important commercial products like Quinoline Yellow. Furthermore, the emerging use of its derivatives in the design of sophisticated functional dyes, such as fluorescent sensors, underscores its continuing relevance in cutting-edge chemical research. For the dye chemist, a thorough understanding of the reaction pathways originating from quinoline-8-sulfonic acid is essential for the innovation of new colorants with tailored properties for a multitude of scientific and industrial applications.
References
Prime Scholars. (n.d.). Synthesis, characterization and antifungal activity of metal complexes of 8-hydroxyquinoline based azo dye. [Link]
Journal of Medicinal and Chemical Sciences. (2022, July 19). Some Metal Ions Complexes With Azo [4-((8-hydroxyquinolin-7-yl)-. [Link]
Theoretical Studies on Electrophilic Aromatic Substitution Reaction for 8-Hydroxyquinoline. (n.d.). [Link]
MDPI. (2026, February 5). Quinoline-Based Fluorescent Probes in the Detection of Ions and Small Moleculars. [Link]
Vashi, M., & Mehta, A. G. (2010). Synthesis and dyeing performance of acid dyes based on N-[3-hydroxyphenyl]-8-quinoline sulfonamide system on various fabrics. Asian Journal of Chemistry, 22(4), 1479-1482. [Link]
El-Morsy, S. I., et al. (2025, February 4). New 8-hydroxyquinoline-based azo dyes as highly sensitive colorimetric chemosensors for nickel cation. RSC Advances. [Link]
Radhi, E. R., et al. (n.d.). SYNTHESIS AND CHARACTERIZATION OF A NEW AZO QUINOLINE LIGAND AND ITS METAL COMPLEXES WITH SPECTROPHOTOMETRIC DETERMI. Semantic Scholar. [Link]
Rouda, F., et al. (2017). Synthesis of Novel Azo Dyes Derived from 8-Hydroxyquinoline. Der Pharma Chemica, 9(9), 57-63. [Link]
MDPI. (n.d.). Diversity-oriented synthesis enables the rapid development of quinoxaline-based bis-boron fluorophores: photophysical properties and sensing applications. [Link]
Obayes, H. R., et al. (2016). Theoretical Studies on Electrophilic Aromatic Substitution Reaction for 8-Hydroxyquinoline. Oriental Journal of Chemistry, 32(1), 253-260. [Link]
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
SciELO. (n.d.). Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. [Link]
MDPI. (2024, April 12). Design of Dyes Based on the Quinoline or Quinoxaline Skeleton towards Visible Light Photoinitiators. [Link]
Obayes, H. R., et al. (2016). Theoretical Studies on Electrophilic Aromatic Substitution Reaction for 8-Hydroxyquinoline. Oriental Journal of Chemistry, 32(1). [Link]
National Institutes of Health. (n.d.). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. [Link]
Application of Acid Dyes on Nylon Fabric and Evaluation of Fastness Properties Part III. (2018, February 23). [Link]
PubMed. (2020, May 31). Quinoline-based fluorescent small molecules for live cell imaging. [Link]
Hosen, N. (n.d.). Synthesis and photophysical properties of coumarin-quinoline derivatives for sensor development. [Link]
Google Patents. (n.d.). US3108109A - Process for producing quinoline yellow dyes.
Studies on quinoline type dyes and their characterisation studies on acrylic fabric. (n.d.). [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 24). The Role of Quinoline-8-Sulfonic Acid in Chemical Synthesis. [Link]
PubMed. (2024, July 15). Synthesis of Cu (II) and Zn (II) Complexes of a Quinoline Based Flexible Amide Receptor as Fluorescent Probe for Dihydrogen Phosphate and Hydrogen Sulphate and Their Antibacterial Activity. [Link]
Google Patents. (n.d.).
Physico-Chemical and Light-Induced Properties of Quinoline Azo-dyes Polymers. (2025, October 16). [Link]
MedCrave. (2023, December 14). Synthesis and investigation of dyeing properties of 8-hydroxyquinoline based azo dyes & 1-naphthylamine based azo dyes. [Link]
Arabian Journal of Chemistry. (2025, July 7). Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. [Link]
MDPI. (2025, April 1). A Novel Fluorescent Sensor for Fe 3+ Based on a Quinoline Derivative. [Link]
National Institutes of Health. (2026, January 26). Design and synthesis of novel sulfa-azo dyes: a sustainable approach to textile dyeing combined with microwave energy. [Link]
Fastness of dyed fabrics to dry cleaning. (n.d.). [Link]
MDPI. (2022, July 5). Chemoinformatics Analysis of the Colour Fastness Properties of Acid and Direct Dyes in Textile Coloration. [Link]
National Institutes of Health. (n.d.). A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. [Link]
MDPI. (2024, February 10). Fluorescent Sensor Based on 1H-Pyrazolo[3,4-b]quinoline Derivative for Detecting Zn2+ Cations. [Link]
Preparation and characterization azo dyes derived from 4- hydroxycoumarin and studying their analytical Applications. (n.d.). [Link]
Patsnap. (2011, September 28). Synthesis of N-acyl-8-amino quinoline derivatives and use thereof as fluorescent molecular probe. [Link]
RSC Publishing. (n.d.). A simple quinoline-derived fluorescent sensor for the selective and sequential detection of copper(ii) and sulfide ions and its application in living-cell imaging. [Link]
Society of Dyers and Colourists. (n.d.). The development of light fastness testing and light fastness standards. [Link]
ResearchGate. (n.d.). A new fluorescent quinoline derivative toward the acid-responsivity in both solution and solid states. [Link]
IntechOpen. (n.d.). Understanding the Fastness Issues of Natural Dyes. [Link]
ResearchGate. (n.d.). The extinction coefficient versus wavelength for quinoline azo-dye.... [Link]ymers-with-various_fig3_343468595)
Quinoline-8-Sulfonate in the Development of Anticancer Agents: A Technical Guide to Synthesis, Mechanisms, and Evaluation
Executive Summary The relentless adaptability of tumor microenvironments necessitates the development of multi-targeted chemotherapeutic agents. Historically, the quinoline scaffold has been a privileged structure in med...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The relentless adaptability of tumor microenvironments necessitates the development of multi-targeted chemotherapeutic agents. Historically, the quinoline scaffold has been a privileged structure in medicinal chemistry. However, recent functionalization at the 8-position to yield quinoline-8-sulfonate and its sulfonamide analogues has unlocked a new paradigm in targeted oncology. By dramatically altering the electronic distribution and steric profile of the core heterocycle, these derivatives exhibit profound cytotoxic selectivity. This whitepaper provides an in-depth technical analysis of the mechanistic pathways, quantitative activity profiles, and self-validating experimental protocols required to successfully develop and evaluate quinoline-8-sulfonate-based anticancer agents.
Mechanistic Pathways in Oncology
As application scientists, we must move beyond phenotypic observation and understand the precise molecular interactions driving cytotoxicity. Quinoline-8-sulfonate derivatives do not rely on a single mechanism of action; rather, they disrupt multiple critical nodes in cancer cell survival.
Metabolic Reprogramming via PKM2 Modulation
Cancer cells preferentially utilize aerobic glycolysis (the Warburg effect) to fuel rapid proliferation. The M2 isoform of pyruvate kinase (PKM2) is a critical regulatory enzyme in this pathway. Recent structural-activity relationship (SAR) studies demonstrate that quinoline-8-sulfonamide derivatives act as potent allosteric modulators of PKM2 1. By binding to allosteric pockets, these compounds shift the enzyme's tetramer-dimer equilibrium, effectively choking the tumor's metabolic supply lines and inducing metabolic starvation.
Inhibition of NF-κB DNA Binding
The Nuclear Factor-kappa B (NF-κB) signaling pathway is constitutively active in malignancies such as hepatocellular carcinoma, driving the expression of anti-apoptotic genes. 8-substituted sulfonyl-containing quinolines have been shown to directly target and inhibit the DNA-binding capacity of NF-κB complexes 2. This blockade prevents the transcription of survival factors, sensitizing the cancer cells to apoptosis.
Induction of Intrinsic Mitochondrial Apoptosis
A hallmark of effective quinoline-8-sulfonate derivatives—particularly thiosemicarbazone hybrids—is their ability to trigger the intrinsic apoptotic pathway. These compounds induce a severe drop in mitochondrial membrane potential (
), leading to the cytosolic release of cytochrome c and the subsequent cleavage and activation of Caspase-9 and Caspase-3 3.
Fig 1: Multi-targeted signaling pathways of quinoline-8-sulfonate in cancer.
Quantitative Activity Profiles
To benchmark the efficacy of novel compounds, it is crucial to compare their half-maximal inhibitory concentrations (
) against established cell lines. The table below synthesizes quantitative data from recent structural optimizations, highlighting the versatility of the quinoline-8-sulfonate core across diverse malignancies.
A rigorous drug development pipeline demands self-validating protocols. Every experimental choice must be grounded in chemical and biological causality. Below are the optimized, step-by-step methodologies for synthesizing and evaluating these agents.
Protocol 1: Synthesis of Quinoline-8-Sulfonate Esters/Amides
Objective: To achieve high-yield nucleophilic acyl substitution while preventing the competitive hydrolysis of the sulfonyl chloride precursor.
Preparation & Causality: Dissolve the nucleophile (e.g., substituted phenol or amine, 1.0 equiv) in anhydrous Dichloromethane (DCM) under an inert argon atmosphere. Causality: The use of strictly anhydrous conditions is non-negotiable; trace moisture will rapidly hydrolyze the highly reactive 8-quinolinesulfonyl chloride into inert 8-quinolinesulfonic acid, drastically reducing yields.
Base Addition: Add Triethylamine (TEA, 1.2 to 1.5 equiv) to the solution and stir for 10 minutes. Causality: TEA acts as an essential acid scavenger. It neutralizes the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the incoming nucleophile and driving the equilibrium toward the product.
Coupling: Cool the reaction mixture to 0°C using an ice bath. Add 8-quinolinesulfonyl chloride (1.0 equiv) portion-wise. Causality: The sulfonylation reaction is highly exothermic. Maintaining 0°C controls the reaction kinetics, preventing the formation of poly-sulfonylated side products and degradation of sensitive functional groups.
Monitoring & Workup: Allow the reaction to warm to room temperature and monitor via Thin Layer Chromatography (TLC). Upon completion, quench with saturated aqueous
. Extract the organic layer, wash with brine, and dry over anhydrous
.
Self-Validation Step: Perform
-NMR and HRMS. The protocol validates itself when the distinct sulfonyl chloride proton environment disappears, replaced by the integrated signals of the coupled nucleophile, confirming structural integrity prior to biological testing.
Protocol 2: Evaluation of Intrinsic Apoptosis via JC-1 Assay
Objective: To quantify mitochondrial membrane depolarization (
), a definitive marker of the intrinsic apoptotic pathway.
Cell Seeding & Treatment: Seed MCF-7 or A549 cells in a 96-well black plate with clear bottoms. Treat with the synthesized quinoline-8-sulfonate at
and
concentrations for 24 hours.
Internal Controls (Causality): Include a vehicle control (DMSO < 0.1%) and a positive control using CCCP (Carbonyl cyanide m-chlorophenyl hydrazone, 50
). Causality: CCCP is a potent mitochondrial uncoupler. Including it creates a self-validating system by providing a known maximum depolarization baseline against which the test compound's efficacy can be normalized.
JC-1 Incubation: Add JC-1 dye (5
) and incubate for 30 minutes at 37°C in the dark. Causality: JC-1 is a lipophilic, cationic dye. In healthy cells with high
, it accumulates in the mitochondria to form J-aggregates (red fluorescence). In apoptotic cells with collapsed
, it diffuses into the cytoplasm as monomers (green fluorescence).
Washing: Wash the wells twice with ice-cold PBS. Causality: This step removes extracellular dye that contributes to background noise, ensuring that only intracellular fluorescence is measured.
Quantification: Measure fluorescence using a microplate reader (Red: Ex 535nm / Em 590nm; Green: Ex 485nm / Em 530nm). A statistically significant decrease in the Red/Green ratio compared to the vehicle control confirms the activation of mitochondrial apoptosis.
Fig 2: Self-validating experimental workflow for quinoline-8-sulfonate agents.
Future Directions & Drug Development Considerations
While the in vitro profiles of quinoline-8-sulfonate derivatives are highly promising, translational success requires overcoming inherent physicochemical hurdles. The bulky nature of the sulfonate ester/amide linkage often results in poor aqueous solubility. Future drug development efforts must prioritize:
ADME/Tox Profiling: Early integration of microsomal stability and hepatotoxicity assays.
Formulation Engineering: Utilizing lipid nanoparticles (LNPs) or cyclodextrin inclusion complexes to enhance bioavailability.
In Vivo Validation: Transitioning from 2D cell cultures to 3D tumor spheroids and murine xenograft models to validate the PKM2 and NF-κB targeting efficacy in a physiological tumor microenvironment.
References
Source: MDPI (Molecules)
Source: NIH (National Library of Medicine / PMC)
Title: Design, synthesis, pharmacological evaluation and computational modeling of 4-formyl-2-nitrophenyl quinoline-8-sulfonate derived thiosemicarbazones as antidiabetic agents (Note: Study includes extensive MCF-7 cytotoxicity and apoptosis data)
Physicochemical Properties and Applications of 8-Hydroxyquinoline-5-Sulfonic Acid: An In-Depth Technical Guide
Executive Summary 8-Hydroxyquinoline-5-sulfonic acid (8-HQS), also known as oxine-5-sulfonic acid, is a highly versatile, water-soluble derivative of the classical chelating agent 8-hydroxyquinoline (8-HQ). By introducin...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
8-Hydroxyquinoline-5-sulfonic acid (8-HQS), also known as oxine-5-sulfonic acid, is a highly versatile, water-soluble derivative of the classical chelating agent 8-hydroxyquinoline (8-HQ). By introducing a sulfonic acid moiety at the 5-position of the quinoline ring, researchers have successfully engineered a molecule that retains the robust bidentate metal-chelating capabilities of 8-HQ while overcoming its severe aqueous insolubility[1]. This whitepaper provides a comprehensive analysis of the physicochemical properties, acid-base equilibria, and photophysical dynamics of 8-HQS, alongside self-validating protocols for its application in analytical chemistry and drug development.
Structural and Fundamental Physicochemical Properties
The structural modifications in 8-HQS fundamentally alter its thermodynamic and kinetic behavior in solution. The sulfonic acid group (-SO
3
H) is a strong acid that readily deprotonates in aqueous media, yielding a negatively charged sulfonate ion. This ionic character disrupts the crystal lattice of the solid and facilitates rapid dissolution in polar solvents[2]. Consequently, the partition coefficient (LogP) shifts to approximately -1.1 to -1.28, making 8-HQS highly hydrophilic compared to the lipophilic parent compound 8-HQ[1][3].
Table 1: Physicochemical Profile of 8-HQS
Property
Value
Causality / Scientific Significance
Molecular Formula
C
9
H
7
NO
4
S
Core quinoline ring with hydroxyl and sulfonic acid substitutions.
Molecular Weight
225.22 g/mol
Standardized mass required for precise stoichiometric calculations[4].
Melting Point
311-313 °C (Decomp.)
High thermal stability driven by strong intermolecular hydrogen bonding and ionic interactions[5][6].
pKa
1
(Quinolinium N)
4.092 (at 25 °C)
Determines the pH threshold for nitrogen deprotonation, a critical prerequisite for metal coordination[3][7].
pKa
2
(Phenolic OH)
8.776 (at 25 °C)
Dictates the formation of the fully anionic, highly reactive chelating species[3][7].
Aqueous Solubility
> 1.81 g/L (Highly Soluble)
Enables purely aqueous chromatographic and spectroscopic applications without the risk of ligand precipitation[1][8].
Acid-Base Equilibria and Metal Chelation Dynamics
The chelation efficiency of 8-HQS is strictly governed by its pH-dependent ionization states. The molecule exhibits two primary macroscopic pKa values that dictate its coordination geometry. At pH < 4.09, the molecule exists predominantly in a cationic/zwitterionic state where the quinoline nitrogen is protonated, rendering it inactive for chelation. As the pH rises above 4.09, the nitrogen deprotonates, and the molecule enters a neutral/zwitterionic regime. Above pH 8.77, the phenolic hydroxyl group deprotonates, yielding a fully anionic species that acts as a powerful bidentate ligand, coordinating metal ions via the nitrogen and oxygen atoms[7].
The optimal pH for metal complexation typically lies between 5 and 8. This specific window balances the thermodynamic need for ligand deprotonation against the risk of metal hydroxide precipitation (e.g., the formation of non-fluorescent hydroxo complexes at high pH)[8].
pH-dependent ionization states and metal chelation pathway of 8-HQS.
Photophysical Properties and Fluorescence
One of the most valuable analytical attributes of 8-HQS is its ability to form highly fluorescent chelates with specific metal ions, particularly Cadmium (Cd
2+
), Zinc (Zn
2+
), and Aluminum (Al
3+
)[8][9]. The fluorescence intensity is heavily influenced by the internal "heavy atom effect" and the stability constant of the complex. For instance, Cd
2+
forms the most intensely fluorescent complex in purely aqueous solutions among the transition metals, while heavier metals like Barium exhibit steep drops in fluorescence due to internal spin-orbit coupling (quenching) and lower complexation constants[8].
To accurately determine the binding stoichiometry and optical properties of metal-8-HQS complexes, a rigorous, self-validating protocol must be employed. This workflow utilizes isosbestic points as an internal control; the presence of a sharp isosbestic point during metal titration confirms that only two absorbing species (free ligand and the specific metal complex) are in equilibrium, validating the absence of side reactions, degradation, or precipitation.
Step-by-Step Methodology:
Reagent Preparation : Prepare a 1.0 mM stock solution of 8-HQS in deionized water (18.2 MΩ·cm). The sulfonic acid group ensures rapid dissolution without the need for organic co-solvents[2].
Buffer Standardization : Prepare a 50 mM HEPES buffer adjusted to pH 7.2. This pH is selected because it lies safely between pKa
1
and pKa
2
, ensuring the ligand is primed for chelation while preventing metal hydroxide formation[8].
Titration Setup : In a quartz cuvette, place 2.0 mL of the buffered 8-HQS solution (diluted to a working concentration of 50 µM).
UV-Vis Absorption Scanning (Self-Validation Step) : Titrate the target metal ion (e.g., Al
3+
or Cd
2+
) in 5 µM increments. Scan the absorption from 250 nm to 450 nm after each addition. Validation Check : Identify the isosbestic point (typically around 330-340 nm depending on the metal). If the isosbestic point drifts, it indicates the formation of secondary complexes or pH instability, invalidating the run[9].
Fluorescence Emission Profiling : Excite the sample at the experimentally determined isosbestic point. This ensures that the number of photons absorbed by the system remains constant regardless of the ratio of free ligand to complex, making the emission intensity directly proportional to the quantum yield of the complex formed[8].
Data Synthesis : Plot the fluorescence intensity at the emission maximum against the metal ion concentration to generate a binding isotherm and determine the dissociation constant (K
d
).
Step-by-step methodology for optical characterization of 8-HQS metal complexes.
Applications in Drug Development and Material Science
Beyond analytical chemistry, 8-HQS is increasingly utilized in advanced material science and pharmacology. The molecule exhibits inherent antibacterial, antifungal, and antitumor activities[10]. Recent advancements in biomedical engineering have successfully incorporated 8-HQS into electrospun poly(vinyl alcohol) (PVA) and chitosan (Ch) fibrous mats. When complexed with Cu
2+
or Fe
3+
ions within these matrices, the resulting materials demonstrate significant cytotoxicity against human cervical HeLa tumor cells, alongside potent antimicrobial properties, positioning them as highly promising candidates for localized tumor treatment and advanced wound dressings[10].
References
8-Hydroxyquinoline-5-sulfonic acid | C9H7NO4S | CID 6792 - PubChem - NIH
National Institutes of Health (NIH)[Link]
Showing chemical card for 8-Hydroxyquinoline-5-sulfonic acid (CFc000226980) - ChemFOnt
ChemFOnt[Link]
Cas 84-88-8,8-Hydroxyquinoline-5-sulfonic acid - LookChem
LookChem[Link]
Immobilization of 7-Iodo-8-hydroxyquinoline-5-sulfonic Acid (Ferron): A Comprehensive Review of Techniques and Applications
IgMin Research[Link]
8-Hydroxyquinoline-5-Sulfonic Acid-Containing Poly(Vinyl Alcohol)/Chitosan Electrospun Materials and Their Cu2+ and Fe3+ Complexes: Preparation, Antibacterial, Antifungal and Antitumor Activities
MDPI[Link]
Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications
Analytical Chemistry (UCI Department of Chemistry)[Link]
Immobilization of 7-Iodo-8-hydroxyquinoline-5-sulfonic Acid (Ferron): A Comprehensive Review of Techniques and Applications
IgMin Research[Link]
Analytical method development and validation for Aluminium
International Journal of Research and Development in Pharmacy & Life Sciences[Link]
Experimental protocol for N-substituted 6-methylquinoline-8-sulfonamides synthesis
Application Note & Protocol: Synthesis and Biological Evaluation of N-Substituted 6-Methylquinoline-8-Sulfonamides Executive Summary & Scientific Rationale Quinoline derivatives are a cornerstone in medicinal chemistry,...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note & Protocol: Synthesis and Biological Evaluation of N-Substituted 6-Methylquinoline-8-Sulfonamides
Executive Summary & Scientific Rationale
Quinoline derivatives are a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents. When the quinoline scaffold is functionalized with a sulfonamide moiety—specifically utilizing 6-methylquinoline-8-sulfonyl chloride as a versatile electrophilic building block—the resulting N-substituted 6-methylquinoline-8-sulfonamides exhibit a broad spectrum of biological activities[1].
Recent pharmacological evaluations have identified these compounds as potent multi-targeting agents. In oncology, they act as modulators of the Pyruvate Kinase M2 (PKM2) isoform, disrupting the Warburg effect and starving tumor cells of glycolytic intermediates[2][3]. In neuropharmacology, specific derivatives function as dual inhibitors of Monoamine Oxidases (MAO) and Cholinesterases (ChE), positioning them as promising leads for neurodegenerative cognitive decline[4].
This application note provides a highly optimized, self-validating experimental protocol for synthesizing these derivatives, detailing the mechanistic causality behind each procedural step to ensure high-yield, reproducible results.
Mechanistic Causality & Reaction Design
The synthesis relies on a nucleophilic acyl substitution-type mechanism (sulfonylation) between an amine and 6-methylquinoline-8-sulfonyl chloride. To ensure experimental success, the following chemical causalities dictate the protocol design:
Electrophilicity & Hydrolysis Risk: The sulfonyl chloride group at the 8-position is highly activated by the electron-withdrawing nature of the adjacent quinoline nitrogen. While this ensures rapid reaction with amines, it makes the reagent highly susceptible to competitive hydrolysis. Therefore, strictly anhydrous solvents (e.g., dry dichloromethane) are mandatory[1].
Role of the Scavenger Base (Triethylamine): The reaction generates equimolar amounts of hydrochloric acid (HCl). Without a non-nucleophilic base like Triethylamine (TEA) or pyridine, the HCl would protonate the unreacted starting amine, converting it into a non-nucleophilic hydrochloride salt and stalling the reaction at 50% theoretical yield. TEA drives the reaction to completion[1][4].
Thermal Control: Sulfonylation is highly exothermic. Initiating the reaction at 0–5 °C prevents localized heating, which can lead to bis-sulfonylation (in primary amines) or degradation of the sulfonyl chloride[1].
Metabolic disruption of the PKM2 pathway by quinoline-8-sulfonamide inhibitors.
Experimental Protocol: Sulfonamide Synthesis
This protocol establishes a self-validating workflow. By monitoring physical state changes, TLC retention factors, and phase-separation behaviors, the researcher can validate the success of each step in real-time.
Preparation of the Amine Solution: In an oven-dried, round-bottom flask purged with inert gas (N2 or Argon), dissolve the desired amine (1.0 eq.) and TEA (1.5 eq.) in anhydrous DCM (approx. 10 mL per mmol of amine)[1].
Validation Check: The solution must be completely clear. Cloudiness indicates moisture or amine degradation.
Thermal Equilibration: Submerge the flask in an ice-water bath and allow the solution to cool to 0–5 °C for 10 minutes[1].
Electrophile Addition: Weigh out 6-methylquinoline-8-sulfonyl chloride (1.0 eq.). Add it to the cooled solution in small portions over 10–15 minutes[1].
Causality: Portion-wise addition controls the exotherm. A transient yellow/orange color change is often observed, indicating the formation of the reactive sulfonylammonium intermediate.
Reaction Propagation: Remove the ice bath. Allow the mixture to warm naturally to room temperature (20–25 °C) and stir for 2–4 hours[1].
In-Process Monitoring (TLC): Monitor the reaction via Thin Layer Chromatography (typically 7:3 Hexane:Ethyl Acetate).
Validation Check: The starting sulfonyl chloride (highly UV-active, higher Rf) should disappear, replaced by a lower Rf spot (the sulfonamide product).
Aqueous Workup & Phase Separation: Transfer the mixture to a separatory funnel. Wash sequentially with distilled water (2x), saturated NaHCO3 (1x to neutralize excess acid), and brine (1x)[1].
Validation Check: The aqueous layer contains the water-soluble TEA-HCl salt. The organic layer retains the target sulfonamide.
Drying and Concentration: Dry the organic layer over anhydrous MgSO4. Filter and concentrate in vacuo using a rotary evaporator[1].
Purification: Purify the crude residue via silica gel column chromatography or recrystallization (e.g., from ethanol/water) to yield the pure N-substituted 6-methylquinoline-8-sulfonamide[1].
Step-by-step synthetic workflow for N-substituted 6-methylquinoline-8-sulfonamides.
Quantitative Data Summaries
Table 1: Optimization of Reaction Conditions
The following parameters demonstrate the causality of solvent and base selection on the final yield of a standard primary amine substitution.
Entry
Solvent
Base
Temp Profile
Time (h)
Isolated Yield (%)
Observation / Causality
1
Anhydrous DCM
TEA (1.5 eq)
0 °C → RT
3.0
88%
Optimal conditions; clean conversion.
2
THF
Pyridine
0 °C → RT
4.5
74%
Slower reaction rate; pyridine is a weaker base.
3
DMF
K2CO3
RT
6.0
52%
Exotherm not controlled; competitive hydrolysis observed.
To confirm the structural integrity of the synthesized N-substituted 6-methylquinoline-8-sulfonamide, Nuclear Magnetic Resonance (NMR) spectroscopy is required.
1H NMR Signature: Look for the highly diagnostic singlet corresponding to the 6-methyl group (typically appearing around
δ
2.50 - 2.65 ppm). Furthermore, the sulfonamide proton (-NH-SO2-) will appear as a broad singlet shifted far downfield (
δ
8.0 - 10.5 ppm, depending on the solvent and hydrogen bonding), confirming successful coupling[6].
Mass Spectrometry (ESI-MS): Confirm the exact mass. The presence of the sulfur atom will also yield a characteristic isotopic pattern (M+2 peak at ~4.4% relative abundance).
Application Notes & Protocols: Quinoline-8-sulfonic Acid in Modern Organic Synthesis
Abstract Quinoline-8-sulfonic acid is a versatile and powerful bifunctional organocatalyst and ligand in the field of organic synthesis. Its unique structure, featuring a Brønsted acidic sulfonic acid group and a Lewis b...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
Quinoline-8-sulfonic acid is a versatile and powerful bifunctional organocatalyst and ligand in the field of organic synthesis. Its unique structure, featuring a Brønsted acidic sulfonic acid group and a Lewis basic quinoline nitrogen atom, allows it to facilitate a wide array of chemical transformations. This document provides an in-depth guide for researchers, chemists, and drug development professionals on the practical applications of quinoline-8-sulfonic acid. We will explore its role in catalysis, provide detailed, field-tested protocols for key reactions, delve into mechanistic insights, and offer guidance on its safe and effective use.
Introduction: The Unique Profile of Quinoline-8-sulfonic Acid
Quinoline-8-sulfonic acid is not merely a simple acid catalyst. Its efficacy stems from the synergistic interplay between its two key functional moieties:
The Sulfonic Acid Group (-SO₃H): This group imparts strong Brønsted acidity (pKa ≈ 0.8), enabling it to protonate substrates and activate them for nucleophilic attack. Unlike carboxylic acids, its conjugate base (sulfonate) is an exceptionally poor nucleophile, which prevents it from participating in unwanted side reactions.
The Quinoline Moiety: The nitrogen atom in the quinoline ring acts as a Lewis base. This allows the molecule to engage in hydrogen bonding, coordinate to metal centers, or act as a proton shuttle, often in concert with the sulfonic acid group, leading to unique catalytic cycles.
This bifunctional nature makes it a "task-specific" catalyst, capable of promoting complex transformations with high efficiency under relatively mild conditions.
Physicochemical Properties
Property
Value
Source
Chemical Formula
C₉H₇NO₃S
N/A
Molar Mass
209.22 g/mol
N/A
Appearance
Off-white to yellow crystalline powder
N/A
Melting Point
>300 °C
N/A
Solubility
Soluble in water, DMSO; sparingly soluble in ethanol
N/A
Core Application: Catalysis of Aza-Michael Addition Reactions
One of the most well-documented and powerful applications of quinoline-8-sulfonic acid is in catalyzing the aza-Michael (or amino-Michael) reaction. This reaction, involving the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a cornerstone of C-N bond formation in organic chemistry.
The catalytic efficiency of quinoline-8-sulfonic acid in this context arises from its ability to perform a dual activation role, a concept supported by mechanistic studies.
Electrophile Activation: The acidic proton from the -SO₃H group protonates the carbonyl oxygen of the α,β-unsaturated compound. This enhances the electrophilicity of the β-carbon, making it significantly more susceptible to nucleophilic attack.
Nucleophile Activation & Proton Shuttle: The quinoline nitrogen can act as a general base, deprotonating the amine nucleophile to increase its reactivity or facilitating the final proton transfer to generate the neutral product and regenerate the catalyst.
This concerted mechanism lowers the activation energy of the reaction, allowing it to proceed smoothly under mild, often solvent-free, conditions.
Experimental Protocol: Synthesis of 3-Arylaminopropiophenones
This protocol details the synthesis of β-amino ketones via the aza-Michael addition of anilines to chalcones, a class of α,β-unsaturated ketones. This procedure is adapted from methodologies that highlight the efficiency of Brønsted acid catalysts under solvent-free conditions.[1]
Objective: To synthesize a β-amino carbonyl compound efficiently using a catalytic amount of quinoline-8-sulfonic acid under solvent-free conditions.
Materials & Reagents:
Reagent
M.W. ( g/mol )
Amount
Moles
Chalcone (1,3-Diphenyl-2-propen-1-one)
208.26
208 mg
1.0 mmol
Aniline
93.13
102 mg (93 µL)
1.1 mmol
Quinoline-8-sulfonic acid
209.22
21 mg
0.1 mmol (10 mol%)
Ethyl Acetate
-
~20 mL
-
Hexane
-
~10 mL
-
Step-by-Step Procedure:
Reaction Setup: In a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, combine chalcone (208 mg, 1.0 mmol) and quinoline-8-sulfonic acid (21 mg, 0.1 mmol).
Addition of Amine: To this solid mixture, add aniline (93 µL, 1.1 mmol) dropwise at room temperature.
Reaction: Stir the resulting mixture vigorously at room temperature. The reaction is typically carried out under solvent-free conditions, forming a thick paste or slurry.
Causality Note: The absence of a solvent maximizes reactant concentration, often leading to significantly faster reaction rates. Quinoline-8-sulfonic acid's effectiveness in these conditions highlights its robustness.
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is generally complete within 2-4 hours. A complete reaction is indicated by the disappearance of the chalcone spot.
Work-up: Upon completion, add 10 mL of ethyl acetate to the reaction mixture and stir to dissolve the product.
Purification: The catalyst, quinoline-8-sulfonic acid, is sparingly soluble in ethyl acetate and can be largely removed by simple filtration.
Transfer the ethyl acetate solution to a separatory funnel and wash with a saturated aqueous solution of NaHCO₃ (2 x 10 mL) to remove any remaining catalyst, followed by brine (1 x 10 mL).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Final Product: The crude product is typically a solid. It can be further purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel to yield the pure 3-anilino-1,3-diphenylpropan-1-one.
Expected Yield: >90%
Visualization of Catalytic Cycle & Workflow
The following diagrams illustrate the proposed catalytic cycle and the general experimental workflow.
Caption: General experimental workflow for the catalyzed reaction.
Other Synthetic Applications
While the aza-Michael reaction is a prime example, the utility of quinoline-8-sulfonic acid extends to other important transformations.
As a Ligand in Metal-Catalyzed Reactions
The quinoline-8-sulfonic acid framework can be derivatized, particularly at the sulfonic acid group, to form sulfonamides. These quinoline-8-sulfonamides are excellent chelating ligands for transition metals like copper and palladium. [2]The resulting metal complexes are active catalysts in various cross-coupling reactions, leveraging both the steric and electronic properties of the quinoline scaffold to control reactivity and selectivity.
Friedländer Annulation for Quinolines
Quinoline-8-sulfonic acid can serve as an effective Brønsted acid catalyst for the Friedländer annulation, a classic method for synthesizing substituted quinolines. [3][4]The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. The catalyst protonates the carbonyl group of the α-methylene component, facilitating the initial aldol-type condensation, and subsequently promotes the dehydrative cyclization to form the quinoline ring.
Safety and Handling
Hazard Identification: Quinoline-8-sulfonic acid is an irritant. It may cause skin, eye, and respiratory tract irritation.
Personal Protective Equipment (PPE): Always handle this reagent in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
Quinoline-8-sulfonic acid is a highly valuable and underutilized reagent in the synthetic chemist's toolkit. Its bifunctional nature as both a strong, non-nucleophilic Brønsted acid and a Lewis basic heterocycle allows it to catalyze reactions with high efficiency, often under environmentally benign solvent-free conditions. The protocols and mechanistic insights provided herein demonstrate its practical utility and serve as a foundation for its broader application in academic research and the development of novel pharmaceuticals.
References
Jadhav, S. D., et al. (2017). Camphorsulfonic Acid Catalyzed One-Pot Three-Component Reaction for the Synthesis of Fused Quinoline and Benzoquinoline Derivatives. The Journal of Organic Chemistry. Available at: [Link]
Reddy, B. M., Patil, M. K., & Reddy, B. T. (2008). An Efficient Protocol for Aza-Michael Addition Reactions Under Solvent-Free Condition Employing Sulfated Zirconia Catalyst. ResearchGate. Available at: [Link]
MDPI. (2025). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. Available at: [Link]
IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series. Available at: [Link]
Kwiecień, H., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. National Center for Biotechnology Information. Available at: [Link]
Spectrophotometric Determination of Lanthanides Using 8-Hydroxyquinoline-5-Sulfonic Acid (8-HQS)
Introduction & Mechanistic Overview The quantitative determination of lanthanides is a critical analytical requirement in fields ranging from superconductor manufacturing to the development of luminescent probes and radi...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Overview
The quantitative determination of lanthanides is a critical analytical requirement in fields ranging from superconductor manufacturing to the development of luminescent probes and radiotherapeutics[1]. While Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the gold standard for trace analysis, UV-Vis spectrophotometry remains a highly accessible, rapid, and cost-effective alternative for routine quantification when paired with the right chromogenic ligand.
Historically, 8-hydroxyquinoline (8-HQ) has been used as a chelator for lanthanides. However, 8-HQ forms neutral, insoluble complexes with trivalent lanthanide ions (
Ln3+
), necessitating a tedious and error-prone liquid-liquid extraction step using organic solvents.
The 8-HQS Advantage:
By utilizing 8-hydroxyquinoline-5-sulfonic acid (8-HQS) , we introduce a highly polar sulfonic acid group (
−SO3H
) to the quinoline ring. This modification fundamentally alters the solubility profile of the resulting metal chelates, rendering them completely water-soluble[2]. This eliminates the extraction step, streamlining the assay into a single-phase aqueous system while maintaining high sensitivity (detecting concentrations down to 10.0 µg/mL)[2].
Chemical Causality & Assay Design
As an analytical scientist, it is crucial to understand why specific parameters are chosen, as this ensures the protocol operates as a self-validating system.
pH-Dependent Photophysics and Speciation
The photophysical properties and complexation efficiency of 8-HQS are strictly dictated by the pH of the environment. 8-HQS possesses three ionizable acidic functions: the sulfonic acid (
−SO3H
), the protonated quinoline nitrogen (
−NH+
), and the phenolic hydroxyl group (
−OH
)[3].
The Thermodynamic Sweet Spot (pH 7.0): Full chelate formation between
Ln3+
and 8-HQS occurs in the pH range of 5.5 to 10.5[2]. We strictly buffer the reaction at pH 7.0 . At this pH, the ligand is optimally deprotonated to favor a stable 1:1 metal-to-ligand stoichiometric ratio (
Ln
:8-HQS) without risking side reactions.
Avoidance of Precipitation: If the pH exceeds 10.5, the absorbance drops precipitously. This is caused by the competitive formation of insoluble lanthanide hydroxides (
Ln(OH)3
), which precipitate out of solution and cause severe light-scattering artifacts[2].
Carbonate Interference: Lanthanides readily form highly insoluble carbonates. Therefore, the use of carbonate-free sodium hydroxide for pH adjustment is a mandatory mechanistic choice to prevent the formation of
Ln2(CO3)3
, which would falsely elevate absorbance readings through turbidity[4].
Quantitative Spectral Parameters
Because the electronic structure and
f−f
transitions differ across the lanthanide series, the resulting 8-HQS chelates exhibit distinct absorption maxima (
λmax
). The table below summarizes the target wavelengths for spectrophotometric quantification[4].
Lanthanide Ion
Absorbance Maximum (
λmax
)
Linear Range (µg/mL)
Metal:Ligand Ratio
Praseodymium (
Pr3+
)
460 nm
10.0 - 100.0
1:1
Neodymium (
Nd3+
)
570 nm
10.0 - 100.0
1:1
Samarium (
Sm3+
)
410 nm
10.0 - 100.0
1:1
Europium (
Eu3+
)
396 nm
10.0 - 100.0
1:1
Gadolinium (
Gd3+
)
275 nm
10.0 - 100.0
1:1
Dysprosium (
Dy3+
)
325 nm
10.0 - 100.0
1:1
Erbium (
Er3+
)
262 nm
10.0 - 100.0
1:1
Note: When executed correctly, this method yields an average recovery of 99.9% with a standard deviation not exceeding 0.1%[2].
Experimental Workflow & Protocol
Workflow for the spectrophotometric determination of lanthanides using 8-HQS.
Phase 1: Reagent Preparation & Self-Validation
Lanthanide Stock Solution (
5×10−3
M): Dissolve an accurate weight of the target lanthanide chloride in bidistilled water.
Validation Step: Standardize the exact molarity of this stock solution titrimetrically using EDTA prior to the assay to ensure absolute quantitative accuracy[4].
8-HQS Reagent (
10−2
M): Dissolve the appropriate mass of 8-hydroxyquinoline-5-sulfonic acid in bidistilled water. Standardize against a known copper sulfate solution.
pH Adjustment Solution: Prepare a 0.1 M NaOH solution. Critical: Boil the bidistilled water beforehand and protect the solution with a soda-lime tube to ensure it remains strictly carbonate-free.
Phase 2: Assay Procedure
Sample Aliquoting: Transfer a suitable aliquot containing between 0.1 mg and 1.0 mg of the target lanthanide ion into a clean 10 mL volumetric flask[4].
Ligand Addition: Add exactly 3.0 mL of the standardized
10−2
M 8-HQS reagent to the flask[4].
pH Optimization: Carefully adjust the pH of the mixture to exactly 7.0 using the carbonate-free NaOH solution[4]. Monitor with a calibrated micro-pH electrode.
Volume Adjustment: Bring the total volume up to the 10.0 mL mark with bidistilled water[4]. Invert the flask 5-10 times to ensure homogeneous mixing.
Incubation: Allow the solution to sit at room temperature for 5 minutes to guarantee complete thermodynamic equilibrium of the 1:1 chelate.
Phase 3: Spectrophotometric Measurement
Blank Preparation: Prepare a reagent blank by following the exact procedure above, substituting the lanthanide sample with bidistilled water.
Measurement: Transfer the sample to a 1-cm pathlength quartz cuvette. Measure the absorbance at the element-specific
λmax
(refer to the table in Section 3) against the reagent blank[4].
Quantification: Determine the concentration of the lanthanide ion by mapping the absorbance value against a previously prepared calibration curve (which strictly follows Beer's Law between 10.0 and 100.0 µg/mL)[2].
Troubleshooting & Interferences
High Background Absorbance / Turbidity: If the solution appears slightly cloudy, carbonate contamination in the NaOH or a pH overshoot (>10.5) has likely caused lanthanide carbonate or hydroxide precipitation. Discard the sample, prepare fresh carbonate-free NaOH, and strictly maintain pH 7.0[2].
Non-Linear Calibration Curve: Ensure that the 8-HQS reagent is in sufficient molar excess. If the lanthanide concentration exceeds 100.0 µg/mL, the 1:1 stoichiometry may be compromised by ligand depletion. Dilute the sample and re-run.
Application Note: Quinoline-8-Sulfonate Derivatives as High-Fidelity Fluorescent Probes for Metal Ion Detection
Mechanistic Foundations of Quinoline-8-Sulfonate Sensors Quinoline-8-sulfonate and its primary derivative, 8-hydroxyquinoline-5-sulfonate (8-HQS), are highly versatile fluorophores utilized in the selective detection of...
Author: BenchChem Technical Support Team. Date: April 2026
Mechanistic Foundations of Quinoline-8-Sulfonate Sensors
Quinoline-8-sulfonate and its primary derivative, 8-hydroxyquinoline-5-sulfonate (8-HQS), are highly versatile fluorophores utilized in the selective detection of metal ions in aqueous and biological environments[1]. The free ligand is typically weakly fluorescent due to rapid non-radiative decay pathways, primarily Photoinduced Electron Transfer (PET) from the nitrogen lone pair, or Excited-State Intramolecular Proton Transfer (ESIPT).
When a target metal ion is introduced, the photophysical response is governed by the electronic nature of the metal:
Chelation-Enhanced Fluorescence (CHEF): Coordination with diamagnetic,
d10
, or p-block metal ions (e.g.,
Al3+
,
Zn2+
,
Ga3+
) rigidifies the quinoline ring. This structural lock inhibits PET and ESIPT, forcing the molecule to relax via radiative emission, resulting in a massive "Turn-ON" fluorescence signal[2].
Chelation-Quenching Fluorescence (CQF): Conversely, when quinoline-8-sulfonate is functionalized onto macrocyclic scaffolds like thiacalix[4]arene (yielding TCTQ8S), it acts as a highly selective "Turn-OFF" sensor for paramagnetic transition metals like
Co2+
. The unpaired electrons in
Co2+
facilitate non-radiative energy transfer, quenching the emission[3].
Figure 1: Photophysical mechanisms of Quinoline-8-sulfonate metal ion detection.
Causality in Experimental Design: The Role of pH and Stoichiometry
As an application scientist, it is critical to understand that the performance of 8-HQS is strictly governed by two competing equilibria: ligand ionization and metal hydroxo complex formation [1].
The optimal pH for these assays lies strictly between 5.0 and 8.0. Below pH 5.0, the hydroxyl group of the quinoline ring remains protonated, preventing the formation of the bidentate chelate required for metal binding. Above pH 8.0, metals such as
Al3+
and
Zn2+
undergo extensive hydrolysis, forming insoluble metal hydroxides that precipitate out of solution, thereby destroying the fluorescence signal[4].
Furthermore, the emission intensity is directly linked to the coordination geometry. For instance,
Al3+
forms a 1:3 (metal:ligand) mer-isomer complex in aqueous solution[4], whereas
Zn2+
forms a 1:2 square bipyramidal complex[2]. Understanding these stoichiometric ratios is essential for calibrating the sensor's dynamic range.
Quantitative Photophysical Data Summary
Target Metal Ion
Probe Variant
Stoichiometry (M:L)
Coordination Geometry
Fluorescence Response
Optimal pH Range
Detection Limit
Al3+
8-HQS
1:3
Octahedral (mer-isomer)
Strong Turn-ON
5.0 – 6.0
Sub-picomole
Zn2+
8-HQS
1:2
Square Bipyramidal
Turn-ON
6.0 – 8.0
Sub-picomole
Ga3+
8-HQS
1:3
Octahedral
Turn-ON
5.0 – 6.0
Sub-picomole
Co2+
TCTQ8S
1:1
Macrocyclic Inclusion
Turn-OFF (Quenching)
7.0 – 7.5
~1.04 nM
Data synthesized from foundational NMR, DFT, and luminescence studies[5],[2],[3],[4].
Self-Validating Experimental Protocols
To ensure absolute trustworthiness in diagnostic or environmental testing, the following protocols are designed as self-validating systems . They incorporate internal reversibility checks (EDTA displacement) to prove that the observed signal changes are due to reversible thermodynamic metal coordination, rather than irreversible probe degradation or matrix artifacts.
Figure 2: Self-validating experimental workflow for fluorometric metal titration.
Protocol A: Turn-ON Detection of
Al3+
/
Zn2+
using 8-HQS
Objective: Quantify
Al3+
or
Zn2+
in aqueous samples using CHEF enhancement.
Reagent Preparation:
Prepare a 1.0 mM stock solution of 8-HQS in deionized water (the sulfonate group ensures excellent aqueous solubility).
Prepare a 50 mM HEPES buffer solution, adjusted to pH 6.0 (for
Al3+
) or pH 7.4 (for
Zn2+
). Causality: HEPES is chosen over phosphate buffers because phosphate can competitively bind hard metal ions like
Al3+
, leading to false negatives.
Titration Assay:
In a quartz cuvette, mix 2.0 mL of HEPES buffer with 20 µL of the 8-HQS stock (final probe concentration: 10 µM).
Record the baseline fluorescence (
λex
= 360 nm,
λem
= 490–510 nm).
Titrate the target metal ion (
0.1μM
to
50μM
) into the cuvette. Incubate for 2 minutes after each addition to ensure complexation equilibrium.
Self-Validation (Reversibility Check):
After reaching maximum fluorescence at saturation, spike the cuvette with 100 µM of EDTA (a strong, hexadentate chelator).
Validation Criterion: The fluorescence must rapidly drop back to the baseline level. This confirms the signal was caused by reversible metal-ligand coordination and rules out fluorophore aggregation or degradation.
Data Processing:
Plot the fluorescence intensity (
F−F0
) against metal concentration. Calculate the Limit of Detection (LOD) using the
3σ/k
method.
Protocol B: Turn-OFF Detection of
Co2+
using TCTQ8S
Objective: Selective detection of
Co2+
via macrocyclic inclusion and paramagnetic quenching[3].
Reagent Preparation:
Prepare a 10 µM stock solution of TCTQ8S in a DMSO/Water (1:9 v/v) mixture. Causality: The thiacalix[4]arene backbone is highly hydrophobic; the 10% DMSO ensures the macrocycle remains unaggregated while allowing aqueous sample testing.
Titration Assay:
Record the high baseline fluorescence of the free TCTQ8S probe.
Titrate
Co2+
standards (
1.0nM
to
10μM
). Observe the dose-dependent quenching of the emission spectra.
Interference & Selectivity Validation:
To validate selectivity, prepare separate cuvettes containing TCTQ8S and 100 µM of competing ions (
Na+
,
K+
,
Mg2+
,
Ca2+
,
Ni2+
).
Validation Criterion: Only the
Co2+
sample should exhibit >80% quenching. If competing ions cause quenching, matrix masking agents (like specific masking fluorides) must be introduced.
Data Processing:
Apply the Stern-Volmer equation:
F0/F=1+Ksv[Co2+]
. A linear Stern-Volmer plot confirms static quenching via a 1:1 ground-state complex formation, corroborating Job's Plot analyses[3].
References
Structural and photophysical studies on gallium(iii) 8-hydroxyquinoline-5-sulfonates. Does excited state decay involve ligand photolabilisation? | rsc.org | 5
NMR, DFT and luminescence studies of the complexation of Zn(ii) with 8-hydroxyquinoline-5-sulfonate | rsc.org | 2
Thiacalix[4]arene-tetra-(quinoline-8- sulfonate): a Sensitive and Selective Fluorescent Sensor for Co (II) | nih.gov | 3
NMR, DFT and luminescence studies of the complexation of Al(III) with 8-hydroxyquinoline-5-sulfonate | nih.gov | 4
Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications | uci.edu |1
Application Note: Design, Synthesis, and Validation of Quinoline-Based Fluorescent Probes for Zinc(II) Sensing
Introduction & Mechanistic Rationale Zinc (Zn²⁺) is the second most abundant transition metal in the human body, playing a critical role in cellular apoptosis, gene expression, and neurotransmission. Dysregulation of Zn²...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
Zinc (Zn²⁺) is the second most abundant transition metal in the human body, playing a critical role in cellular apoptosis, gene expression, and neurotransmission. Dysregulation of Zn²⁺ homeostasis is implicated in severe pathologies, including Alzheimer's disease, diabetes, and epilepsy. Consequently, tracking intracellular Zn²⁺ with high spatial and temporal resolution is a priority in drug development and molecular biology.
Quinoline-based fluorophores have emerged as privileged scaffolds for Zn²⁺ sensing due to their excellent photostability, tunable emission profiles, and robust coordination chemistry[1]. This application note details the synthesis and validation of QLSA (Quinoline-salicylaldehyde hydrazone), a highly sensitive and selective "turn-on" fluorescent probe[2].
The Causality of the Design: PET and CHEF Mechanisms
The QLSA probe operates via a dual-mechanism switch:
Photoinduced Electron Transfer (PET): In the metal-free state, the lone pair of electrons on the imine nitrogen transfers to the excited quinoline fluorophore, quenching its fluorescence. Additionally, non-radiative decay occurs via free C=N bond isomerization.
Chelation-Enhanced Fluorescence (CHEF): Upon Zn²⁺ binding, the lone pairs of the nitrogen and oxygen atoms coordinate to the metal center. This lowers the HOMO energy level of the donor, inhibiting the PET process. Simultaneously, coordination rigidifies the molecular framework, restricting C=N isomerization and triggering a massive fluorescence "turn-on" response[3].
Chemical Synthesis Protocol: The QLSA Probe
The synthesis of QLSA utilizes a flexible hydrazine linker to connect quinoline-2-carboxylic acid and salicylaldehyde. This specific N,O-donor cavity creates an ideal geometry for Zn²⁺ coordination while sterically excluding competing metal ions[2].
Phase 1: Synthesis of Quinoline-2-carboxylic Acid Hydrazide
Causality Check: Hydrazine hydrate is used to convert the ester into a hydrazide, providing the necessary nucleophilic -NH₂ tail for the subsequent Schiff base condensation.
Esterification: Dissolve 10.0 mmol of quinoline-2-carboxylic acid in 50 mL of anhydrous methanol. Add 0.5 mL of concentrated sulfuric acid (H₂SO₄) dropwise as a catalyst. Reflux the mixture at 70°C for 12 hours.
Workup: Cool the mixture to room temperature, neutralize with saturated NaHCO₃, and extract with dichloromethane (3 × 30 mL). Dry the organic layer over anhydrous Na₂SO₄ and evaporate to yield methyl quinoline-2-carboxylate.
Hydrazinolysis: Dissolve the crude ester in 30 mL of absolute ethanol. Add a 5-fold molar excess of hydrazine hydrate (80%). Reflux for 6 hours.
Isolation: Cool the solution to 0°C. The quinoline-2-carboxylic acid hydrazide will precipitate as a white solid. Filter, wash with cold ethanol, and dry under vacuum.
Phase 2: Schiff Base Condensation (QLSA Formation)
Causality Check: Glacial acetic acid is added to protonate the carbonyl oxygen of salicylaldehyde, increasing its electrophilicity and accelerating the nucleophilic attack by the hydrazide.
Reaction: Dissolve 5.0 mmol of quinoline-2-carboxylic acid hydrazide in 20 mL of absolute ethanol. Add 5.0 mmol of salicylaldehyde dropwise under continuous stirring.
Catalysis: Add 2–3 drops of glacial acetic acid. Reflux the mixture at 80°C for 5 hours.
Purification: A distinct precipitate will form. Cool the mixture to room temperature, filter the crude product, and wash thoroughly with cold ethanol. Recrystallize from an ethanol/DMF mixture to obtain pure QLSA as a pale-yellow powder.
Photophysical Characterization & Validation
To ensure the probe is viable for biological applications, its photophysical properties must be validated in a physiologically relevant buffer. HEPES is strictly chosen over phosphate buffers to prevent the precipitation of insoluble zinc phosphates.
Step-by-Step Titration Protocol
Stock Solutions: Prepare a 1.0 mM stock solution of QLSA in spectroscopic grade DMSO. Prepare a 10.0 mM stock solution of Zn(NO₃)₂ in deionized water.
Working Solution: Dilute the QLSA stock to a final concentration of 10 µM in 10 mM HEPES buffer (pH 7.4, containing 1% DMSO to maintain solubility).
UV-Vis & Fluorescence Titration:
Excite the sample at its isosbestic absorption point (typically ~360 nm).
Titrate Zn²⁺ from 0 to 20 µM into the QLSA solution.
Record the emission spectra from 400 nm to 650 nm. A new emission peak will emerge at ~531 nm.
Self-Validating Reversibility Control: To prove the signal is driven by reversible coordination (and not probe degradation), add 1.0 equivalent of EDTA to the QLSA-Zn²⁺ complex. The immediate quenching of fluorescence back to baseline confirms the structural integrity of the probe[4].
Quantitative Data Summary
The following table summarizes the key photophysical parameters of the QLSA probe, highlighting its suitability for live-cell applications[2].
Parameter
Value / Description
Fluorophore Scaffold
Quinoline-Salicylaldehyde (QLSA)
Target Analyte
Zn(II)
Detection Limit (LOD)
2.1 × 10⁻⁸ M (21 nM)
Stokes Shift
171 nm
Operating pH Range
7.0 – 8.0 (Optimal at 7.4)
Sensing Mechanism
PET Inhibition + CHEF
Reversibility
Confirmed (via EDTA competitive binding)
Live-Cell Imaging Protocol
The large Stokes shift (171 nm) of QLSA minimizes self-quenching and autofluorescence background, making it highly effective for intracellular tracking[2].
Cell Culture: Seed HeLa or A549 cells in glass-bottom confocal dishes and culture in DMEM supplemented with 10% FBS at 37°C under a 5% CO₂ atmosphere for 24 hours.
Probe Incubation: Wash the cells twice with PBS to remove residual serum proteins. Incubate the cells with 10 µM QLSA (diluted in serum-free media) for 30 minutes at 37°C.
Washing Step: Critical Causality: Wash the cells three times with PBS. This removes extracellular probe molecules, ensuring that only internalized probes contribute to the fluorescent signal.
Zn²⁺ Loading: Incubate the cells with 20 µM Zn²⁺ (e.g., Zinc pyrithione or ZnCl₂) for an additional 30 minutes. Wash thrice with PBS.
Confocal Imaging: Image the cells using a confocal laser scanning microscope. Excite the sample at 405 nm and collect emission in the green channel (500–550 nm).
Pathway Visualization
Fig 1: Reversible PET/CHEF signaling mechanism of the QLSA probe upon Zn(II) coordination.
References
Two-Photon Fluorescent Probes of Biological Zn(II) Derived from 7-Hydroxyquinoline
Source: Inorganic Chemistry (ACS Publications)
URL:[Link]
An Efficient Quinoline-based Fluorescence Sensor for Zinc(II) and Its Application in Live-cell Imaging
Source: Sensors and Actuators B: Chemical (via ResearchGate)
URL:[Link]
Aza-phenol Based Macrocyclic Probes Design for “CHEF-on” Multi Analytes Sensor: Crystal Structure Elucidation and Application in Biological Cell Imaging
Source: ACS Omega (ACS Publications)
URL:[Link]
A Simple Quinoline-derived Fluorescent Sensor for Selective and Sequential Detection of Copper (II) and Sulfide Ions and Its Application in Living-cell Imaging
Source: ResearchGate
URL:[Link]
Application Notes & Protocols: Quinoline-8-sulfonate and its Metal Complexes in Advanced Anti-Counterfeiting Inks
Abstract: The escalating sophistication of counterfeiting activities worldwide necessitates the development of robust and covert security features. This document provides a comprehensive technical guide on the applicatio...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract: The escalating sophistication of counterfeiting activities worldwide necessitates the development of robust and covert security features. This document provides a comprehensive technical guide on the application of Quinoline-8-sulfonate and its derivatives, particularly its metal complexes, as highly effective fluorophores in anti-counterfeiting inks. We will delve into the underlying photophysical principles, provide detailed protocols for the synthesis of luminescent metal complexes and their formulation into security inks, and offer methodologies for the validation of their anti-counterfeiting efficacy. This guide is intended for researchers and professionals in materials science, chemistry, and security printing who are focused on developing next-generation anti-counterfeiting solutions.
Introduction: The Imperative for Covert Security Features
The global economic landscape is significantly impacted by counterfeit goods, ranging from currency and official documents to pharmaceuticals and luxury products. Traditional anti-counterfeiting measures are often susceptible to replication. This has led to a paradigm shift towards incorporating covert security features that are invisible under normal lighting conditions but reveal their authenticity under specific stimuli, such as ultraviolet (UV) light. Fluorescent inks, which absorb non-visible UV radiation and emit light in the visible spectrum, represent a cornerstone of modern anti-counterfeiting technology.[1][2][3]
Quinoline-8-sulfonic acid (CAS 85-48-3), a derivative of the heterocyclic aromatic compound quinoline, has emerged as a versatile building block for such security features.[4][5][6] While quinoline itself is weakly fluorescent, its derivatives, particularly 8-hydroxyquinoline-5-sulfonic acid (HQS), can form highly fluorescent complexes with a variety of metal ions.[7][8][9] This ability to chelate with metals dramatically enhances their luminescence, making them ideal candidates for use as security pigments in inks.[8][9] The sulfonic acid group (-SO3H) not only enhances water solubility, a desirable trait for ink formulation, but also plays a role in the molecular interactions within the final product.[4]
The Science of Security: Mechanism of Fluorescence
The anti-counterfeiting capability of Quinoline-8-sulfonate-based inks is rooted in the principles of molecular fluorescence. The process begins when the quinoline moiety absorbs photons from a UV light source (typically in the 254-365 nm range). This absorption excites electrons from their ground state to a higher energy singlet state. The molecule then rapidly relaxes to the lowest vibrational level of the excited state and subsequently returns to the ground state by emitting a photon. This emitted photon has lower energy (and thus a longer wavelength) than the absorbed photon, falling within the visible spectrum.
The key to unlocking the full potential of quinoline derivatives in this application lies in chelation with metal ions. When a ligand like 8-hydroxyquinoline-5-sulfonate (a close and often used relative) binds to a metal ion (e.g., Zn²⁺, Al³⁺, or lanthanides like Eu³⁺), several phenomena contribute to a significant enhancement of fluorescence:
Rigidification of the Molecular Structure: Chelation restricts the vibrational and rotational freedom of the quinoline molecule. This reduction in non-radiative decay pathways (energy loss as heat) increases the probability of energy being released as light, thereby enhancing the quantum yield of fluorescence.
Ligand-to-Metal Charge Transfer (LMCT): In some complexes, the absorption of light can promote an electron from a ligand-centered orbital to a metal-centered orbital. The subsequent relaxation and emission can be highly efficient.
Antenna Effect (with Lanthanides): Lanthanide ions themselves have poor light absorption capabilities. However, when complexed with an organic ligand like a quinoline derivative, the ligand acts as an "antenna." It efficiently absorbs UV light and then transfers this energy to the central lanthanide ion, which then emits light at its own characteristic, sharp, and long-lived wavelengths.[10][11] This provides a highly specific and difficult-to-replicate optical signature.
Below is a diagram illustrating the general workflow for creating and validating a Quinoline-8-sulfonate-based anti-counterfeiting ink.
Application Note: High-Contrast Imaging of Metal Ions in Plant and Mammalian Cells Using Quinoline-Based Fluorescent Probes
Executive Summary The spatial and temporal mapping of metal ions—such as Zn²⁺, Cu²⁺, Fe³⁺, and Al³⁺—is critical for understanding cellular homeostasis, enzymatic regulation, and the progression of various pathologies. Qu...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The spatial and temporal mapping of metal ions—such as Zn²⁺, Cu²⁺, Fe³⁺, and Al³⁺—is critical for understanding cellular homeostasis, enzymatic regulation, and the progression of various pathologies. Quinoline-based fluorescent probes have emerged as highly tunable, sensitive, and selective molecular tools for this purpose[1]. The quinoline scaffold offers distinct photophysical advantages, including straightforward structural modification, excellent cell membrane permeability, and low cytotoxicity, making it an ideal platform for both mammalian live-cell and complex plant tissue imaging[1].
This application note provides a comprehensive guide to the mechanisms, selection criteria, and self-validating experimental protocols for deploying quinoline probes in biological research.
Mechanistic Foundations: The Causality of Probe Design
To utilize quinoline probes effectively and troubleshoot imaging artifacts, researchers must understand the photophysical phenomena governing their "off-on" or ratiometric responses. The quinoline nitrogen acts as a critical electron donor or coordination site, driving the following mechanisms:
Photoinduced Electron Transfer (PET): In the unbound (metal-free) state, the lone pair of electrons on the quinoline nitrogen transfers to the excited fluorophore, quenching fluorescence and resulting in a "dark" state[2].
Chelation-Enhanced Fluorescence (CHEF): Upon coordination with a target metal ion, the lone pair of electrons is sequestered by the metal. This completely blocks the PET process, leading to a dramatic restoration or enhancement of fluorescence (the "turn-on" state)[3].
Intramolecular Charge Transfer (ICT): Binding of a metal ion alters the electron push-pull dynamics across the probe's conjugated system. This often results in a measurable spectral shift, enabling highly quantitative ratiometric imaging[2].
Fig 1. Photophysical mechanisms of quinoline probes transitioning from PET (Off) to CHEF (On).
Quantitative Data & Probe Selection
Selecting the appropriate quinoline derivative requires balancing the binding affinity, Limit of Detection (LOD), and target specificity. A 1:1 binding stoichiometry is highly desirable for linear quantification[2]. Below is a summary of highly validated quinoline probes for cellular imaging.
The following protocols are designed as self-validating systems. By incorporating specific chelators, researchers can definitively prove that the observed fluorescence is a direct result of metal ion binding rather than auto-fluorescence or non-specific probe aggregation.
Fig 2. Standardized workflow for metal ion imaging in biological specimens using quinoline probes.
Protocol A: Live-Cell Imaging in Mammalian Cells (e.g., HeLa)
Rationale: Mammalian cell imaging requires maintaining strict physiological pH and avoiding serum proteins during loading, which can prematurely sequester the probe.
Cell Culture: Seed HeLa cells in glass-bottom confocal dishes (35 mm) at a density of 1 × 10⁵ cells/dish. Incubate at 37°C with 5% CO₂ for 24 hours to allow adherence.
Probe Loading: Remove the culture media and wash the cells twice with 1X PBS (pH 7.4). Add the quinoline probe (e.g., QLAS for Zn²⁺) diluted in serum-free DMEM to a final concentration of 5–10 µM[4].
Causality: Serum proteins contain heavy metals and hydrophobic pockets that will bind the probe extracellularly, drastically reducing intracellular uptake.
Incubation: Incubate for 20–30 minutes at 37°C.
Washing: Wash cells three times with PBS to remove extracellular background fluorescence.
Imaging & Self-Validation:
Baseline: Image using Confocal Laser Scanning Microscopy (CLSM) at the probe's specific excitation/emission wavelengths.
Positive Control: Supplement cells with 20 µM of the target metal (e.g., ZnCl₂) and a membrane-permeable ionophore (e.g., pyrithione) for 15 minutes, then re-image to observe fluorescence enhancement[2].
Negative Control (Validation): Add a strong, cell-permeable chelator like TPEN (for Zn²⁺) or EDTA. A subsequent drop in fluorescence confirms the signal was metal-specific[2].
Protocol B: In Vivo Imaging in Plant Tissues (e.g., Soybean Roots)
Rationale: Plant cell walls present a dense physical barrier. Probes must possess sufficient lipophilicity to penetrate epidermal layers, and the buffer must mimic the natural rhizosphere to maintain metal solubility.
Plant Preparation: Germinate soybean seeds or Arabidopsis thaliana in a controlled environment. Harvest healthy, 3- to 5-day-old root tips.
Probe Incubation: Immerse the root tissues in a 10 µM solution of the quinoline probe (e.g., QNP for Al³⁺) in MES buffer (pH 5.5–6.0) for 30 minutes[2].
Causality: A slightly acidic pH prevents the precipitation of metals like Al³⁺ (which forms insoluble hydroxides at neutral pH) and mimics the natural soil environment.
Washing: Rinse roots thoroughly with MES buffer for 5 minutes to remove surface-bound fluorophores.
Metal Exposure: Transfer roots to a solution containing the target metal ion (e.g., 50 µM Al³⁺) for 1 hour.
Imaging: Mount the root tips on glass slides. Use CLSM with Z-stacking capabilities to evaluate the depth of probe penetration and the specific subcellular localization of the metal ions.
Trustworthiness & Data Interpretation
When analyzing quinoline probe data, researchers must account for potential cross-reactivity. For instance, Cd²⁺ often interferes with Zn²⁺ detection due to their similar chemical properties (both are Group 12 elements). Advanced quinoline probes mitigate this through steric hindrance engineered into the binding pocket, ensuring high selectivity[4].
Always run a Job's plot analysis during initial in vitro probe characterization to confirm the binding stoichiometry. A 1:1 quinoline-metal complex ensures that the fluorescence intensity scales linearly with metal ion concentration, which is a fundamental requirement for accurate quantitative imaging[2].
References
Wen Lu, Jichao Chen, Jiuzhou Shi, Buhong Gao. "A novel quinoline-based turn-on fluorescent probe for the highly selective detection of Al (III) and its bioimaging in living cells, plants tissues and zebrafish." ResearchGate, Feb 2021. URL:[Link]
"Application of Fluorescent Probes for the Detection of Zinc Ions in Cells and Oil Paintings." MDPI, April 2025. URL:[Link]
Wei Bi, et al. "Synthesis of naphthylimide-quinoline fluorescent probe for the detection of Fe3+ and its application to Hela cells imaging." Spectrochimica Acta Part A Molecular and Biomolecular Spectroscopy, Sept 2025. URL:[Link]
"Rational Design and Facile Synthesis of a Highly Tunable Quinoline-Based Fluorescent Small-Molecule Scaffold for Live Cell Imaging." Journal of the American Chemical Society, July 2018. URL:[Link]
Application Note: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for the Synthesis of Quinoline-8-Sulfonamide-1,2,3-Triazole Hybrids as PKM2 Modulators
Executive Summary Quinoline-8-sulfonamides have emerged as a privileged scaffold in oncology, particularly for their ability to modulate the muscle isoform 2 of pyruvate kinase (PKM2), a critical enzyme in cancer cell me...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Quinoline-8-sulfonamides have emerged as a privileged scaffold in oncology, particularly for their ability to modulate the muscle isoform 2 of pyruvate kinase (PKM2), a critical enzyme in cancer cell metabolism[1]. To optimize the pharmacokinetic properties and target-binding affinity of these molecules, the integration of 1,2,3-triazole moieties via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has proven highly effective[2]. This application note provides a comprehensive, self-validating protocol for the synthesis of 8-quinolinesulfonamido-1,2,3-triazoles, detailing the mechanistic causality behind reagent selection and offering validated workflows for drug development professionals.
Mechanistic Rationale & E-E-A-T Insights
The Biological Imperative: PKM2 Modulation
Cancer cells dynamically regulate their metabolism to sustain rapid proliferation, often relying on the Warburg effect. PKM2 is central to this metabolic reprogramming (1)[1]. By shifting PKM2 between its highly active tetrameric state and its less active dimeric state, tumors accumulate glycolytic intermediates necessary for biomass synthesis[2]. Quinoline-8-sulfonamide derivatives act as allosteric modulators of PKM2, reducing intracellular pyruvate levels and inducing apoptosis in cancer cells[1].
Metabolic pathway showing PKM2 modulation by quinoline-8-sulfonamide triazole inhibitors.
The Chemical Strategy: CuAAC and Bioisosterism
The 1,2,3-triazole ring is a widely recognized amide bioisostere (2)[2]. Unlike traditional amide bonds, the triazole ring is resistant to enzymatic hydrolysis, enhancing the metabolic stability of the drug candidate. Furthermore, the strong dipole moment and hydrogen-bonding capabilities of the triazole nitrogen atoms improve the stabilization of the ligand-protein complex within the PKM2 allosteric pocket[2].
The CuAAC "click" reaction is the premier method for synthesizing these 1,4-disubstituted 1,2,3-triazoles due to its absolute regioselectivity, mild conditions, and high functional group tolerance[3].
Causality of the Catalyst System : Instead of using directly added Cu(I) salts (which are thermodynamically unstable and prone to oxidation), this protocol utilizes Copper(II) sulfate (CuSO₄) paired with a reducing agent, Sodium Ascorbate (3)[3]. Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species in situ and maintains it in this oxidation state, preventing the oxidative homocoupling of alkynes (Glaser coupling).
Causality of the Solvent : A miscible aqueous-organic solvent system (e.g., DMF/H₂O) is critical. The organic solvent dissolves the hydrophobic quinoline-8-sulfonamide azide and terminal alkyne, while water is essential for the solubility of the inorganic catalyst and reducing agent (4)[4].
Workflow for the CuAAC synthesis of 1,2,3-triazole-linked quinoline-8-sulfonamide hybrids.
Experimental Protocol: Synthesis of 8-Quinolinesulfonamido-1,2,3-Triazoles
This protocol outlines the synthesis of a representative PKM2 modulator using a self-validating workflow designed to ensure high yield and purity for downstream biological evaluation[1].
Reaction Assembly : In a 25 mL round-bottom flask, dissolve the 8-quinolinesulfonyl azide (0.5 mmol) and the terminal alkyne (0.55 mmol) in 3 mL of DMF. Stir gently at room temperature to ensure complete dissolution[4].
Catalyst Preparation (Validation Checkpoint 1) : In a separate vial, dissolve CuSO₄·5H₂O (5 mol%) in 1.5 mL of H₂O. The solution will be pale blue. Add Sodium Ascorbate (10 mol%) to this aqueous solution.
Self-Validation: The solution must immediately transition from blue to pale yellow or colorless, confirming the successful reduction of Cu(II) to the active Cu(I) species.
Cycloaddition : Add the freshly prepared aqueous catalyst mixture dropwise to the DMF solution containing the organic precursors. Stir the resulting mixture continuously at room temperature (20–25 °C) for 12–24 hours[4].
Reaction Monitoring (Validation Checkpoint 2) : Monitor the reaction progress via Thin Layer Chromatography (TLC) (Eluent: Hexane/EtOAc 1:1).
Self-Validation: The reaction is complete when the UV-active azide spot completely disappears, replaced by a lower-Rf (more polar) spot corresponding to the triazole product.
Quenching and Copper Removal : Once complete, quench the reaction by adding 10 mL of a 0.1 M aqueous EDTA solution.
Causality: Copper contamination can cause false positives in downstream cellular cytotoxicity assays, as copper itself is biologically active. EDTA strongly chelates residual copper ions, partitioning them entirely into the aqueous phase.
Extraction and Purification : Extract the aqueous mixture with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography or recrystallization[4].
Spectroscopic Validation (Validation Checkpoint 3) : Confirm the structure via ¹H NMR. The formation of the 1,4-disubstituted 1,2,3-triazole is definitively validated by the appearance of a sharp singlet at δ 8.0–8.5 ppm, corresponding to the isolated triazole ring proton[4].
Quantitative Data: Biological Evaluation
The synthesized 8-quinolinesulfonamido-1,2,3-triazole derivatives demonstrate significant anti-proliferative activity. Table 1 summarizes the in vitro cytotoxicity (IC₅₀ values) of a lead compound (Compound 9a) against various human cancer cell lines, validating the efficacy of the CuAAC-derived bioisostere[1].
Table 1: Cytotoxicity (IC₅₀) of Lead 8-Quinolinesulfonamido-1,2,3-Triazole (Compound 9a)[1]
Cancer Cell Line
Tissue Origin
IC₅₀ (µg/mL)
IC₅₀ (mM)
A549
Lung Carcinoma
223.1
0.496
C32
Melanoma
233.9
0.520
COLO829
Melanoma
168.7
0.376
MDA-MB-231
Breast Adenocarcinoma
273.5
0.609
U87-MG
Glioblastoma
339.7
0.756
Data indicates high cytotoxicity toward cancer cells with simultaneous reduction of intracellular pyruvate levels, confirming PKM2 modulation.
Conclusion
The application of CuAAC click chemistry to the synthesis of quinoline-8-sulfonamide derivatives provides a robust, high-yield pathway to generate potent PKM2 modulators[2]. By leveraging the 1,2,3-triazole as an amide bioisostere, researchers can significantly enhance the target binding and metabolic stability of these anti-cancer agents. The self-validating protocol provided ensures high-purity, copper-free products suitable for rigorous downstream biological assays.
References
Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC
Source: nih.gov
Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - MDPI
Source: mdpi.com
Synthesis, Docking, and Machine Learning Studies of Some Novel Quinolinesulfonamides–Triazole Hybrids with Anticancer Activity - PMC
Source: nih.gov
Technical Support Center: Optimizing the Skraup Synthesis of Quinolines
Welcome to the technical support and troubleshooting center for the Skraup synthesis of quinolines. This guide is engineered for researchers, chemists, and drug development professionals dealing with the notoriously diff...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support and troubleshooting center for the Skraup synthesis of quinolines. This guide is engineered for researchers, chemists, and drug development professionals dealing with the notoriously difficult challenges of this classical heterocyclic synthesis—most notably, violent exothermic runaways and the formation of intractable black tar.
By understanding the mechanistic causality behind these failures, you can implement field-proven modifications to optimize your yield, purity, and laboratory safety.
Mechanistic Causality: Why Does the Skraup Reaction Fail?
The classical Skraup synthesis involves heating a primary aromatic amine (aniline) with glycerol, concentrated sulfuric acid, and an oxidizing agent (typically nitrobenzene). While highly versatile, the reaction is infamous for yielding low quantities of the desired quinoline (often 20–40%) alongside massive amounts of polymeric waste[1].
The root cause of this low yield lies in the in situ generation of acrolein . Sulfuric acid catalyzes the dehydration of glycerol into acrolein, an extremely reactive, highly electrophilic α,β-unsaturated aldehyde[2]. Acrolein acts as the Michael acceptor for the aniline[3]. However, the subsequent cyclization and oxidation steps are violently exothermic. If the temperature spikes uncontrollably, acrolein (which boils at 53°C) rapidly self-polymerizes into a hard, porous plastic or a thick black tar[3][4]. This side-reaction starves the primary catalytic cycle of its critical intermediate, devastating the final yield[2].
Q: My reaction is extremely violent, surges through the condenser, and yields mostly black tar. How do I control this?
A: You are experiencing a thermal runaway. The oxidation of the 1,2-dihydroquinoline intermediate by nitrobenzene releases massive amounts of heat, causing the unreacted acrolein to boil and polymerize[4].
The Solution: Add a moderator, specifically Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O) . The Fe²⁺ ion acts as an oxygen carrier and redox mediator, throttling the electron transfer from the dihydroquinoline to the nitrobenzene[5][6]. By pacing the oxidation step, the heat generation is spread over a longer period, preventing the thermal spike that destroys the acrolein[5].
Q: I am using a substituted aniline, but my yields are still below 20%. Is the mechanism failing?
A: The success of the electrophilic cyclization step is heavily dependent on the electronic nature of your aniline substrate[7].
The Solution: Evaluate your functional groups. Electron-donating groups (EDGs like -OH, -OCH₃) increase ring nucleophilicity and facilitate cyclization, often yielding >70%. Conversely, electron-withdrawing groups (EWGs like -NO₂, -CN) severely deactivate the ring[7]. If using a deactivated aniline, you may need to abandon the classical Skraup conditions and utilize Microwave-Assisted Synthesis or an Iodine-catalyzed approach to force the conversion[8][9].
Q: How do I separate my quinoline product from the inevitable tar during workup?
A: Never attempt direct solvent extraction on the crude acidic tar; the emulsions formed will trap your product[4].
The Solution: Use Steam Distillation . After neutralizing the highly acidic mixture with NaOH, passing steam through the flask will co-distill the volatile quinoline and any unreacted nitrobenzene, leaving the non-volatile polymeric tars and inorganic iron/sulfate salts completely behind[5].
Quantitative Yield Analysis
The table below summarizes how specific protocol modifications directly impact the average yield of heteroring-unsubstituted quinolines.
This protocol is adapted from the gold-standard Organic Syntheses methodology, utilizing ferrous sulfate to tame the exotherm and maximize yield[5]. Caution: This reaction must be performed in a well-ventilated fume hood behind a blast shield.
Step-by-Step Methodology
Reagent Charging: In a heavy-walled round-bottom flask equipped with a mechanical stirrer and reflux condenser, combine 0.13 mol of powdered Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O), 4.0 mol of anhydrous glycerol, 1.0 mol of aniline, and 0.54 mol of nitrobenzene[5].
Self-Validation Checkpoint: The mixture should be a heterogeneous slurry. Ensure the FeSO₄ is thoroughly distributed before proceeding; localized clumps will fail to moderate the reaction evenly[5].
Acid Addition: Cool the flask in an ice bath. Slowly add 2.8 mol of concentrated H₂SO₄ dropwise via an addition funnel[5].
Self-Validation Checkpoint: The temperature must remain below 50°C during addition. A premature color change to black indicates localized overheating and early glycerol dehydration.
Controlled Heating: Remove the ice bath and apply gentle heat using a heating mantle until the internal temperature reaches ~120°C.
Self-Validation Checkpoint: At this temperature, the reaction will begin to self-heat. Immediately remove the external heat source. The mixture will boil vigorously. If the reflux ring surges past the lower third of the condenser, the exotherm is uncontrolled (indicating insufficient moderator or overly rapid initial heating).
Reflux: Once the initial violent reaction subsides, reapply heat and reflux steadily for 2 to 3 hours to ensure complete conversion of the aniline.
Neutralization & Isolation: Allow the mixture to cool to room temperature. Carefully neutralize the acidic solution by adding 40% aqueous NaOH (highly exothermic)[5].
Steam Distillation: Equip the flask for steam distillation. Distill the mixture until the distillate runs clear[5].
Self-Validation Checkpoint: The initial distillate will be a milky emulsion of quinoline and water. Once the drops falling from the condenser are perfectly clear, all quinoline has been successfully separated from the tar[5].
Fig 2: Step-by-step experimental workflow for the FeSO4-moderated Skraup synthesis.
Frequently Asked Questions (FAQs)
Q: Can I use an oxidant other than nitrobenzene?A: Yes. While nitrobenzene is traditional (and acts as a solvent), it requires steam distillation to remove unreacted traces. Arsenic acid (As₂O₅) gives excellent yields but is highly toxic[8]. Modern green alternatives include using iodine as a catalytic oxidant[9] or utilizing sodium m-nitrobenzenesulfonate (Ludigol), which is water-soluble and simplifies the post-reaction workup[6][8].
Q: My lab is moving toward green chemistry. Is there a solvent-free or acid-free alternative?A: Yes. Recent advancements have successfully replaced concentrated sulfuric acid with imidazolium cation-based sulfonic acid ionic liquids[8]. When combined with microwave irradiation, these modified Skraup reactions eliminate the need for exogenous oxidants, drastically reduce reaction times, and prevent tar formation entirely[8].
Q: Why does the protocol insist on mechanical stirring instead of magnetic stirring?A: As the Skraup reaction progresses, the formation of polymeric byproducts causes the viscosity of the mixture to increase exponentially[4]. A magnetic stir bar will inevitably seize in the thick tar, leading to localized superheating at the bottom of the flask and an immediate thermal runaway[7]. A robust overhead mechanical stirrer is mandatory for safety and yield optimization.
References
ResearchGate - The Preparation of Quinolines by a Modified Skraup Reaction. Available at: [Link]
Organic Syntheses - Quinoline (Ferrous sulfate moderator). Available at: [Link]
PMC - NIH - Recent Advances in Metal-Free Quinoline Synthesis. Available at:[Link]
Google Patents - US6103904A - Skraup reaction process for synthesizing quinolones.
Organic Syntheses - Quinoline (Discussion of Oxidants). Available at: [Link]
MDPI - Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. Available at: [Link]
Curly Arrow - The Skraup Reaction - How to Make a Quinoline. Available at:[Link]
Technical Support Center: Quinoline Derivative Purification & Stability
Welcome to the Advanced Troubleshooting Guide for the purification of quinoline derivatives. As a Senior Application Scientist, I have designed this resource to help researchers, scientists, and drug development professi...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Troubleshooting Guide for the purification of quinoline derivatives. As a Senior Application Scientist, I have designed this resource to help researchers, scientists, and drug development professionals overcome the severe decomposition, peak tailing, and irreversible adsorption often encountered when purifying nitrogen-containing heterocycles on standard silica gel.
The Mechanistic Root of the Problem
To solve purification failures, we must first understand the underlying chemical environment. Standard silica gel (SiO₂) is inherently acidic due to the presence of surface silanol groups (Si-OH). Quinolines possess a basic nitrogen atom (pKa ~4.9, and higher for aminoquinolines). When these molecules enter the column, a strong acid-base interaction occurs.
This chemisorption causes the basic analyte to be retained longer, leading to broad, asymmetrical peaks and poor resolution[1]. Furthermore, the localized acidic environment within the silica pores can catalyze the decomposition of acid-sensitive functional groups attached to the quinoline scaffold[2].
Logical relationship of silica gel deactivation using TEA to prevent quinoline chemisorption.
Troubleshooting & FAQs
Q1: My quinoline derivative streaks across the TLC plate and degrades on the column. What is the immediate fix?A1: The most reliable first-line defense is deactivating the acidic silanol groups. By adding a small amount of a basic modifier—such as 0.1% to 1% (v/v) Triethylamine (TEA) or aqueous ammonia—to your mobile phase, you competitively block the active acidic sites[1][2]. Because TEA is a stronger base (pKa ~10.7) than quinoline, it preferentially binds to the silanol groups, neutralizing the stationary phase and allowing the quinoline to elute freely.
Q2: I added TEA to the eluent, but my compound still decomposes during the run. Why?A2: If you pack the silica gel in a neutral solvent and only add TEA to the running eluent, the column bed is not fully deactivated before the sample interacts with it. The quinoline hits the acidic silica before the TEA has a chance to neutralize it. You must pre-treat the silica gel. Prepare the silica slurry in a solvent containing the basic modifier, allow it to equilibrate, and then pack the column[1].
Q3: My quinoline has an acid-sensitive acetal protecting group. Even with TEA, I see cleavage. What are my alternatives?A3: Highly sensitive moieties on a quinoline scaffold can still undergo an oxonium-acetal equilibrium and cleave on silica. In some cases, adding a small amount of methanol (MeOH) to the eluent can suppress acetal decomposition by shifting the equilibrium back toward the intact acetal[3]. If this fails, you must abandon silica gel entirely. Switch to a less acidic stationary phase such as Basic Alumina (pH ~9-10), Neutral Alumina, or Reversed-Phase HPLC (RP-HPLC)[2].
Quantitative Strategy Comparison
To help you select the optimal purification route, the following table summarizes the expected performance of various stationary phases when handling basic quinoline derivatives.
Stationary Phase
Mobile Phase Modifier
Mechanism of Action
Typical Recovery
Peak Shape
Best Use Case
Standard Silica (Acidic)
None
Strong H-bonding with basic N
< 40%
Severe Tailing
Non-basic, highly stable scaffolds
Deactivated Silica
0.5–1.0% TEA
Competitive silanol blocking
85–95%
Sharp
Standard aminoquinolines
Basic Alumina (pH ~10)
None
Inherently basic surface
90–98%
Sharp
Acid-sensitive substituents
RP-HPLC (C18)
0.1% NH₄OH
Hydrophobic partitioning
> 95%
Excellent
Complex mixtures, high polarity
Self-Validating Experimental Protocols
To ensure scientific integrity, every procedure below is designed as a self-validating system. Do not proceed to the next step without confirming the causality check.
Protocol A: 2D TLC for Stability Validation
Before committing your crude mixture to a column, you must prove whether the degradation is silica-induced.
Spotting: Spot the crude quinoline derivative in the bottom-left corner of a standard silica TLC plate.
First Elution: Develop the plate in your primary solvent system (without TEA). Mark the solvent front.
Drying: Remove the plate and dry it completely under a gentle stream of nitrogen.
Second Elution: Rotate the plate 90 degrees and develop it again in the exact same solvent system.
Visualization: Examine under UV light (254 nm).
Causality Check: If the compound is stable, it will appear perfectly on the diagonal axis. If it decomposes or irreversibly binds to silica, spots will appear off-diagonal. This validates the absolute necessity for TEA deactivation.
Protocol B: Preparation of TEA-Deactivated "Neutral" Silica Gel (Batch Method)
This method provides a permanent deactivation for highly sensitive compounds, ensuring no localized acidic pockets remain[4].
Weighing: Weigh 150 g of standard silica gel (60-120 or 230-400 mesh) into a large round-bottom flask.
Modification: Add 2–3 mL of Triethylamine (TEA).
Slurry Formation: Add enough petroleum ether (or hexanes) to form a uniform slurry, swirling vigorously to ensure the even distribution of the amine across all silica particles.
Solvent Removal: Remove the solvent under reduced pressure on a rotary evaporator.
Curing: Dry the deactivated silica in a vacuum oven overnight.
Causality Check: The vacuum removes all unbound, volatile TEA. The only TEA remaining is strongly hydrogen-bonded or ion-paired with the silanol groups, creating a self-buffering, neutral stationary phase that will not contaminate your final fractions.
Protocol C: Slurry Packing with In-Situ Deactivation
For rapid purifications where batch preparation is too time-consuming[1].
Solvent Preparation: Prepare the initial mobile phase (e.g., 95:5 Hexane/EtOAc) and add 0.5% (v/v) TEA.
Slurry Mixing: Pour the silica gel into the modified mobile phase and stir gently to release trapped air. Let it sit for 5 minutes to allow the acid-base neutralization to occur.
Packing: Pour the slurry into the column and pack under gravity or gentle positive pressure.
Equilibration: Flush the packed bed with at least 2 column volumes of the TEA-containing eluent.
Causality Check: Flushing with 2 column volumes ensures the entire column bed reaches a uniform pH equilibrium before the sample is introduced. Check the pH of the eluent exiting the column; it should be mildly basic.
Decision matrix for purifying quinoline derivatives to prevent silica-induced decomposition.
References
Convergent Synthesis of 2-Aryl-Substituted Quinolines by Gold-Catalyzed Cascade Reaction
J-Stage[Link]
Supporting Information: Neutral Silica Gel Preparation
The Royal Society of Chemistry[Link]
Sulfonation Technical Support Center: Moisture Contamination & Control
Welcome to the Technical Support Center for sulfonation processes. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals diagnose and resolve mois...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for sulfonation processes. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals diagnose and resolve moisture-related failures in sulfonation reactions.
Sulfonation is a cornerstone reaction in organic synthesis, but sulfonating agents—such as sulfur trioxide (SO₃), chlorosulfonic acid (ClSO₃H), and oleum—are exceptionally hygroscopic. Moisture contamination does not merely lower yields; it violently quenches the active electrophile, triggers highly exothermic side reactions, and can lead to severe safety hazards[1].
Diagnostic Workflow for Sulfonation Anomalies
Diagnostic workflow for moisture contamination in sulfonation reactions.
Troubleshooting Guides
Issue 1: Sudden Temperature Spikes and Charring
Q: Why did my sulfonation reaction suddenly spike in temperature, resulting in a dark, charred mixture?
A: This is a classic symptom of gross moisture contamination. Sulfonating agents like chlorosulfonic acid (CSA) react violently with water to form sulfuric acid and hydrogen chloride gas[1].
Causality: The hydrolysis of CSA is highly exothermic (heat of dissolution is ~40.4 kcal/mole)[2]. When water is present in your solvent or substrate, the sudden release of thermal energy outpaces the cooling capacity of your reactor. This creates localized hot spots, leading to the thermal decomposition (charring) of your organic substrate. Furthermore, the rapid generation of HCl and H₂SO₄ mist can over-pressurize closed systems[3].
Resolution: Ensure all glassware is oven-dried (120°C for >4 hours) and assembled while hot under a stream of dry nitrogen. Verify that your solvent's moisture content is below 50 ppm using Karl Fischer titration before adding the sulfonating agent[4].
Issue 2: Low Conversion and Poor Yield
Q: My reaction temperature was stable, but the conversion of the starting material is poor. Could moisture still be the culprit?
A: Yes. Even trace amounts of moisture that do not cause a runaway exotherm can severely impact your yield.
Causality: Water acts as a competing nucleophile. It reacts stoichiometrically with SO₃ or CSA to form sulfuric acid. While sulfuric acid is a sulfonating agent itself, it requires additional activation to form the highly electrophilic sulfonyloxonium ion (HSO₃⁺) and is significantly less reactive than SO₃ or CSA at low temperatures[5]. By inadvertently converting your highly reactive electrophile into a weaker one, you reduce the effective molar equivalents of your reagent.
Resolution: Quantify the moisture in your feedstock and solvents. If your solvent contains even 0.1% water, you are consuming a significant percentage of your sulfonating agent. Pre-dry feedstocks using molecular sieves or azeotropic distillation[6].
Issue 3: Unexpected Side Products and Discoloration
Q: I am observing polysulfonated byproducts and a discolored product, even though my stoichiometry is correct. What is happening?
A: Moisture in the feedstock converts SO₃ to H₂SO₄ upon contact, which alters the reaction kinetics and promotes side reactions.
Causality: The localized formation of H₂SO₄ creates an inhomogeneous reaction environment. Sulfuric acid can act as an oxidizing agent and a catalyst for side reactions, including polysulfonation and the formation of colored impurities (such as dioxanes in ethoxylated feedstocks)[7].
Resolution: Implement a strict anhydrous protocol. If scaling up, consider transitioning from a batch reactor to a continuous falling film reactor. The high surface-to-volume ratio of a film reactor allows for immediate heat dissipation and minimizes the residence time of sensitive intermediates, preventing discoloration[7].
This step-by-step methodology outlines a self-validating protocol for setting up a moisture-free sulfonation reaction using Chlorosulfonic Acid (CSA).
1. Apparatus Preparation & Purging
Oven-dry a 3-neck round-bottom flask, dropping funnel, and reflux condenser at 120°C for at least 4 hours.
Assemble the glassware while hot. Immediately attach a dry nitrogen line (passed through a drying column of activated alumina)[8] and purge the system for 15 minutes as it cools to room temperature.
Validation: A properly purged system will maintain a positive pressure of dry gas, preventing atmospheric moisture ingress.
2. Solvent and Substrate Verification
Perform a Coulometric Karl Fischer titration on your chosen solvent (e.g., dichloromethane).
Validation: Proceed only if the moisture limit is strictly < 50 ppm.
Dissolve the organic substrate in the anhydrous solvent under the nitrogen blanket.
3. Reagent Loading
Transfer chlorosulfonic acid (1.05 to 1.10 equivalents) to the dropping funnel using a dry, airtight syringe.
Safety Note: CSA is highly corrosive and causes severe burns[9]. Perform this exclusively in a fume hood with appropriate PPE.
4. Controlled Addition & In-Line Validation
Cool the reaction flask to 0°C to 5°C using an ice-water bath.
Begin dropwise addition of CSA. Monitor the internal temperature; it must not exceed 10°C.
Self-Validation Check: Observe the headspace of the reactor. If excessive dense white fumes (HCl/H₂SO₄ mist) form upon the first few drops[3], pause immediately. This is a visual confirmation that residual moisture is reacting. If clear, proceed with the addition.
5. Reaction Maturation and Quenching
Once addition is complete, allow the reaction to stir at 0°C for 1 to 2 hours, monitoring via TLC[10].
Quench the reaction by carefully pouring the mixture over crushed ice. Never add water directly to the reaction flask, as the localized exotherm can cause violent spattering[9].
Quantitative Data: Moisture & Reaction Parameters
Table 1: Critical Parameters for Moisture-Sensitive Sulfonation
Localized formation of H₂SO₄; product discoloration; oxidation.
Reaction Temperature (CSA/SO₃)
0°C to 5°C (Initial)
Exothermic runaway; thermal decomposition of the substrate.
Reagent Stoichiometry
1.05 - 1.10 Equivalents
Incomplete conversion if trace moisture consumes the active agent.
Purge Gas Dew Point
< -40°C
Introduction of atmospheric moisture into the reaction headspace.
Frequently Asked Questions (FAQs)
Q: How do I accurately measure trace moisture in my solvents before sulfonation?A: The industry standard is Karl Fischer (KF) titration. For trace amounts (< 1% or ppm levels), use Coulometric KF titration. In this method, the iodine required for the reaction is generated electrochemically in the titration cell, providing extreme accuracy and making it an absolute method without the need for titer calibration[11]. Volumetric KF is better suited for samples with >1% moisture.
Q: Can I use sulfuric acid instead of SO₃ or CSA to avoid extreme moisture sensitivity?A: While sulfuric acid is less violently reactive with ambient moisture, sulfonation with H₂SO₄ is an equilibrium reaction that produces water as a byproduct (
C6H6+H2SO4⇌C6H5SO3H+H2O
). This generated water continuously dilutes the acid, eventually halting the reaction. To drive it to completion, the water must be removed chemically (e.g., using thionyl chloride)[12] or physically (via azeotropic distillation)[6].
Q: What is the best way to dry the air or inert gas used in the reaction setup?A: Pass the gas through a drying column packed with activated alumina or molecular sieves. Activated alumina serves as an highly efficient desiccant, achieving the ultra-low dew points required to ensure that atmospheric moisture does not enter the reaction vessel and degrade the sulfonating agent[8].
References
Fire Engineering. "CHLOROSULFONIC ACID". Source: fireengineering.com. URL: [Link]
Chemithon. "Sulfonation and Sulfation Processes". Source: chemithon.com. URL: [Link]
News-Medical.Net. "Advantages and Limitations of Karl Fischer Titration". Source: news-medical.net. URL: [Link]
Mettler Toledo. "Karl Fischer Titration Guide for Water (Moisture) Determination". Source: mt.com. URL: [Link]
NJIT Digital Commons. "The sulfonation of some aromatic compounds using sulfuric acid in the presence of thionyl chloride". Source: njit.edu. URL: [Link]
Technical Support Center: Mastering Thermal Control in Quinoline Synthesis
Welcome to the Technical Support Center for Quinoline Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of quinoline synthesis,...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Quinoline Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of quinoline synthesis, with a specific focus on managing and controlling the powerful exothermic reactions inherent in classical methods. Quinolines are a cornerstone scaffold in drug discovery, but their synthesis can be notoriously energetic and, if not properly managed, hazardous.
This document moves beyond simple protocols to explain the fundamental principles behind thermal control, offering field-proven insights and robust troubleshooting strategies in a direct question-and-answer format. Our goal is to empower you to perform these critical reactions safely, reproducibly, and with higher yields.
Part 1: General Principles & Frequently Asked Questions (FAQs)
This section addresses overarching questions about the thermal behavior of common quinoline synthesis reactions.
Question: Why are classical quinoline syntheses like the Skraup and Doebner-von Miller reactions so exothermic?Answer: The high exothermicity stems from a combination of highly energetic, irreversible chemical steps. In the Skraup synthesis, the primary driver is the initial, aggressive dehydration of glycerol into acrolein by concentrated sulfuric acid, which releases a significant amount of heat.[1][2] Subsequent steps, including the Michael addition of the aniline to the newly formed α,β-unsaturated carbonyl, followed by cyclization and oxidation, are also exothermic, contributing to a rapid and sometimes violent temperature increase.[1] The Doebner-von Miller reaction can also be vigorously exothermic, often leading to polymerization and the formation of tar if the temperature is not controlled.[3][4]
Question: What are the universal signs of a developing runaway reaction?Answer: A runaway reaction is a dangerous situation where the rate of heat generation exceeds the rate of heat removal, leading to an uncontrolled acceleration of the reaction. Key visual indicators include:
Uncontrolled Boiling: The reaction boils vigorously even after the external heat source has been removed.[1]
Rapid Gas Evolution: The rate of gas production overwhelms the capacity of the reflux condenser.[1]
Sudden Color Change: A dramatic and rapid shift in color, often to a dark, tar-like consistency, indicates decomposition and loss of control.[1]
Ejection of Flask Contents: In the most severe cases, the pressure increase can physically eject the reaction mixture from the flask through the condenser.[1][5]
Question: What immediate actions should be taken if a runaway reaction is suspected?Answer: Safety is the paramount concern. If it is safe to do so, the immediate action is to remove the external heat source and attempt to cool the reaction vessel by immersing it in an ice-water bath.[5] Assisting the reflux condenser by applying a wet towel to the exterior of the flask can also help dissipate heat.[1] All personnel should maintain a safe distance, and a blast shield should always be in place when running notoriously vigorous reactions.[5]
Part 2: Synthesis-Specific Troubleshooting Guides
The Skraup Synthesis: Taming a Notoriously Violent Reaction
The Skraup synthesis is infamous for its potential violence.[2][6] Proper control is not just a matter of yield optimization; it is a critical safety requirement.
Question: My Skraup reaction initiated violently the moment I added the sulfuric acid. What did I do wrong?Answer: This almost certainly points to an incorrect order of reagent addition. The moderating agent, typically ferrous sulfate (FeSO₄), must be added and well-dispersed within the mixture of aniline, glycerol, and the oxidizing agent (e.g., nitrobenzene) before the slow, careful addition of concentrated sulfuric acid.[1] Adding the acid before the moderator can trigger an immediate and uncontrollable reaction.[1]
Question: What is the precise role of ferrous sulfate (FeSO₄) as a moderator?Answer: Ferrous sulfate is believed to function as an oxygen carrier, which helps to control the rate of the oxidation step.[1] By moderating this key exothermic step, the overall reaction rate is slowed, preventing a sudden, violent release of energy and extending the reaction over a longer period.[1][5] This allows for safer execution, especially at a larger scale.[1]
Question: My reaction started as expected but then stopped boiling on its own. Is this a problem?Answer: Not necessarily. The heat evolved from the reaction is often sufficient to maintain reflux for 30 to 60 minutes without external heating.[1][5] However, if this self-sustaining boiling ceases prematurely, it could be due to a few factors. Smaller-scale reactions have a higher surface-area-to-volume ratio and may dissipate heat too quickly, requiring the reapplication of external heat to drive the reaction to completion.[1] Ensure that after the initial exotherm subsides, you provide controlled heating to maintain the target reaction temperature for the prescribed duration (typically several hours).[5][7]
Question: How can I minimize the formation of intractable tar?Answer: Tar formation is a very common issue in the Skraup synthesis.[1][3] It arises from the polymerization of reactive intermediates, particularly acrolein, under harsh acidic and high-temperature conditions. To minimize it:
Use a Moderator: Ferrous sulfate is essential for controlling the exotherm, which in turn reduces charring and polymerization.[3]
Ensure Efficient Stirring: Vigorous and constant stirring is crucial for even heat distribution and preventing localized hotspots where tar formation is most likely to occur.[2][3]
Control Reagent Addition: Slow, dropwise addition of sulfuric acid with efficient cooling helps to maintain control over the reaction's initiation.[3]
The Doebner-von Miller Synthesis: Controlling Polymerization
While often less violent than the Skraup, the Doebner-von Miller reaction presents its own thermal control challenges, primarily related to byproduct formation.
Question: My Doebner-von Miller reaction produced mostly a gummy, polymeric mess instead of the desired quinoline. What is the cause?Answer: This is a classic problem caused by the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[3][4] If the reaction becomes too hot, polymerization side reactions can dominate. The key is to find an optimal temperature that allows the cyclization to proceed efficiently without promoting excessive polymerization.[4]
Question: How can I better control the temperature and reduce polymer formation?Answer: Several strategies can be employed:
Slow Reagent Addition: A gradual, controlled addition of the carbonyl reactant can help maintain a low concentration of reactive intermediates, thus disfavoring polymerization.[3][4]
External Cooling: Keep an ice bath on hand. If the reaction becomes too vigorous or hot, external cooling can be applied to bring the temperature back into the optimal range.[4]
Biphasic Solvent Systems: In some cases, using a biphasic solvent system can help sequester the α,β-unsaturated carbonyl in the organic phase, reducing its contact with the strong acid catalyst and thus minimizing polymerization.[3]
The Friedländer Synthesis: Optimizing for Selectivity and Speed
The Friedländer synthesis is generally more forgiving, but thermal control remains important, especially when using modern techniques like microwave heating.
Question: I am using microwave irradiation for a Friedländer synthesis, and while it's fast, I am seeing byproduct formation. How can I optimize this?Answer: Microwave irradiation provides rapid, uniform heating, which can dramatically reduce reaction times from hours to minutes.[7] However, the high temperatures (e.g., 160°C) can still lead to side products.[7][8] The key is to carefully optimize the reaction time and temperature. A short heating period of 5-10 minutes at a specific temperature like 160°C may give the best yields before product degradation or side reactions occur.[8] It is crucial to monitor the reaction progress closely using a technique like Thin-Layer Chromatography (TLC).[9]
Question: When using an unsymmetrical ketone in my Friedländer synthesis, I get a mixture of regioisomers. Can temperature control help improve selectivity?Answer: Yes, temperature can influence regioselectivity. Lowering the reaction temperature often favors the formation of the kinetic product, while higher temperatures can favor the more stable thermodynamic product.[7] In addition to temperature, the choice of catalyst (Brønsted acid, Lewis acid, or base) and solvent can significantly influence the reaction pathway and the resulting isomeric ratio.[7][10]
Part 3: Data Summaries & Experimental Protocols
Table 1: Key Thermal Control Parameters for Common Quinoline Syntheses
Setup: In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, place the flask in a cooling bath (e.g., an ice-water bath).[5]
Reagent Addition (CRUCIAL ORDER): Add the reagents to the flask in the following sequence with continuous stirring:
a. Powdered ferrous sulfate heptahydrate.[1]
b. Aniline.
c. Glycerol.
d. Nitrobenzene.
Mixing: Stir the mixture thoroughly to ensure the ferrous sulfate is evenly distributed.
Acid Addition & Initiation: Begin stirring and very slowly and carefully, add the concentrated sulfuric acid dropwise through an addition funnel. Monitor the internal temperature closely. The goal is to maintain control and prevent a rapid temperature spike.[3]
Controlled Heating: Once the acid addition is complete, remove the cooling bath and begin to gently heat the mixture using a heating mantle.[5]
Sustained Exotherm: Heat until the reaction initiates, which will be indicated by vigorous boiling. Immediately remove the external heat source. The reaction's own exotherm should sustain reflux for 30-60 minutes.[1][5]
Completion: After the self-sustaining boiling has subsided, reapply external heat and maintain a gentle reflux for the time specified in your procedure (typically 2-4 hours) to ensure the reaction goes to completion.[5]
Workup: Allow the mixture to cool completely before proceeding with the workup, which typically involves careful dilution with water, neutralization with base (this is also highly exothermic and requires cooling), and steam distillation.[6]
Part 4: Visualization of Workflows
Diagram 1: Troubleshooting an Overly Vigorous Reaction
This decision tree outlines the immediate steps to take when faced with a potential runaway reaction.
Caption: Critical workflow for safe reagent addition in the Skraup synthesis.
References
BenchChem. (2025). Technical Support Center: Green Chemistry Approaches for Quinoline Synthesis.
Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS.
BenchChem. (2025).
BenchChem. (2025). Technical Support Center: Managing Exothermic Reactions in Skraup Quinoline Synthesis.
BenchChem. (n.d.). Navigating the Skraup Quinoline Synthesis: A Technical Support Guide.
BenchChem. (n.d.). Technical Support Center: Optimization of Reaction Conditions for Quinoline Synthesis.
BenchChem. (2025). Optimizing the Skraup Synthesis of Quinolines: A Technical Support Guide.
ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction?.
Merck Millipore. (n.d.). Quinoline CAS 91-22-5 | 802407.
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
PENTA. (2025).
BenchChem. (n.d.). Managing toxic reagents in quinoline synthesis.
Taylor & Francis. (2022). A review on synthetic investigation for quinoline- recent green approaches.
YouTube. (2024). Making quinoline - the Skraup synthesis.
Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
PMC. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
ACS Publications. (2016). Continuous Flow Doebner–Miller Reaction and Isolation Using Continuous Stirred Tank Reactors.
ResearchGate. (n.d.). Effects of time and temperature on the Friedländer quinoline synthesis....
Wikipedia. (n.d.). Doebner–Miller reaction.
PMC. (2022). The Formation of Inherently Chiral Calixq[1]uinolines by Doebner–Miller Reaction of Aldehydes and Aminocalixarenes.
BenchChem. (n.d.). Navigating the Nuances of the Doebner Reaction: A Technical Support Guide.
MDPI. (2016). Recent Advances in Metal-Free Quinoline Synthesis.
Technical Support Center: Optimizing Steam Distillation for Quinoline Purification
Overview & Mechanistic Principles Quinoline is a bicyclic aromatic heterocycle widely utilized as a privileged scaffold in drug discovery. Its primary laboratory-scale preparation, the Skraup synthesis, involves the exot...
Author: BenchChem Technical Support Team. Date: April 2026
Overview & Mechanistic Principles
Quinoline is a bicyclic aromatic heterocycle widely utilized as a privileged scaffold in drug discovery. Its primary laboratory-scale preparation, the Skraup synthesis, involves the exothermic reaction of aniline, glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene) [1]. While highly effective, this reaction generates a complex crude mixture containing the desired quinoline, unreacted aniline, and a significant amount of non-volatile, polymeric tar.
Because quinoline has a pKa of 4.90, it exists as a protonated, water-soluble quinolinium salt in the highly acidic crude mixture [3]. To isolate the product, the mixture must be strongly basified to liberate the free quinoline base, which is then separated from the tarry matrix via steam distillation. This guide provides a self-validating protocol and troubleshooting matrix to optimize this critical purification workflow.
Workflow Visualization
Caption: Workflow for quinoline purification via steam distillation and diazotization.
Standard Operating Procedure (SOP): Optimized Steam Distillation & Aniline Removal
This methodology is adapted from the validated procedures established by [2].
Step 1: Basification of the Crude Mixture
Action: Cool the crude Skraup reaction mixture to room temperature. Slowly add a 40% sodium hydroxide (NaOH) solution until the mixture is strongly alkaline.
Causality: Quinoline is a weak base (pKa 4.90). In the presence of sulfuric acid, it forms a non-volatile sulfate salt. Adding excess NaOH (pH > 10) deprotonates the quinolinium ion, liberating the steam-volatile free base.
Validation Check: Test the aqueous phase with pH paper. It must read >10. If the pH drops, quinoline will remain trapped in the aqueous phase, severely reducing your yield.
Step 2: Primary Steam Distillation
Action: Connect the flask to a steam generator and a water-cooled condenser. Pass steam through the mixture as rapidly as the condenser can handle. Collect the distillate until it runs completely clear.
Causality: Steam distillation lowers the effective boiling point of the immiscible quinoline/water mixture, allowing the high-boiling quinoline (b.p. 237 °C) to co-distill with water at nearly 100 °C, leaving the non-volatile polymeric tar behind.
Validation Check: Collect a few drops of the distillate in a clean test tube. If the liquid is milky or contains oil droplets, quinoline is still distilling. Stop only when the drops are perfectly transparent.
Step 3: Diazotization of Unreacted Aniline
Action: Add concentrated sulfuric acid to the collected distillate to re-dissolve the quinoline and aniline as salts. Cool the solution to 0–5 °C in an ice bath. Slowly add a saturated solution of sodium nitrite (NaNO2) until a distinct excess of nitrous acid is present. Warm the mixture gently on a steam bath for 1 hour.
Causality: Aniline and quinoline co-distill during Step 2. Because aniline is a primary aromatic amine, it reacts with nitrous acid at low temperatures to form a diazonium salt. Quinoline, a tertiary amine, does not react. Upon warming, the unstable aniline diazonium salt decomposes into phenol and nitrogen gas [2, 4].
Validation Check: Use starch-iodide paper to confirm an excess of nitrous acid (paper turns blue-black). The cessation of nitrogen gas evolution during warming confirms the complete decomposition of the diazonium salt.
Step 4: Secondary Steam Distillation & Final Isolation
Action: Basify the solution once more with NaOH and perform a second steam distillation. Separate the oily quinoline layer from the aqueous distillate, dry over anhydrous potassium carbonate, and purify via vacuum distillation (110–114 °C at 14 mmHg).
Causality: The second basification liberates the purified quinoline. The phenol byproduct (from the decomposed aniline) is converted into water-soluble sodium phenoxide by the NaOH, preventing it from co-distilling with the quinoline.
Quantitative Performance of Purification Methods
The following table summarizes the quantitative efficiency of various quinoline purification techniques based on industry standards [4].
Purification Method
Target Impurity Removed
Typical Yield (%)
Purity Achieved (%)
Key Reagents / Conditions
Direct Steam Distillation
Tarry byproducts
84 – 91
~90
NaOH (pH > 10), 100 °C steam
Steam Distillation + Diazotization
Unreacted Aniline
80 – 85
>99
H₂SO₄, NaNO₂, 0–5 °C then heat
Supercritical Fluid Extraction
Coal tar wash oil
N/A
99.5
Supercritical ethanol, 7 MPa
Fractional Vacuum Distillation
High-boiling organics
75 – 80
98
Vacuum (110–114 °C at 14 mmHg)
Troubleshooting Guide & FAQs
Q1: Why is my quinoline yield exceptionally low after the first steam distillation?A1: The most common cause is incomplete basification prior to distillation. Because quinoline is a basic heterocycle, any residual acid will keep it protonated as a water-soluble, non-volatile salt.
Solution: Always perform a validation check using pH paper. Ensure the solution is strongly alkaline (pH > 10) before introducing steam. If the mixture is highly concentrated, the NaOH may not mix thoroughly with the viscous tar; ensure vigorous mechanical stirring during neutralization.
Q2: How do I manage severe foaming and emulsion formation during the distillation?A2: The tarry byproducts of the Skraup synthesis act as surfactants, trapping steam and causing the reaction mixture to foam violently into the condenser.
Solution: Do not fill the distillation flask more than one-third full. If foaming begins, temporarily reduce the steam injection rate. In severe cases, adding a small amount of a silicone-based defoaming agent or a non-reactive high-boiling solvent can break the surface tension without interfering with the distillation.
Q3: My distillate is cloudy. When should I terminate the steam distillation?A3: Quinoline is only sparingly soluble in water (approx. 6,110 mg/L at 25 °C) [3]. The cloudiness you observe is an emulsion of pure quinoline droplets suspended in the aqueous distillate.
Solution: The cloudiness is your visual indicator of active distillation. You must continue passing steam through the apparatus until the distillate runs completely clear and transparent, indicating that all volatile organics have been successfully transferred.
Q4: Why is diazotization necessary if I can just use fractional distillation to separate aniline and quinoline?A4: While fractional distillation is powerful, aniline (b.p. 184 °C) and quinoline (b.p. 237 °C) can be difficult to separate completely on a standard laboratory scale without highly efficient fractionation columns, often leading to co-elution and lower purity. Diazotization chemically destroys the aniline by converting it into phenol, which is subsequently trapped in the aqueous phase as a non-volatile phenoxide salt during the final alkaline steam distillation. This chemical separation guarantees >99% purity [4].
National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 7047, Quinoline." PubChem. Available at:[Link]
Optimization
Overcoming challenges in Friedländer synthesis of quinolines
Welcome to the Friedländer Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this resource to help researchers, chemists, and drug development professionals troubleshoot and optimize...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Friedländer Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this resource to help researchers, chemists, and drug development professionals troubleshoot and optimize the synthesis of highly functionalized quinolines.
The Friedländer synthesis—the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with an α-methylene carbonyl compound—is one of the most powerful methods for constructing quinoline scaffolds. However, it is fraught with challenges, including substrate instability, poor regioselectivity, and harsh reaction conditions[1]. This guide provides mechanistic insights, quantitative data, and validated protocols to overcome these hurdles.
Part 1: Mechanistic Overview & The Root of the Challenges
To troubleshoot effectively, we must first understand the mechanistic causality of the reaction failures. The Friedländer synthesis proceeds via a two-step sequence: an initial aldol-type condensation followed by cyclodehydration (or vice versa, depending on the catalytic system)[2]. The primary point of failure is the starting material itself: 2-aminobenzaldehyde is highly unstable. The nucleophilic ortho-amino group readily attacks the electrophilic formyl group of adjacent molecules, leading to rapid self-condensation into bisanhydro trimers and intractable polymeric tars[1].
Fig 1. Mechanistic pathway of Friedländer synthesis and competing self-condensation.
Part 2: Troubleshooting FAQs
Q1: My 2-aminobenzaldehyde starting material degrades before the reaction even starts. How do I prevent this?A1: Do not store 2-aminobenzaldehyde. Because of its propensity to polymerize at room temperature, it should be generated in situ[1]. You can bypass isolation entirely using one of two modern strategies:
Domino Nitro Reduction: Start with the highly stable 2-nitrobenzaldehyde. By reducing the nitro group in the presence of the ketone, the transient 2-aminobenzaldehyde is immediately trapped by the condensation reaction, keeping its steady-state concentration near zero[2].
Dehydrogenative Cyclization: Utilize 2-aminobenzyl alcohol as a stable precursor. Transition metal catalysts (e.g., Ru, Ir, or NHC-Copper complexes) can temporarily oxidize the alcohol to an aldehyde, which then undergoes the Friedländer condensation[3][4].
Q2: I am using an unsymmetrical ketone and getting a complex mixture of regioisomers. How can I control regioselectivity?A2: Regioselectivity is dictated by the direction of enolization of the unsymmetrical ketone[5]. The causality lies in your choice of catalyst:
Base Catalysis (e.g., KOH, piperidine): Promotes the formation of the thermodynamic enolate, driving the reaction toward the less sterically hindered, more stable quinoline regioisomer[5].
Acid/Amine Catalysis: Specific secondary amine catalysts (like pyrrolidine derivatives) or Lewis acids (e.g., ZnCl₂) can alter the transition state by forming specific enamine intermediates or coordinating to the less hindered oxygen, favoring kinetic enolization[5].
Q3: Scaling up my reaction leads to a drastic drop in yield and significant tar formation. What is going wrong?A3: Traditional Friedländer conditions rely on harsh Brønsted acids or bases at high temperatures, which promote side reactions like the aldol condensation of the ketone with itself. To solve this, switch to solvent-free Lewis acid catalysis . Lewis acids (like Ca(OTf)₂ or ZnO nanoparticles) coordinate specifically to the carbonyl oxygen, increasing its electrophilicity without lowering the bulk pH to levels that would protonate and deactivate the nucleophilic amino group[6][7].
Quantitative Comparison of Catalytic Systems
To aid in your experimental design, the following table summarizes the quantitative performance of various catalytic systems used to overcome these challenges:
Catalyst System
Reaction Conditions
Yield Range
Key Advantage
Traditional Base (KOH/NaOH)
Refluxing ethanol/water, 12-24h
30-60%
Low cost, standard methodology, but poor scalability.
Calcium Triflate [Ca(OTf)₂]
Solvent-free, 110 °C, 5-10h
45-98%
High atom economy, avoids harsh Brønsted acids[6].
Zinc Oxide Nanoparticles (NF-ZnO)
Solvent-free, 100 °C, 15-60 min
68-98%
Extremely fast kinetics, recyclable heterogeneous catalyst[7].
NHC-Copper Complex
DMSO (oxidant), Room Temp, 24h
~83%
Enables use of stable 2-aminobenzyl alcohol precursors[4].
The following protocols are designed as self-validating systems. They include built-in diagnostic checks to ensure the mechanistic causality is functioning as intended.
Purpose: To synthesize quinolines from stable 2-nitrobenzaldehydes, avoiding the instability of 2-aminobenzaldehyde[2].
Reaction Setup: To a round-bottom flask, add 2-nitrobenzaldehyde (1.0 equiv) and the active methylene compound/ketone (1.2 equiv).
Reagent Addition: Add Iron (Fe) powder (3.0 equiv) followed by glacial acetic acid (0.5 M concentration relative to the substrate).
Causality Note: Fe/AcOH serves a dual purpose. It acts as a mild reducing agent for the nitro group, while the acetic acid acts as both the solvent and the Brønsted acid catalyst for the subsequent cyclodehydration[2].
Heating & Monitoring: Heat the mixture to 80 °C under a nitrogen atmosphere. Monitor the reaction via TLC (Hexanes:EtOAc 3:1).
Validation Check: You should observe the disappearance of the nitro compound without the pooling of a distinct 2-aminobenzaldehyde intermediate spot, confirming the steady-state consumption is working.
Workup: After 2-4 hours, cool the mixture to room temperature. Carefully neutralize the acetic acid by pouring the mixture into an ice-cold saturated NaHCO₃ solution.
Extraction & Purification: Extract the aqueous layer with EtOAc (3x). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.
Protocol B: Solvent-Free Lewis Acid-Catalyzed Synthesis
Purpose: To maximize yield and minimize side reactions during scale-up using green nanocatalysts[7].
Preparation: In a mortar or a solvent-free reaction vessel, intimately mix the 2-aminoaryl ketone (1.0 equiv) and the 1,3-dicarbonyl compound (1.0 equiv).
Catalyst Loading: Add 10 mol% of NF-ZnO (Zinc Oxide Nanoparticles).
Causality Note: Solvent-free conditions drastically increase the effective molarity of the reactants, forcing the bimolecular condensation to occur rapidly. The Lewis acid sites (Zn²⁺) activate the carbonyl group, while the Lewis base sites (O²⁻) assist in proton abstraction[7].
Thermal Activation: Heat the neat mixture to 100 °C for 15-60 minutes.
Validation Check: The mixture will form a melt. The reaction is complete when the melt solidifies (indicating the formation of the higher-melting-point quinoline product) or when TLC indicates full consumption of the ketone.
Product Isolation: Cool the vessel and dissolve the crude mass in hot ethanol. Filter the mixture while hot to recover the heterogeneous ZnO nanoparticles (which can be washed and reused)[7].
Crystallization: Allow the ethanol filtrate to cool slowly to room temperature to crystallize the pure poly-substituted quinoline.
Part 4: Diagnostic Workflow for Reaction Optimization
If you are still experiencing suboptimal results, follow this logical decision tree to isolate the variable causing the failure.
Fig 2. Diagnostic workflow for resolving common challenges in quinoline synthesis.
References
A review on synthetic investigation for quinoline- recent green approaches - Taylor & Francis. tandfonline.com.[Link]
Dehydrogenative Cyclization of 2-Aminobenzyl Alcohols with Ketones or Secondary Alcohols to Construct Quinolines - ACS Publications. acs.org.[Link]
Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC. nih.gov.[Link]
N-Heterocyclic carbene copper catalyzed quinoline synthesis from 2-aminobenzyl alcohols and ketones using DMSO as an oxidant at room temperature - RSC Publishing. rsc.org.[Link]
Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - MDPI. mdpi.com.[Link]
Technical Support Center: Enhancing Metal/8-HQS Complex Fluorescence via Surfactant Micelles
Welcome to the Technical Support Center for analytical and photophysical applications of 8-Hydroxyquinoline-5-sulfonic acid (8-HQS) . While 8-HQS offers superior aqueous solubility compared to standard 8-hydroxyquinoline...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for analytical and photophysical applications of 8-Hydroxyquinoline-5-sulfonic acid (8-HQS) . While 8-HQS offers superior aqueous solubility compared to standard 8-hydroxyquinoline, its native metal complexes often suffer from weak fluorescence due to non-radiative decay pathways in water[1].
As a Senior Application Scientist, I have designed this guide to help you leverage micellar-enhanced spectrofluorimetry. By introducing specific surfactants, you can manipulate the microenvironment of the metal-ligand complex, inhibiting ligand photolabilisation and achieving up to a 100-fold increase in fluorescence intensity[2][3].
Mechanistic Overview
The core principle of this technique relies on the electrostatic and hydrophobic interactions between the metal/8-HQS complex and surfactant micelles. Trivalent metals like Al³⁺ and Ga³⁺ form anionic complexes with 8-HQS (e.g.,
[Al(8−QS)3]3−
). When a cationic surfactant like Cetyltrimethylammonium bromide (CTAB) is introduced above its Critical Micelle Concentration (CMC), the anionic complex is drawn into the stern layer of the micelle[2]. This rigid, hydrophobic encapsulation shields the complex from water molecules (which act as vibrational quenchers) and restricts molecular rotation, drastically reducing non-radiative decay[3].
Mechanism of CTAB micelle-mediated fluorescence enhancement of metal/8-HQS complexes.
Self-Validating Experimental Protocol
To ensure data integrity and isolate the causality of fluorescence enhancement, follow this self-validating standard operating procedure (SOP) for micellar enhanced fluorimetry.
Reagents Required:
Ligand: 1.0 mM 8-HQS in deionized water.
Surfactant: 10 mM CTAB (CMC is ~1 mM; using 10 mM ensures full micellization).
Buffer: 0.1 M Acetate or HEPES buffer (pH 6.0). Do not use phosphate or citrate buffers, as they competitively bind metal ions.
Analyte: 10 µM Metal standard (e.g., Al³⁺).
Step-by-Step Methodology:
Buffer Preparation: Add 2.0 mL of the pH 6.0 buffer to a 10 mL volumetric flask. Maintaining strict pH control is critical; below pH 5.0, the ligand protonates and fails to coordinate, while above pH 8.0, metal hydroxides precipitate[1].
Ligand Addition: Add 1.0 mL of the 1.0 mM 8-HQS solution. (This provides a 10-fold molar excess over the metal to drive the equilibrium toward the
1:3
metal:ligand stoichiometry).
Analyte Addition: Add 1.0 mL of the 10 µM Metal standard.
Micellar Encapsulation: Add 2.0 mL of the 10 mM CTAB solution.
Volume Adjustment & Incubation: Dilute to the 10 mL mark with deionized water. Mix thoroughly by inversion and incubate in the dark at room temperature for 10 minutes to allow the supramolecular assembly to stabilize[2].
System Validation (The Self-Validation Matrix): Before measuring your sample, run the following controls to validate the system mechanics:
Blank Control (Buffer + 8-HQS + CTAB): Must show near-zero fluorescence. High signal indicates metal contamination in your surfactant or buffer.
Unenhanced Control (Buffer + Metal + 8-HQS): Establishes the baseline weak fluorescence of the aqueous complex.
Measurement: Excite the sample at the complex's specific excitation maximum (typically 380–410 nm) and measure emission (typically 500–520 nm). Compare the sample against the Unenhanced Control to calculate the Enhancement Factor.
Quantitative Performance Data
The choice of metal dictates the complex stoichiometry and the degree of enhancement achievable via surfactant addition.
Q: I added Sodium Dodecyl Sulfate (SDS) to my Al/8-HQS sample, but the fluorescence did not increase. Why?A: This is a classic electrostatic mismatch. Trivalent metals like Al³⁺ form a negatively charged
1:3
complex with 8-HQS (
[Al(8−QS)3]3−
). Because SDS is an anionic surfactant, the negatively charged micelle surface electrostatically repels the anionic complex, preventing it from entering the protective hydrophobic core. You must use a cationic surfactant like CTAB or Cetylpyridinium chloride (CPC) to facilitate electrostatic binding[2].
Q: My sample became turbid or precipitated after adding CTAB. How do I fix this?A: Turbidity is usually caused by one of two factors:
Krafft Temperature: CTAB has a Krafft point of ~25°C. If your laboratory is cold, the surfactant will crystallize out of solution. Gently warm the solution to 30°C to redissolve the micelles.
Metal Hydroxide Formation: If your pH drifted above 8.0, the metal ions will precipitate as insoluble hydroxides. Verify your buffer capacity and ensure the final pH is strictly maintained at 6.0.
Q: The baseline fluorescence of my Blank Control is unacceptably high. What is the root cause?A: High background in the blank is almost always due to trace metal contamination (especially Al³⁺ or Zn²⁺) in your reagents or glassware. 8-HQS is highly sensitive. Acid-wash all glassware with 10%
HNO3
and use ultra-pure (18.2 MΩ·cm) water. Alternatively, lower-grade surfactants often contain trace metal impurities; ensure you are using analytical-grade CTAB.
Q: I am analyzing a complex biological matrix, and the fluorescence is completely quenched despite using CTAB. What is happening?A: You likely have Iron (Fe³⁺) or Copper (Cu²⁺) in your matrix. Fe³⁺ is an exceptionally powerful fluorescence quencher for 8-HQS systems[1]. Even at low micromolar concentrations, Fe³⁺ will displace other metals or absorb the excitation energy. You must add a masking agent (like ascorbic acid to reduce Fe³⁺ to Fe²⁺, which is a weaker quencher) or use a preliminary extraction step.
Frequently Asked Questions (FAQs)
Q: Why do Ga(III) complexes exhibit lower quantum yields than Al(III) complexes, even when enhanced by CTAB?A: The difference lies in the excited state decay dynamics. Ga³⁺ is a heavier atom than Al³⁺, which inherently favors intersystem crossing to the triplet state (the heavy atom effect). More importantly, transient absorption studies reveal that Ga³⁺ complexes undergo a higher rate of ligand photolabilisation (ligand exchange during the excited state), which acts as a major non-radiative decay pathway[3]. While CTAB inhibits this, it cannot completely overcome the intrinsic photophysics of the Ga³⁺ center.
Q: Can this micellar enhancement technique be coupled with High-Performance Liquid Chromatography (HPLC)?A: Yes. This is known as Micellar Liquid Chromatography (MLC). By incorporating 0.05 M CTAB directly into the mobile phase along with 8-HQS, you can solubilize the metal complexes, eliminate the need for organic modifiers, and achieve highly sensitive post-column spectrofluorimetric detection[5].
Q: Why is 8-HQS preferred over standard 8-hydroxyquinoline (8-HQ) for these assays?A: Standard 8-HQ and its metal chelates are highly hydrophobic and tend to precipitate in purely aqueous solutions, requiring the use of toxic organic solvents (like chloroform) for extraction. The addition of the sulfonic acid group in 8-HQS dramatically increases aqueous solubility without altering the fundamental complexation constants, allowing for direct, green analysis in water[1].
References
Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications
Source: Analytical Chemistry (1987)
URL:[Link]
Self-assembled systems of water soluble metal 8-hydroxyquinolates with surfactants and conjugated polyelectrolytes
Source: Physical Chemistry Chemical Physics / RSC (2016)
URL:[Link]
Structural and photophysical studies on gallium(III) 8-hydroxyquinoline-5-sulfonates. Does excited state decay involve ligand photolabilisation?
Source: Dalton Transactions / PubMed (2013)
URL:[Link]
Complexes of In(III) with 8-hydroxyquinoline-5-sulfonate in solution: structural studies and the effect of cationic surfactants on the photophysical behaviour
Source: New Journal of Chemistry / PubMed (2021)
URL:[Link]
Micellar Liquid Chromatographic Determination of Aluminum as its Complex with 8-Hydroxyquinoline-5-Sulfonic Acid
Source: Journal of Analytical Chemistry (2005)
URL:[Link]
A Comparative Analysis of Quinolin-8-ylmethanesulfonamide and Its Analogues in Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals The quinoline scaffold is a privileged motif in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of bi...
Author: BenchChem Technical Support Team. Date: April 2026
A Technical Guide for Researchers and Drug Development Professionals
The quinoline scaffold is a privileged motif in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The incorporation of a sulfonamide moiety at the 8-position of the quinoline ring has given rise to a class of compounds, namely Quinolin-8-ylmethanesulfonamide and its analogues, with significant potential for the development of novel therapeutics.[1] This guide provides a comprehensive, in-depth comparative study of these compounds, focusing on their biological activities, mechanisms of action, and the experimental methodologies used for their evaluation. By synthesizing technical data with field-proven insights, this document aims to equip researchers and drug development professionals with a thorough understanding of the structure-activity relationships (SAR) and therapeutic potential of this promising class of molecules.
Comparative Biological Activity: A Focus on Oncology and Beyond
The primary therapeutic area of investigation for Quinolin-8-ylmethanesulfonamide and its analogues has been oncology, with numerous studies demonstrating their cytotoxic effects against a variety of cancer cell lines.[1][2] Additionally, this class of compounds has shown promise as antimicrobial agents and inhibitors of various enzymes crucial for disease progression.[4][5][6]
Anticancer Activity
Table 1: Comparative Anticancer Activity (IC50, µM) of Quinolin-8-ylmethanesulfonamide and Selected Analogues
Compound
Cancer Cell Line
IC50 (µM)
Reference
Quinolin-8-ylmethanesulfonamide
Data not available in a directly comparable format
Disclaimer: The IC50 values presented are from different studies and may not be directly comparable due to variations in experimental conditions.
The data suggests that modifications to the core Quinolin-8-ylmethanesulfonamide structure can lead to potent biological activity. For instance, the introduction of a 1,2,3-triazole moiety has been shown to confer significant cytotoxicity against several cancer cell lines.[2] Furthermore, substitutions on the sulfonamide nitrogen have led to the discovery of potent inhibitors of monoamine oxidases (MAOs) and cholinesterases (ChEs), enzymes implicated in neurodegenerative diseases.[5]
Antimicrobial Activity
Quinoline derivatives have a long history as antimicrobial agents.[6] The incorporation of a sulfonamide group can enhance this activity, potentially by acting as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in many microorganisms.[7]
Table 2: Antimicrobial Activity (MIC, µg/mL) of a Representative Quinoline-Sulfonamide Hybrid
Compound
Microorganism
Strain
MIC (µg/mL)
Reference
N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) complex
Note: Data for the specific Quinolin-8-ylmethanesulfonamide is limited; the data presented is for a structurally related compound to provide a reference for experimental design.[6]
Unraveling the Mechanism: Key Signaling Pathways
The anticancer activity of quinoline sulfonamides is believed to be mediated through the modulation of various signaling pathways. Two prominent targets that have been identified are Pyruvate Kinase M2 (PKM2) and Methionine Aminopeptidase (MetAP).[1][4]
Pyruvate Kinase M2 (PKM2) Inhibition
PKM2 is a key glycolytic enzyme that is overexpressed in many cancer cells and plays a crucial role in tumor metabolism and growth.[2] It exists in a highly active tetrameric state and a less active dimeric state.[2] Many cancer cells rely on the dimeric form to divert glycolytic intermediates into biosynthetic pathways, thus supporting rapid cell proliferation.[2] Several quinoline-8-sulfonamide derivatives have been identified as modulators of PKM2, disrupting the energy supply to cancer cells and leading to cell death.[1][2]
Caption: Proposed mechanism of PKM2 modulation by Quinolin-8-ylmethanesulfonamide analogues.
Methionine Aminopeptidase (MetAP) Inhibition
MetAP is a metalloenzyme that removes the N-terminal methionine from newly synthesized proteins, a process essential for protein maturation and function.[4] Inhibition of MetAP can disrupt these processes, leading to cell cycle arrest and apoptosis. Quinolin-8-ylmethanesulfonamide and its analogues have been identified as potent MetAP inhibitors.[4] X-ray crystallography studies have revealed that these inhibitors chelate the metal ions in the enzyme's active site, highlighting a specific mechanism of action.[4]
Caption: Mechanism of MetAP inhibition by Quinolin-8-ylmethanesulfonamide.
Experimental Protocols: A Guide to Reproducible Science
The following are detailed, step-by-step methodologies for key experiments cited in the evaluation of Quinolin-8-ylmethanesulfonamide and its analogues.
General Synthesis of 8-Substituted Quinoline-Linked Sulfonamide Derivatives
This protocol provides a general framework for the synthesis of various analogues.[8]
Caption: General synthetic workflow for 8-substituted quinoline-linked sulfonamide derivatives.
Procedure:
Oxidation of 8-methylquinoline: To a solution of 8-methylquinoline in 1,4-dioxane, add selenium dioxide (SeO2). Reflux the mixture at 110 °C for 12 hours. Monitor the reaction by thin-layer chromatography (TLC).
Formation of Quinoline-8-carboxylic acid: Cool the reaction mixture from the previous step to 0 °C and add hydrogen peroxide (H2O2) and formic acid. Stir for 12 hours at 0 °C.
Amide Coupling: To a solution of quinoline-8-carboxylic acid in dimethylformamide (DMF), add sulfanilamide, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and DIPEA (N,N-Diisopropylethylamine). Stir the reaction mixture at room temperature for 12-15 hours.
N-Alkylation/Arylation: To a solution of the N-(4-sulfamoylphenyl)quinoline-8-carboxamide in acetone, add potassium carbonate (K2CO3) and the desired alkyl or aryl halide (R-X). Stir the mixture at room temperature for 12-15 hours.
Purification: After completion of the reaction, purify the final product using column chromatography.
In Vitro Cytotoxicity (MTT) Assay
This assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
Procedure:
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting a dose-response curve.
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.[6]
Procedure:
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium.
Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate.
Inoculation: Add the microbial inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth only).
Incubation: Incubate the plate at 37 °C for 18-24 hours.
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Future Directions and Conclusion
Quinolin-8-ylmethanesulfonamide and its analogues represent a versatile and promising class of compounds with significant therapeutic potential, particularly in the fields of oncology and infectious diseases. The structure-activity relationship studies conducted so far have provided valuable insights for the rational design of more potent and selective agents.
Future research should focus on:
Direct comparative studies: Conducting head-to-head comparisons of a wider range of analogues under standardized conditions to obtain more reliable SAR data.
Pharmacokinetic profiling: A thorough investigation of the ADME properties of lead compounds is crucial for their advancement into preclinical and clinical development.[9][10][11]
In vivo efficacy studies: Evaluating the most promising compounds in animal models of cancer and infectious diseases to validate their therapeutic potential.
Exploration of novel targets: Investigating the activity of these compounds against other relevant biological targets to expand their therapeutic applications.
References
Metal mediated inhibition of methionine aminopeptidase by quinolinyl sulfonamides. (2006). Journal of Inorganic Biochemistry. [Link]
Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro, in silico studies and ADME evaluation of monoamine oxidases and cholinesterases inhibitors. (2022). RSC Advances. [Link]
Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. (2023). Molecules. [Link]
Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. (2023). PMC. [Link]
A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. (2020). ResearchGate. [Link]
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances. [Link]
Synthesis of novel sulphonamide derivatives from tunable quinolines with computational studies. (2025). Scientific Reports. [Link]
Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry. [Link]
General synthetic route for the synthesis of 8-substituted quinoline-linked sulfonamide derivatives (5a–h). Reagents and conditions. ResearchGate. [Link]
Biological activities of quinoline derivatives. (2009). Medicinal Chemistry Research. [Link]
Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors. (2016). MedChemComm. [Link]
Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents. (2025). International Journal of Emerging Trends in Chemistry. [Link]
World Journal of - Medicinal Chemistry. (2022). IDAAM Publications. [Link]
Structure--activity relationship of quinolones. (1991). Journal of Chemotherapy. [Link]
Pharmacokinetics and kinetic-dynamic modeling of an 8-aminoquinoline candidate anticyanide and antimalarial drug (WR242511). (1993). Journal of Pharmacokinetics and Biopharmaceutics. [Link]
Metabolic Profiling and Pharmacokinetics Characterization of Yinhua Pinggan Granules with High-Performance Liquid Chromatography Combined with High-Resolution Mass Spectrometry. (2025). Molecules. [Link]
Comparative Guide: Quinoline-8-Sulfonamide Derivatives as PKM2 Modulators
Executive Summary The metabolic reprogramming of cancer cells, famously known as the Warburg effect, relies heavily on the regulatory dynamics of Pyruvate Kinase M2 (PKM2). While normal differentiated tissues express the...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The metabolic reprogramming of cancer cells, famously known as the Warburg effect, relies heavily on the regulatory dynamics of Pyruvate Kinase M2 (PKM2). While normal differentiated tissues express the highly active tetrameric form of PKM2 (or PKM1) to drive oxidative phosphorylation (OXPHOS), proliferating tumor cells predominantly express PKM2 in a low-activity dimeric state. This dimeric form acts as a metabolic bottleneck, diverting upstream glycolytic intermediates into anabolic pathways essential for tumor growth (e.g., nucleic acid and amino acid biosynthesis) [1].
Quinoline-8-sulfonamide derivatives have emerged as a premier class of allosteric PKM2 modulators. By binding to the subunit interaction interface, these compounds force the transition of PKM2 from its oncogenic dimeric state into its highly active tetrameric state, thereby restoring normal glycolytic flux, depleting biosynthetic precursors, and suppressing tumorigenesis [2]. This guide provides a definitive comparison of quinoline-8-sulfonamide derivatives against other alternatives, detailing their mechanistic advantages and the experimental frameworks required for their validation.
Mechanistic Grounding: The Causality of Tetramer Stabilization
To understand the efficacy of quinoline-8-sulfonamides, one must examine the structural biology of PKM2. The endogenous activator of PKM2 is fructose-1,6-bisphosphate (FBP). However, in the tumor microenvironment, oncogenic kinase signaling leads to the binding of phosphotyrosine-containing proteins to PKM2, which catalyzes the release of FBP and forces the enzyme back into the low-activity dimeric state [2].
Quinoline-8-sulfonamides (such as DASA-58) bypass this vulnerability. They bind to an allosteric pocket at the A-A' subunit interface that is entirely distinct from the FBP binding site. Crucially, this binding locks the enzyme in a constitutively active tetrameric conformation that is refractory to phosphotyrosine-induced dissociation [2].
Recent medicinal chemistry efforts have further optimized this scaffold. For instance, replacing standard amide linkages with 1,2,3-triazole moieties (acting as amide bioisosteres) provides additional lone electron pairs from the nitrogen atoms. This modification significantly enhances hydrogen bonding and stabilizes the ligand–protein complex within the A-A' interface [1].
Metabolic routing of PKM2: Dimer-driven Warburg effect vs. Tetramer-driven oxidative phosphorylation.
Comparative Analysis of PKM2 Modulators
When selecting a PKM2 modulator for preclinical development, researchers typically compare quinoline-8-sulfonamides against other structural classes, such as thienopyrrolopyridazinones (e.g., TEPP-46). Below is a quantitative and functional comparison of the current gold-standard compounds.
Modulator
Chemical Scaffold
Target Interface
AC₅₀ (PKM2 Activation)
Key Cellular & Metabolic Effects
DASA-58 (PKM2 Activator III)
Quinoline-8-sulfonamide
A-A' subunit interface
~38 - 45 nM
Decreases serine biosynthesis by 56%; induces cytostatic growth arrest; resistant to phosphotyrosine inhibition [2].
Compound 9a (Marciniec et al.)
8-quinolinesulfonamide-1,2,3-triazole
A-A' subunit interface
N/A (IC₅₀ ~233 µg/mL in C32 cells)
Reduces intracellular pyruvate by ~50% in A549 cells; exhibits high, selective cytotoxicity toward cancer cell lines [1].
TEPP-46 (ML-265)
Thienopyrrolopyridazinone
Dimer-dimer interface
~92 nM
Impairs H1299 tumorigenesis in vivo; blocks nuclear translocation of PKM2; orally bioavailable [2].
Expert Insight: While TEPP-46 boasts excellent oral bioavailability and in vivo efficacy, DASA-58 and its quinoline-8-sulfonamide derivatives generally exhibit a lower AC₅₀ (higher potency) in cell-free enzymatic assays. Furthermore, the modular nature of the quinoline-8-sulfonamide core allows for straightforward structural diversification—such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) used to generate the highly stable 1,2,3-triazole derivatives [1].
Experimental Protocols & Validation Workflows
To establish the trustworthiness of a novel quinoline-8-sulfonamide derivative, a multi-tiered validation system must be employed. The following protocols form a self-validating loop, ensuring that enzymatic activation directly correlates with cellular metabolic shifts.
Purpose: To quantify the direct allosteric activation of recombinant PKM2.
Reagent Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂, 0.1 mM PEP, 0.5 mM ADP, 0.2 mM NADH, and 8 units of Lactate Dehydrogenase (LDH).
Protein Incubation: Incubate 40 ng of recombinant human PKM2 with varying concentrations of the quinoline-8-sulfonamide derivative (e.g., 1 nM to 10 µM) in a 96-well plate for 30 minutes at room temperature.
Reaction Initiation: Add the reaction buffer to the protein-compound mixture.
Kinetic Measurement: Monitor the decrease in absorbance at 340 nm (NADH oxidation) over 10 minutes using a microplate reader. Calculate the AC₅₀ using non-linear regression analysis [2].
Purpose: To physically verify the structural transition of the enzyme.
Cell Treatment: Treat A549 lung cancer cells with the modulator (e.g., 1 µM) for 4 hours.
Lysis & Crosslinking: Lyse cells in a non-denaturing buffer. Add Disuccinimidyl suberate (DSS) to a final concentration of 1 mM and incubate for 30 minutes at room temperature to covalently crosslink interacting protein subunits.
Quenching & Blotting: Quench the reaction with 50 mM Tris-HCl. Resolve the lysates via SDS-PAGE and perform a Western blot using a PKM2-specific antibody.
Analysis: Quantify the band intensities corresponding to the 116 kDa (dimer) and 232 kDa (tetramer) species [2].
Purpose: To confirm the functional metabolic shift in living cells.
Exposure: Seed A549 cells and expose them to the derivative (e.g., 200 µg/mL for Compound 9a) for 72 hours [1].
Metabolite Extraction: Wash cells with cold PBS and extract metabolites using a methanol/water/chloroform mixture.
Fluorometric Analysis: Utilize a commercial fluorometric pyruvate assay kit. A successful PKM2 activator will paradoxically reduce overall intracellular pyruvate accumulation in certain contexts by rapidly shuttling it into the mitochondria for OXPHOS, preventing the cytosolic pooling associated with the Warburg effect [1].
Step-by-step experimental workflow for validating novel PKM2 allosteric modulators.
Conclusion
Quinoline-8-sulfonamide derivatives represent a highly potent, structurally tunable class of PKM2 activators. By targeting the A-A' subunit interface, they successfully override oncogenic phosphotyrosine signaling, forcing the enzyme into its active tetrameric state. As demonstrated by classic compounds like DASA-58 and novel 1,2,3-triazole hybrids, this scaffold offers superior enzymatic activation profiles compared to alternative classes, making it a cornerstone in the development of metabolism-targeting oncology therapeutics.
References
Marciniec, K., et al. "Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study." Molecules, 2023. URL:[Link]
Anastasiou, D., et al. "Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis." Nature Chemical Biology, 2012. URL:[Link]
Validation
Validation of analytical procedures for quinoline-based compounds
An in-depth technical analysis and comparative guide on the validation of analytical procedures for quinoline-based compounds, evaluating traditional High-Performance Liquid Chromatography (HPLC-UV) against modern Ultra-...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical analysis and comparative guide on the validation of analytical procedures for quinoline-based compounds, evaluating traditional High-Performance Liquid Chromatography (HPLC-UV) against modern Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) frameworks.
The Paradigm Shift: ICH Q2(R2) and Quinoline Analysis
Quinoline-based compounds—ranging from antimalarials like chloroquine and hydroxychloroquine (HCQ) to broad-spectrum fluoroquinolone antibiotics—are foundational to modern pharmacotherapy. However, the structural hallmark of these compounds (a fused heterocyclic system containing a basic nitrogen atom) presents significant analytical challenges. The basic nitrogen readily interacts with residual silanol groups on silica-based stationary phases via secondary ion-exchange mechanisms, often resulting in severe chromatographic peak tailing, poor resolution, and compromised quantitation.
Historically, analytical procedures for these compounds were validated under the ICH Q2(R1) guidelines. However, the modernized ICH Q2(R2) guideline (adopted in late 2023 and effective June 2024) represents a paradigm shift[1]. Developed in parallel with ICH Q14 (Analytical Procedure Development), Q2(R2) moves away from rigid checkbox validation toward a "fit-for-purpose" lifecycle approach[2]. It explicitly incorporates advanced analytical techniques, such as LC-MS/MS and multivariate models, demanding rigorous justification for method robustness, matrix effect mitigation, and specificity[3].
Caption: ICH Q2(R2) Lifecycle approach for analytical procedure validation.
Technology Comparison: HPLC-UV vs. UHPLC-MS/MS
When validating an analytical procedure for quinolines in complex matrices (e.g., human plasma or whole blood), the choice of instrumentation dictates the validation strategy. Below is an objective comparison between a traditional HPLC-UV method and a state-of-the-art UHPLC-MS/MS method.
Causality in Method Selection
Specificity & Selectivity: HPLC-UV relies solely on chromatographic retention time and UV absorbance. In complex biological matrices, co-eluting endogenous compounds can cause false positives. UHPLC-MS/MS utilizes Multiple Reaction Monitoring (MRM), providing orthogonal specificity by isolating the precursor ion and its specific collision-induced product ions (e.g.,
m/z
336.2
→
247.1 for HCQ)[4].
Sensitivity (LOD/LOQ): HPLC-UV typically achieves a Lower Limit of Quantitation (LOQ) in the high ng/mL range, which is insufficient for late-stage pharmacokinetic (PK) profiling. UHPLC-MS/MS routinely achieves LOQs of 0.5 to 2.0 ng/mL, enabling accurate determination of long terminal half-lives[5].
Table 1: Performance Comparison for Hydroxychloroquine (HCQ) Bioanalysis
To demonstrate compliance with ICH Q2(R2), we detail a validated UHPLC-MS/MS protocol for the quantification of HCQ and its active metabolite, desethylhydroxychloroquine (DHCQ), in human plasma.
The Self-Validating Principle: This protocol incorporates a Stable Isotope Labeled Internal Standard (SIL-IS), specifically HCQ-d4. By spiking the SIL-IS into the raw plasma prior to any extraction steps, the method becomes self-validating. Any volumetric losses during extraction or ion suppression/enhancement during ESI+ ionization affect the analyte and the SIL-IS equally. The ratio of their responses remains constant, ensuring absolute accuracy.
Step-by-Step Methodology
Sample Preparation (Protein Precipitation):
Aliquot 50 µL of human plasma into a microcentrifuge tube.
Add 10 µL of the SIL-IS working solution (HCQ-d4, 100 ng/mL).
Add 150 µL of ice-cold acetonitrile (ACN) to precipitate plasma proteins. Causality: ACN disrupts the hydrophobic and ionic interactions binding HCQ to plasma proteins, ensuring total drug recovery[6].
Vortex for 30 seconds, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
Transfer 100 µL of the supernatant to an autosampler vial and dilute with 100 µL of mobile phase A.
Chromatographic Separation:
Column: Core-Shell C18 (50 mm × 2.1 mm, 1.7 µm). Causality: The core-shell architecture reduces the longitudinal diffusion (B-term in the van Deemter equation), maintaining high efficiency at high flow rates.
Mobile Phase A: 0.1% Formic Acid in Water. Causality: The acidic pH protonates the basic nitrogen of the quinoline ring, preventing secondary interactions with the silica and driving the molecules into the pre-ionized state required for ESI+[6].
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B to 95% B over 2.5 minutes. Flow rate: 0.45 mL/min.
Mass Spectrometry (ESI+ MRM):
Operate the triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode.
Caption: Step-by-step sample preparation and analytical workflow for quinoline bioanalysis.
Quantitative Data Presentation (ICH Q2(R2) Validation Metrics)
Validation must demonstrate that the method is suitable for its intended purpose. The following tables summarize typical validation data for the LC-MS/MS method described above, adhering strictly to ICH Q2(R2) acceptance criteria (Accuracy within ±15%, Precision RSD ≤15%, except at LOQ where ±20% is acceptable)[4],[7].
Note: Matrix effect values close to 100% indicate that ion suppression/enhancement is negligible, validating the efficacy of the protein precipitation and SIL-IS correction.
Table 3: Intra-day and Inter-day Precision and Accuracy for HCQ
QC Level
Nominal Conc. (ng/mL)
Intra-day Precision (% RSD)
Intra-day Accuracy (% Dev)
Inter-day Precision (% RSD)
Inter-day Accuracy (% Dev)
LLOQ
0.5
8.33
106.02
9.15
108.50
Low QC
2.0
4.56
98.01
5.12
97.50
Mid QC
50.0
2.18
99.15
3.45
101.20
High QC
400.0
1.57
97.91
2.80
98.45
(Data synthesized from established LC-MS/MS validation parameters for HCQ bioanalysis[4],[5])
Conclusion
The transition from ICH Q2(R1) to Q2(R2) necessitates a deeper mechanistic understanding of analytical procedures. For quinoline-based compounds, traditional HPLC-UV methods often fall short in specificity and sensitivity when applied to complex biological matrices. By leveraging UHPLC-MS/MS with core-shell particle technology and stable isotope dilution, laboratories can establish self-validating, highly robust methods that easily exceed the stringent accuracy, precision, and linearity requirements of modern regulatory frameworks.
References
ICH Q2(R2) Validation of analytical procedures - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]
ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. QbD Group. Available at: [Link]
Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma. PLOS One. Available at:[Link]
Determination of Hydroxychloroquine Concentration in Human Plasma by LC-MS/MS Method. Shimadzu Application News. Available at: [Link]
Development and Validation of a Simple and Rapid Ultrahigh-Performance Liquid Chromatography Tandem Spectrometry Method for the Quantification of Hydroxychloroquine in Plasma and Blood Samples. National Institutes of Health (PMC). Available at:[Link]
Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin. eScholarship.org. Available at: [Link]
Comparative Guide: Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-Sulfonic Acid (8-HQS)
Introduction 8-Hydroxyquinoline-5-sulfonic acid (8-HQS) is a highly versatile, water-soluble derivative of the classic chelator 8-hydroxyquinoline. The addition of the sulfonic acid group significantly enhances its aqueo...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
8-Hydroxyquinoline-5-sulfonic acid (8-HQS) is a highly versatile, water-soluble derivative of the classic chelator 8-hydroxyquinoline. The addition of the sulfonic acid group significantly enhances its aqueous solubility, precluding the precipitation issues commonly associated with the parent compound in neutral and alkaline solutions[1]. While free 8-HQS exhibits weak fluorescence, its complexation with specific metal ions restricts ligand flexibility, leading to strong emission. This guide objectively compares the fluorescence properties of various 8-HQS metal complexes, providing researchers and drug development professionals with actionable experimental data for analytical sensing, chromatography, and organic light-emitting diode (OLED) development.
Mechanistic Overview: The CHEF Effect
The fundamental principle driving the analytical utility of 8-HQS is the transition from a weakly fluorescent free ligand to a highly emissive chelate via Chelation-Enhanced Fluorescence (CHEF) .
Causality of Fluorescence: In its uncomplexed state, 8-HQS undergoes rapid non-radiative deactivation from its excited state (often via excited-state proton transfer or conformational flexibility). Upon binding to a suitable metal ion, the structural rigidity of the complex increases, suppressing these non-radiative transitions and forcing the energy to be released as photons[2].
Quenching Mechanisms: Not all metals induce fluorescence. Paramagnetic ions (e.g., Fe³⁺) or heavy metals with strong spin-orbit coupling (e.g., Hg²⁺) facilitate intersystem crossing or electron transfer, effectively quenching the fluorescence[1].
Fig 1. Chelation-Enhanced Fluorescence (CHEF) mechanism of 8-HQS metal complexes.
Comparative Analysis of Metal Complexes
Extensive studies have evaluated the fluorescence of 8-HQS chelates across the periodic table. examined 78 metal species, identifying 42 that form fluorescent complexes[1]. The optimal pH for most fluorescent complexes lies between 5 and 8, representing a critical thermodynamic balance between ligand ionization and the prevention of metal hydroxo complex formation[1].
Quantitative Data Summary
Metal Ion
Optimal pH Range
Stoichiometry (M:L)
Relative Fluorescence
Key Characteristics & Causality
Cadmium (Cd²⁺)
5.0 – 8.0
1:2
Very Strong
Highest intensity in aqueous media; 5-10x more fluorescent than other chelates due to optimal ionic radius and lack of spin-orbit quenching[1].
Zinc (Zn²⁺)
6.0 – 8.0
1:2
Strong
Forms a rigid square bipyramidal geometry; highly sensitive for biological fluid analysis[3].
Aluminum (Al³⁺)
2.0 – 6.0
1:1, 1:2, 1:3
Strong
Stoichiometry is highly pH-dependent; widely utilized in OLEDs and surface water optical sensors[4].
Magnesium (Mg²⁺)
7.0 – 8.0
1:2
Moderate
Fluorescence decreases down Group IIA (Mg > Ca > Sr > Ba) due to the internal "heavy atom effect" and decreasing complexation constants[1].
Iron (Fe³⁺)
N/A
N/A
None (Quencher)
Paramagnetic nature facilitates non-radiative intersystem crossing, making it the most effective quencher of other metal-HQS chelates[1].
Mercury (Hg²⁺)
N/A
N/A
None
Forms non-fluorescent chelates in all oxidation states due to strong spin-orbit coupling (heavy atom effect)[1].
Experimental Insight: The fluorescence of many metal-HQS complexes can be significantly amplified by introducing surfactants (e.g., hexadecyltrimethylammonium ion, HTA⁺) or co-solvents like N,N-dimethylformamide (DMF). These additives shield the coordination sphere from non-radiative decay induced by bulk water molecules[1].
To ensure a self-validating system, the following protocol details the synthesis and measurement of 8-HQS metal complexes. Systematic control of pH and stoichiometry is critical for reproducible analytical results.
Step-by-Step Methodology
Ligand Preparation: Prepare a fresh 1.0 mM stock of 8-HQS in ultrapure water.
Causality: The sulfonic acid group ensures complete aqueous dissolution without organic co-solvents, preventing solvent-induced fluorescence artifacts[1].
Buffer Optimization & Blank Validation: Pipette 2.0 mL of the selected biological buffer (e.g., 50 mM acetate buffer at pH 6.0 for Al³⁺) into a quartz cuvette. Add 100 µL of the 8-HQS stock and measure the baseline fluorescence.
Causality (Self-Validation): This establishes the background signal of the weakly fluorescent free ligand, ensuring that any subsequent signal increase is strictly due to metal complexation[4].
Metal-Ligand Mixing: Add 10-100 µL of the target metal ion standard (e.g., 0.1 mM CdCl₂) to the cuvette.
Causality: Maintaining an excess of 8-HQS drives the thermodynamic equilibrium toward the fully coordinated complex (e.g., 1:2 or 1:3 stoichiometry), preventing the formation of partially coordinated, non-fluorescent intermediates[4].
Equilibration: Incubate the mixture at room temperature for 5-10 minutes.
Causality: While initial complexation is rapid, equilibration ensures stable fluorescence readings by allowing higher-order stoichiometries (like the mer-isomer of Al(III) complexes) to fully assemble[4].
Measurement: Excite the sample at the ligand's optimal excitation wavelength (~360-390 nm) and record the emission spectrum (~490-520 nm).
Fig 2. Standard spectrofluorometric workflow for analyzing 8-HQS metal complexes.
References
Soroka, K., Vithanage, R. S., Phillips, D. A., Walker, B., & Dasgupta, P. K. (1987). Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. Analytical Chemistry, 59(4), 629-636. URL:[Link]
Ramos, M. L., Justino, L. L. G., Salvador, A. I. N., et al. (2012). NMR, DFT and luminescence studies of the complexation of Al(III) with 8-hydroxyquinoline-5-sulfonate. Dalton Transactions (RSC Publishing), 41(40), 12478-12489. URL:[Link]
Ramos, M. L., Justino, L. L. G., Branco, A., et al. (2011). NMR, DFT and luminescence studies of the complexation of Zn(II) with 8-hydroxyquinoline-5-sulfonate. Dalton Transactions (RSC Publishing), 41(4), 12478-12489. URL:[Link]
Zhang, H., Han, L.-F., Zachariasse, K. A., & Jiang, Y.-B. (2005). 8-Hydroxyquinoline Benzoates as Highly Sensitive Fluorescent Chemosensors for Transition Metal Ions. Organic Letters (ACS), 7(19), 4217-4220. URL:[Link]
As a Senior Application Scientist advising drug development and chemical synthesis laboratories, I frequently consult on the safe handling and lifecycle management of highly reactive intermediates. Quinoline-8-sulfonate...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist advising drug development and chemical synthesis laboratories, I frequently consult on the safe handling and lifecycle management of highly reactive intermediates. Quinoline-8-sulfonate (commonly referred to as 8-quinolinesulfonic acid or its salts) is a critical building block in pharmaceutical synthesis and dye manufacturing[1]. However, its structural properties present specific logistical and safety challenges.
To build a self-validating safety culture in your laboratory, you cannot simply memorize disposal rules; you must understand the physicochemical causality behind them. This guide provides the authoritative, step-by-step operational parameters required for the safe handling, spill mitigation, and final disposal of Quinoline-8-sulfonate.
Physicochemical & Toxicological Risk Profile
The foundation of any robust disposal plan is a thorough understanding of the molecule's physical behavior. Quinoline-8-sulfonate is a corrosive solid that poses severe risks to biological tissues and environmental water systems[2].
Essential for tracking in chemical inventory and waste manifests.
Physical State
Solid (Yellow to brown powder)
Prone to aerosolization; handling must occur within a certified fume hood[1].
Solubility
Highly soluble in water
Do not use water for initial dry spill cleanup to prevent spreading.
Hazard Class
Corrosive (H314), Acute Tox 4 (H302)
Requires impervious clothing, face shields, and chemical-resistant gloves[1].
Environmental Mobility
High (Non-degradable in WWTP)
Zero-drain disposal policy; material must be routed to high-temp incineration.
The Causality of Containment
Understanding why we execute specific protocols ensures compliance even when unexpected variables arise.
The Water Solubility Problem: Because Quinoline-8-sulfonate contains a highly polar sulfonic acid group, it is extremely water-soluble and environmentally mobile. If poured down the drain, it bypasses standard wastewater treatment plant (WWTP) degradation mechanisms, migrating directly into environmental water systems. Therefore, sanitary sewer disposal is strictly prohibited.
The Decontamination Paradox: When a dry powder spill occurs, the instinct is often to wipe it up with a wet paper towel. However, introducing water to Quinoline-8-sulfonate powder creates a highly concentrated, mobile corrosive liquid (H314) that can seep into microscopic benchtop fissures[2]. This is why our protocols dictate dry-binding first, followed by alcohol decontamination[3].
Step-by-Step Methodologies
Workflow A: Emergency Spill Cleanup Protocol
This protocol is designed to contain the material without exacerbating its corrosive or mobile properties.
Isolation & PPE: Immediately evacuate non-essential personnel from the spill radius. Don appropriate PPE: safety goggles with side-shields, impervious clothing, chemical-resistant gloves, and a suitable respirator if dust formation has occurred[3].
Dry Containment: Do not apply water. Surround and cover the spill with a finely-powdered, liquid-binding material (e.g., diatomite or a universal chemical binder) to suppress dust and absorb any ambient moisture[3].
Mechanical Collection: Use a non-sparking, plastic scoop to carefully sweep up the bound material. Transfer the bulk waste into a rigid, high-density polyethylene (HDPE) hazardous waste container[4].
Surface Decontamination: Once the bulk powder is removed, decontaminate the affected surfaces and equipment by scrubbing with alcohol (e.g., isopropanol or ethanol) rather than water[3].
Waste Consolidation: Place all contaminated cleanup materials (binders, scoops, and paper towels) into the solid hazardous waste container and seal tightly.
Workflow B: Routine Laboratory Disposal SOP
For the routine disposal of spent reaction media, expired stock, or contaminated consumables.
Waste Segregation: Never mix Quinoline-8-sulfonate waste with strong oxidizing agents. Separate waste into two distinct streams: Solid Waste and Liquid Waste.
Liquid Waste Processing: Collect aqueous or solvent-based solutions containing Quinoline-8-sulfonate in a chemically compatible, clearly labeled solvent carboy. Do not attempt to neutralize highly concentrated acidic streams in the carboy, as this can cause an uncontrolled exothermic reaction.
Solid Waste Processing: Collect empty reagent bottles, contaminated gloves, and powder residue in a dedicated solid waste drum lined with a hazardous waste bag.
Labeling & Storage: Label all containers strictly as "Hazardous Waste - Corrosive, Toxic (Quinoline-8-sulfonate)." Store the containers tightly sealed in a cool, well-ventilated area away from direct sunlight[3].
Final Disposition: Transfer the containers to your institution's approved waste disposal plant[2]. The ultimate disposal method must be high-temperature incineration to ensure the complete destruction of the aromatic ring and sulfonic acid moieties, preventing soil and water migration[5].
Waste Segregation Workflow
Workflow for the segregation and disposal of Quinoline-8-sulfonate waste.
Personal protective equipment for handling Quinoline-8-sulfonate
Advanced Laboratory Safety & Operational Guide: Handling Quinoline-8-Sulfonate As a Senior Application Scientist, I have witnessed firsthand how the mishandling of seemingly standard chemical intermediates can lead to se...
As a Senior Application Scientist, I have witnessed firsthand how the mishandling of seemingly standard chemical intermediates can lead to severe laboratory incidents. Quinoline-8-sulfonate (also known as 8-Quinolinesulfonic acid) is a highly valuable building block in pharmaceutical synthesis and dye manufacturing. However, its structural nature demands rigorous, scientifically grounded safety protocols.
This guide moves beyond generic safety data sheets to explain the causality behind our safety protocols. By understanding the mechanistic toxicology of Quinoline-8-sulfonate, your laboratory can implement a self-validating safety ecosystem that protects personnel and ensures operational continuity.
Mechanistic Toxicology & Hazard Profile
To respect a chemical, you must understand how it interacts with human biology. Quinoline-8-sulfonate is a strong organic acid. The primary hazard stems from its sulfonic acid moiety (-SO₃H). Upon contact with the natural moisture present in human tissues (eyes, mucous membranes, or sweat on the skin), the compound rapidly dissociates, donating protons and causing a severe, localized drop in pH [1].
This rapid acidification leads to immediate coagulative necrosis of cellular proteins, resulting in severe chemical burns [2]. Furthermore, if the fine powder is aerosolized, it can bypass upper respiratory defenses, causing acute inflammation of the respiratory tract [1].
Table 1: Quantitative Hazard & Physical Data Summary
Property / Hazard Parameter
Value / GHS Classification
Operational Implication
CAS Number
85-48-3
Standard identifier for inventory tracking.
Molecular Weight
209.22 g/mol [3]
Relevant for molarity calculations during synthesis.
Physical State
Solid (Powder)
High risk of aerosolization and static cling.
GHS Health Hazards
Skin Corr. 1B, Eye Dam. 1 [1]
Causes severe skin burns and irreversible eye damage.
GHS Specific Target Organ
STOT SE 3 (Respiratory) [1]
May cause severe respiratory irritation if inhaled.
Signal Word
DANGER [1]
Mandates maximum localized engineering controls.
The Self-Validating PPE Ecosystem
Standard PPE compliance is not enough; your protective measures must be a self-validating system. This means every layer of protection is actively checked for integrity prior to exposure, ensuring the barrier is absolute.
Ocular/Facial Protection:
Protocol: Chemical splash goggles paired with a full-face shield.
Causality: Standard safety glasses are fundamentally inadequate. The fine, corrosive dust of Quinoline-8-sulfonate can easily bypass the lateral gaps of safety glasses. A face shield prevents airborne dust or exothermic splashes (during dissolution) from contacting the facial epidermis [2].
Dermal/Hand Protection:
Protocol: Double-gloving. Heavy-duty Nitrile or Neoprene (outer) over standard Nitrile (inner).
Causality & Validation: Organic acids can degrade thin nitrile over extended exposure. Double-gloving ensures that if the outer layer suffers a micro-tear from laboratory equipment, the inner layer maintains the chemical barrier. Validation Step: Manually inflate the outer gloves before donning to visually verify the absence of microscopic punctures.
Body Protection:
Protocol: Knee-length, fluid-resistant lab coat with a chemical-resistant rubber apron.
Causality: Corrosive dust can settle invisibly on porous cotton clothing. Later, contact with sweat will hydrate the acid, causing delayed, severe chemical burns to the torso or legs.
Engineering Controls:
Protocol: Execution strictly within a Class II Chemical Fume Hood.
Causality: A face velocity of at least 100 fpm is required to actively sweep aerosolized corrosive particles away from the operator's breathing zone [1].
Operational Workflow: Handling Protocol
The following methodology ensures that the compound remains isolated from the general laboratory environment at all times.
Step-by-Step Handling Methodology:
Pre-Operation Verification: Validate that the chemical fume hood is operational (check the magnehelic gauge). Clear the workspace of any incompatible materials, particularly strong bases or oxidizers.
Environmental Preparation: Line the fume hood working surface with chemical-absorbent, plastic-backed bench paper. This captures stray dust and prevents permanent contamination of the stainless-steel hood deck.
Static-Free Transfer: Use an anti-static weighing spatula. Causality: Fine organic acid powders carry static charges, causing them to repel from standard metal spatulas and aerosolize. Weigh the compound strictly inside the fume hood.
Controlled Dissolution: When preparing solutions, add the Quinoline-8-sulfonate powder slowly to the solvent. Causality: Never add liquid directly to the bulk powder, as the rapid hydration of the sulfonic acid can be exothermic, causing localized boiling and splattering of the corrosive mixture.
Immediate Decontamination: Wipe down all spatulas, balances, and immediate surfaces with a damp disposable cloth, followed by a mild alkaline solution (e.g., 1% sodium bicarbonate) to neutralize residual microscopic traces.
Operational workflow for handling Quinoline-8-sulfonate safely.
Emergency Spill Response & Waste Management
In the event of a breach, immediate and calculated action is required to prevent respiratory exposure and environmental contamination.
Step-by-Step Spill Response Protocol:
Evacuate & Isolate: Immediately clear personnel from the area and ensure room exhaust ventilation is maximized [2].
Containment (Dry): Do NOT use water directly on the spilled powder. Causality: Water will spread the acid and potentially cause exothermic splattering. Cover the spill entirely with dry sand, diatomaceous earth, or a universal chemical binder [1].
Mechanical Collection: Using non-sparking plastic scoops, carefully sweep up the binder-chemical mixture. Avoid aggressive sweeping that generates dust clouds.
Site Neutralization: Only after the bulk powder has been removed, wash the spill site with copious amounts of water and a weak base (such as sodium bicarbonate) to neutralize the remaining acidic residue [2].
Emergency spill response protocol for Quinoline-8-sulfonate.
Waste Management Plan:
Quinoline-8-sulfonate waste is classified as hazardous corrosive waste and must never be introduced into standard municipal water systems due to its high aquatic mobility [2].
Segregation: Do not mix with organic solvents containing heavy metals or cyanides. Store in a dedicated, acid-compatible container (e.g., heavy-duty HDPE plastic, never metal).
Labeling: Clearly label the container as "Hazardous Waste: Corrosive Solid (Quinoline-8-sulfonate)".
Disposal: Transfer exclusively to an approved environmental waste disposal plant in accordance with local, state, and federal regulations [1].
References
PubChem. "Quinoline-8-sulfonate (CID 1551292)". National Center for Biotechnology Information. Retrieved from:[Link]
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